2-Fluoro-L-phenylalanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313089 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-78-4 | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, 2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Fluoro-L-phenylalanine for Research Applications
Abstract
This technical guide provides an in-depth overview of synthetic methodologies for obtaining 2-Fluoro-L-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical research and drug development. The incorporation of fluorine into the phenylalanine scaffold can modulate the parent molecule's lipophilicity, metabolic stability, and conformational properties, making it a valuable building block for peptidomimetics and novel therapeutic agents. This document details three prominent and effective synthesis strategies suitable for research-scale production: asymmetric synthesis utilizing a chiral auxiliary, synthesis mediated by a chiral Ni(II) complex, and enzymatic synthesis. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and illustrative diagrams to facilitate comprehension and implementation by researchers, scientists, and professionals in the field of drug development.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound, in particular, has emerged as a valuable building block. Its unique electronic and steric properties, conferred by the ortho-fluoro substitution on the phenyl ring, can profoundly influence peptide and protein structure and function. This guide focuses on practical and reproducible methods for the synthesis of this important amino acid for research purposes.
Synthetic Strategies: A Comparative Overview
Three primary methodologies for the synthesis of this compound are presented, each offering distinct advantages in terms of enantioselectivity, scalability, and operational simplicity.
Asymmetric Synthesis via Chiral Auxiliary (Schöllkopf Method)
This classical yet robust method employs a chiral bis-lactim ether, commonly known as the Schöllkopf auxiliary, to induce stereoselectivity during the alkylation step. The high diastereoselectivity achieved, followed by straightforward removal of the auxiliary, provides access to the desired L-enantiomer in high purity.
Synthesis via Chiral Ni(II) Complex
This powerful method utilizes a chiral Schiff base ligand to form a square-planar Ni(II) complex with glycine (B1666218). This complex serves as a chiral nucleophilic glycine equivalent, which can be alkylated with high diastereoselectivity. Subsequent hydrolysis affords the target amino acid with excellent enantiomeric excess.
Enzymatic Synthesis using Phenylalanine Ammonia (B1221849) Lyase (PAL)
Biocatalysis offers a green and highly selective alternative for the synthesis of this compound. Phenylalanine Ammonia Lyase (PAL) can catalyze the stereoselective addition of ammonia to 2-fluorocinnamic acid, directly yielding the desired L-amino acid. This method is notable for its mild reaction conditions and high enantioselectivity.
Quantitative Data Summary
The following table summarizes key quantitative data for the three discussed synthetic routes, allowing for a direct comparison of their efficacy.
| Parameter | Asymmetric Synthesis via Chiral Auxiliary | Synthesis via Chiral Ni(II) Complex | Enzymatic Synthesis (PAL) |
| Overall Yield | Moderate to Good | Good to Excellent | Good |
| Enantiomeric Excess (ee) | >95% | >99% | >99% |
| Key Reagents | Schöllkopf auxiliary, n-BuLi, 2-fluorobenzyl bromide | Chiral Schiff base, Ni(NO₃)₂, 2-fluorobenzyl halide | Phenylalanine Ammonia Lyase, 2-fluorocinnamic acid, NH₃ |
| Reaction Conditions | Cryogenic temperatures, inert atmosphere | Room temperature to mild heating | Mild aqueous conditions |
| Purification Method | Column chromatography, crystallization | Filtration, column chromatography | Ion-exchange chromatography |
Experimental Protocols
Asymmetric Synthesis of this compound via Schöllkopf Auxiliary
Step 1: Metalation of the Schöllkopf Auxiliary In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the (S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf auxiliary) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath. To this solution, add n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting orange-red solution at -78 °C for 30 minutes.
Step 2: Alkylation To the metalated auxiliary solution, add a solution of 2-fluorobenzyl bromide in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 4 hours.
Step 3: Hydrolysis and Product Isolation Quench the reaction by the slow addition of 2N hydrochloric acid (HCl) at -78 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the methyl ester of this compound, can be purified by silica (B1680970) gel column chromatography. Subsequent hydrolysis of the methyl ester using aqueous lithium hydroxide (B78521) (LiOH) followed by neutralization with HCl will yield this compound.
Synthesis of this compound via Chiral Ni(II) Complex
Step 1: Formation of the Ni(II) Complex In a round-bottom flask, combine the chiral Schiff base ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone), glycine, and nickel(II) nitrate (B79036) hexahydrate in methanol. Add a base such as sodium carbonate and reflux the mixture for 2-4 hours. The resulting chiral Ni(II) complex of the glycine Schiff base will precipitate and can be collected by filtration.
Step 2: Alkylation of the Ni(II) Complex Suspend the dried Ni(II) complex in a suitable solvent such as N,N-dimethylformamide (DMF). Add a base (e.g., potassium hydroxide) and 2-fluorobenzyl bromide. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Product Isolation After completion of the alkylation, filter the reaction mixture and wash the solid with methanol. Disassemble the resulting alkylated Ni(II) complex by dissolving it in a mixture of acetone and 6N HCl and stirring at room temperature for 4 hours. The crude this compound can be isolated by adjusting the pH of the solution to the isoelectric point of the amino acid (around pH 6) and collected by filtration. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Enzymatic Synthesis of this compound using Phenylalanine Ammonia Lyase (PAL)
Step 1: Reaction Setup In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.5) containing a high concentration of an ammonia source, such as ammonium (B1175870) carbonate or ammonium hydroxide. Add 2-fluorocinnamic acid as the substrate.
Step 2: Biocatalytic Conversion To the reaction mixture, add Phenylalanine Ammonia Lyase (PAL), either as a purified enzyme or as a whole-cell biocatalyst. Stir the reaction at a controlled temperature (typically 30-40 °C) for 24-48 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the decrease in the substrate peak and the appearance of the product peak.
Step 3: Product Isolation and Purification After the reaction reaches completion, remove the enzyme (if using a purified enzyme, it can be denatured and precipitated; if using whole cells, they can be removed by centrifugation). Acidify the supernatant to precipitate any unreacted 2-fluorocinnamic acid. After filtration, adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation. The product can be collected by filtration and washed with cold water. For higher purity, the product can be further purified by ion-exchange chromatography.
Analysis and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure and the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the amino acid.
Visualizations
Synthetic Pathways
Caption: Overview of the three main synthetic routes to this compound.
Experimental Workflow: Ni(II) Complex Method
Caption: Step-by-step workflow for the synthesis via the chiral Ni(II) complex method.
Conclusion
This technical guide has detailed three reliable and effective methods for the synthesis of this compound for research applications. The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and enantiopurity needs. The asymmetric synthesis using a chiral auxiliary offers a well-established route with high enantioselectivity. The chiral Ni(II) complex method provides an efficient and often higher-yielding alternative. Finally, the enzymatic approach with Phenylalanine Ammonia Lyase represents a green and highly stereoselective option. By following the detailed protocols and considering the comparative data presented, researchers can confidently produce this compound for their drug discovery and development endeavors.
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analog of the essential amino acid L-phenylalanine, in which a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique physicochemical properties that make 2-F-Phe a valuable tool in various scientific disciplines, including drug discovery, protein engineering, and mechanistic studies of biological pathways. The introduction of fluorine, a highly electronegative and sterically small atom, can significantly influence molecular conformation, pKa, lipophilicity, and metabolic stability, thereby modulating the biological activity of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and synthetic pathways.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems and for its application in peptide and small molecule design.
General Properties
| Property | Value | Source |
| CAS Number | 19883-78-4 | [1] |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
Structural and Stereochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [1] |
| SMILES | C1=CC=C(C(=C1)C--INVALID-LINK--N)F | [1] |
| InChI Key | NYCRCTMDYITATC-QMMMGPOBSA-N | [1] |
Predicted and Experimental Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 92-96 °C | For Boc-protected this compound. The unprotected form is expected to have a higher melting point. | [] |
| Aqueous Solubility | 5 mg/mL in PBS (pH 7.2) | Data for 4-Fluoro-L-phenylalanine, suggesting moderate aqueous solubility for fluorinated phenylalanine analogs. | [3] |
| pKa | Not available | Experimental values are not readily available. Expected to be similar to L-phenylalanine (pKa₁ ≈ 2.2 for -COOH, pKa₂ ≈ 9.3 for -NH₃⁺), with slight shifts due to the electron-withdrawing fluorine atom. | |
| LogP | 1.16 | Predicted value, indicating a moderate level of lipophilicity. | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for amino acid analysis.
Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of crystalline this compound is placed in a capillary tube, which is then sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range represents the melting point of the substance.
Determination of Aqueous Solubility
Methodology:
-
Solvent: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is used to mimic physiological conditions.
-
Procedure: An excess amount of this compound is added to a known volume of the buffer in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay (e.g., ninhydrin (B49086) method).
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).
Determination of pKa (Acid Dissociation Constants)
Methodology:
-
Apparatus: A pH meter with a calibrated electrode and a temperature probe, along with a magnetic stirrer and a burette for titrant delivery.
-
Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional groups (the carboxylic acid and the ammonium (B1175870) group) have been neutralized. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.
Determination of Octanol-Water Partition Coefficient (LogP)
Methodology (Shake-Flask Method): [5][6][7][8]
-
Pre-equilibration: Equal volumes of 1-octanol (B28484) and water (or a suitable buffer like PBS pH 7.4 for LogD determination) are mixed and shaken vigorously to saturate each phase with the other. The phases are then allowed to separate.[7]
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel. The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key metabolic pathway where this compound can act as an analog and a typical experimental workflow for its incorporation into peptides.
Phenylalanine Metabolism Pathway
This compound, as an analog of L-phenylalanine, can potentially interact with enzymes in the phenylalanine metabolic pathway. This pathway is crucial for the synthesis of tyrosine and subsequent catecholamines like dopamine.[9][10][11][12][13] The diagram below outlines the major steps in this pathway.
Caption: Phenylalanine metabolism pathway and the potential role of this compound.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide chain is typically achieved through solid-phase peptide synthesis (SPPS).[14][15][16][17][18] The workflow below illustrates the key steps of the Fmoc/tBu strategy for SPPS.
Caption: Workflow for solid-phase peptide synthesis incorporating this compound.
Conclusion
This compound is a versatile synthetic amino acid with distinct physicochemical properties that are advantageous for various research and development applications. Its moderate lipophilicity and the strong electron-withdrawing nature of the fluorine atom can significantly impact the biological activity and stability of peptides and proteins. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key physicochemical parameters. Furthermore, the provided diagrams offer a clear visualization of its metabolic context and a standard workflow for its synthetic application. A thorough understanding of these properties and methods is essential for the effective utilization of this compound in the design of novel therapeutics and the exploration of complex biological systems.
References
- 1. This compound | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Amino Acid Derivatives | 19883-78-4 | Invivochem [invivochem.com]
- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. PathWhiz [pathbank.org]
- 10. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactome | Phenylalanine metabolism [reactome.org]
- 12. mun.ca [mun.ca]
- 13. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
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- 15. chem.uci.edu [chem.uci.edu]
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- 17. pentelutelabmit.com [pentelutelabmit.com]
- 18. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Biological Activity of 2-Fluoro-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analogue that has garnered significant interest in various fields of biomedical research and drug development. As a derivative of the essential amino acid L-phenylalanine, its unique biological properties, imparted by the substitution of a hydrogen atom with fluorine on the phenyl ring, make it a versatile tool in cancer research, enzyme inhibition, and protein engineering. The introduction of the highly electronegative fluorine atom can modulate the electronic and steric properties of the molecule, leading to altered biological activity compared to its natural counterpart.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activity of 2-F-Phe, with a focus on its mechanism of action, quantitative data, experimental protocols, and its role in cellular signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [3] |
| CAS Number | 19883-78-4 | [3] |
| Appearance | White to pale cream powder | [4] |
| Melting Point | ~245°C (decomposition) | [5] |
Biological Activities and Mechanisms of Action
The biological activities of this compound are multifaceted, ranging from its role as an antimetabolite to its application as a tracer in medical imaging.
Antimetabolite Activity: Inhibition of Aromatic Amino Acid Biosynthesis
Substrate for Amino Acid Transporters: Role in Cancer Imaging and Therapy
This compound, particularly its radiolabeled form 2-[¹⁸F]-fluoro-L-phenylalanine, serves as a substrate for amino acid transporters, most notably the L-type amino acid transporter 1 (LAT1).[7][8] LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids and is frequently overexpressed in various types of cancer cells to meet their high demand for nutrients.[9][10] This overexpression makes LAT1 an attractive target for both cancer diagnosis and therapy.
The uptake of 2-[¹⁸F]-fluoro-L-phenylalanine by cancer cells via LAT1 forms the basis of its use as a tracer in Positron Emission Tomography (PET) for tumor imaging.[11][12] The accumulation of the radiotracer within tumor cells allows for their visualization and can aid in diagnosis, staging, and monitoring of treatment response.
Quantitative Data: Transport Kinetics of L-[2-¹⁸F]-fluorophenylalanine in the Human Brain
| Parameter | Normal Brain Tissue | Brain Tumor Tissue |
| Influx Rate Constant (K₁) | 0.045 ml/g/min | 0.122 ml/g/min |
| Efflux Rate Constant (k₂) | 0.078 ml/g/min | 0.102 ml/g/min |
| Michaelis-Menten Constant (Kₜ) | 35 nmol/ml | Not Reported |
| Maximum Transport Capacity (Tₘₐₓ) | Varies with cerebral blood flow | Not Reported |
Data obtained from dynamic PET studies in one normal subject and 6 patients with brain tumors.[13]
Incorporation into Proteins: A Tool for Protein Engineering
As an analogue of L-phenylalanine, 2-F-Phe can be incorporated into proteins during synthesis, both in vivo and in cell-free systems.[2][14] This property is exploited in protein engineering to introduce a fluorine atom as a probe for studying protein structure, dynamics, and interactions using ¹⁹F-NMR spectroscopy.[15][16][17] The fluorine nucleus offers several advantages for NMR studies, including its 100% natural abundance, high sensitivity, and a large chemical shift range that is sensitive to the local environment.[15][17]
Incorporation of 2-F-Phe can also enhance the thermal and metabolic stability of peptides and proteins, which is a desirable characteristic for therapeutic proteins and peptide-based vaccines.[2] The extent of incorporation and its effect on protein stability can be quantified using mass spectrometry and biophysical techniques, respectively.[15][18] While methods for quantification are established, specific data on the incorporation efficiency and stability changes for a given protein with 2-F-Phe require empirical determination.
Signaling Pathway Involvement: The LAT1-mTOR Axis
The transport of this compound into cancer cells via LAT1 has significant implications for intracellular signaling, particularly the mTOR (mammalian target of rapamycin) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[19][20]
LAT1-mediated uptake of essential amino acids, including phenylalanine and its analogues, is a key upstream activator of the mTORC1 complex.[9][19] The influx of these amino acids signals nutrient availability, leading to the activation of mTORC1 and its downstream effectors, such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[19] This cascade of events ultimately promotes protein synthesis and cell growth. Therefore, by acting as a substrate for LAT1, 2-F-Phe can potentially influence the mTOR signaling pathway in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.
Radiolabeled Amino Acid Uptake Assay
This protocol is adapted for measuring the uptake of radiolabeled this compound (e.g., 2-[¹⁸F]-fluoro-L-phenylalanine) into cultured cells.[13][21]
Materials:
-
Cultured cells (e.g., cancer cell line overexpressing LAT1)
-
12-well tissue culture plates
-
α-MEM containing 10% FBS and antibiotics
-
Krebs-Ringers-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 5 mM HEPES, 5.5 mM D-Glucose, pH 7.4)
-
Radiolabeled this compound (e.g., 2-[¹⁸F]-fluoro-L-phenylalanine)
-
1% Sodium dodecyl sulfate (B86663) (SDS) solution
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells at a density of 5 x 10⁴ cells/well in a 12-well plate and culture until confluent.[13]
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.[13]
-
Uptake Initiation: Add 0.5 mL of KRH buffer containing the desired concentration of radiolabeled this compound (e.g., 4 µCi/mL) to each well.[13] For competition assays, pre-incubate cells with a non-radiolabeled competitor for 30 minutes before adding the radiolabeled substrate.[21]
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 5 minutes).[13]
-
Uptake Termination: Terminate the uptake by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.[13]
-
Cell Lysis: Add 1 mL of 1% SDS solution to each well and triturate to lyse the cells.[13]
-
Quantification: Transfer the cell lysate to a scintillation vial, add 8 mL of scintillation cocktail, and measure the radioactivity in counts per minute (cpm) using a scintillation counter.[13]
-
Normalization: Normalize the cpm values to the cell number or protein content per well.[13]
References
- 1. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 4. 2-Fluoro-DL-phenylalanine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 14. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00655F [pubs.rsc.org]
- 15. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insights into Protein Stability in Cell Lysate by 19 F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Structure of 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-L-phenylalanine (2-F-L-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique physicochemical properties that can profoundly influence molecular conformation, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the structure of this compound, including its chemical and physical properties, spectroscopic data, and synthesis. Furthermore, it delves into the experimental protocols for its characterization and its role in biological systems, particularly its interaction with the L-type amino acid transporter 1 (LAT1) and the downstream mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers leveraging this compound in peptide design, as a metabolic probe, and in the development of novel therapeutics.
Chemical Structure and Properties
This compound is an analog of the essential amino acid L-phenylalanine, where a hydrogen atom at the C2 position of the benzene (B151609) ring is substituted with a fluorine atom.[1][2] This substitution has minimal steric impact due to the small van der Waals radius of fluorine, which is comparable to that of hydrogen. However, the high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and potential for hydrogen bonding.[3]
General Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | [4] |
| Molecular Weight | 183.18 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-3-(2-fluorophenyl)propanoic acid | [4] |
| CAS Number | 19883-78-4 | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 92-96 °C (for Boc-protected form) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Stereochemistry
As a derivative of L-phenylalanine, this compound possesses a chiral center at the alpha-carbon (Cα) with an (S)-configuration.[4] This stereochemistry is crucial for its recognition by biological systems, such as amino acid transporters and ribosomal machinery.
Spectroscopic and Crystallographic Data
The structural characterization of this compound relies on various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety [3]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| Cα | ~4.0-4.5 | ~55-60 | |
| Cβ | ~3.0-3.3 | ~33.3 | |
| Cγ (C1') | ~125 | ||
| Cδ1 (C2') | ~160 | ¹J(C-F) ≈ 245 | |
| Cδ2 (C6') | ~115 | ²J(C-F) ≈ 21.6 | |
| Cε1 (C3') | ~7.2-7.4 | ~130 | |
| Cε2 (C5') | ~7.0-7.2 | ~124 | |
| Cζ (C4') | ~7.1-7.3 | ~128 | |
| COOH | ~170-175 | ||
| NH₂ | ~7.5-8.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. The data is inferred from a dipeptide study.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. For the DL-racemic mixture, electrospray ionization typically results in a prominent molecular ion peak [M+H]⁺ at m/z 184. Key fragment ions observed include those at m/z 137 and 109, corresponding to the loss of the carboxyl group and subsequent fragmentation of the side chain.[6]
Table 3: Major Mass Spectrometry Fragments of 2-Fluoro-DL-phenylalanine [6]
| m/z | Proposed Fragment |
| 184 | [M+H]⁺ |
| 137 | [M+H - COOH]⁺ |
| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |
X-ray Crystallography
As of the date of this guide, a publicly available crystal structure for this compound has not been identified. However, the crystal structure of the parent amino acid, L-phenylalanine, has been extensively studied. It crystallizes in the monoclinic space group P2₁, with unit cell parameters that can be found in the Crystallography Open Database (COD) under entry 2019503. It is anticipated that the introduction of the ortho-fluoro substituent would lead to subtle changes in bond lengths, bond angles, and crystal packing due to altered electronic and steric effects.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with a particular focus on the preparation of the ¹⁸F-labeled analog for use in Positron Emission Tomography (PET). A common approach is a three-step nucleophilic substitution reaction.[7]
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 2-[¹⁸F]Fluoro-L-phenylalanine.
Caption: A generalized three-step synthesis of 2-[18F]Fluoro-L-phenylalanine.
Experimental Protocols
NMR Spectroscopy Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the sample and the desired pH. For D₂O, adjust the pD to a desired value using NaOD or DCl.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Suppress the residual solvent peak if necessary.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton spin systems.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS for D₂O, TMS for organic solvents). Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
-
MS Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 184) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the mass spectrum of the resulting fragment ions.
-
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to elucidate the fragmentation pathways, which can provide further structural confirmation.
Biological Role and Signaling Pathways
This compound, as an analog of a natural amino acid, can be transported into cells and participate in metabolic processes. Its primary route of cellular uptake is through amino acid transporters, with a notable interaction with the L-type amino acid transporter 1 (LAT1).
L-type Amino Acid Transporter 1 (LAT1) Pathway
LAT1 is an amino acid antiporter that is overexpressed in many cancer cells to meet their high demand for essential amino acids for growth and proliferation.[8] LAT1 transports large neutral amino acids, including phenylalanine, and by extension, this compound, into the cell in exchange for an intracellular substrate, often glutamine. The influx of essential amino acids via LAT1 is a critical step in activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[8]
References
- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
Commercial Sources of Fmoc-2-fluoro-L-phenylalanine: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, Fmoc-2-fluoro-L-phenylalanine is a critical building block. The incorporation of a fluorine atom into the phenylalanine side chain can significantly enhance the biological activity, metabolic stability, and binding affinity of peptides.[1][2] This in-depth technical guide provides a comprehensive overview of the commercial sources, quality specifications, and key experimental protocols related to the use of Fmoc-2-fluoro-L-phenylalanine.
Commercial Availability and Specifications
A number of chemical suppliers offer Fmoc-2-fluoro-L-phenylalanine for research and development purposes. The quality and purity of this reagent are paramount for successful peptide synthesis. Below is a summary of key quantitative data from various commercial sources to facilitate easy comparison.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [a]D20 | Appearance | Storage |
| Chem-Impex | 205526-26-7 | ≥ 99.5% (Chiral HPLC)[1] | C₂₄H₂₀FNO₄[1] | 405.4 g/mol [1] | 120 - 124[1] | -45 ± 2 ° (c=1 in DMF)[1] | White powder[1] | 0-8 °C[1] |
| Sigma-Aldrich | 205526-26-7 | Not specified | C₂₄H₂₀FNO₄ | 405.43 g/mol [3] | Not specified | Not specified | Not specified | Not specified |
| Aapptec | 205526-26-7 | Lot-specific | C₂₄H₂₀FNO₄[4] | Not specified | Not specified | Not specified | Not specified | Not specified |
| BOC Sciences | 198545-45-9 (D-form) | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
The primary application of Fmoc-2-fluoro-L-phenylalanine is in solid-phase peptide synthesis (SPPS). The following is a detailed methodology for the incorporation of this amino acid derivative into a growing peptide chain using the Fmoc/tBu orthogonal protection strategy.[5]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-2-fluoro-L-phenylalanine
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]
-
Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30-60 minutes at room temperature with gentle agitation.[7]
2. Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.[7][8]
-
Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7][10]
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-2-fluoro-L-phenylalanine (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, HATU; 3-5 equivalents) in DMF.[7] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.[7] Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[6]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride (B1165640) and a base in DMF.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[6]
-
The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]
-
The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
Quality Control
Ensuring the purity and identity of Fmoc-2-fluoro-L-phenylalanine is crucial for the synthesis of high-quality peptides. The following diagram illustrates a typical quality control workflow.
Caption: Quality Control Workflow for Fmoc-2-fluoro-L-phenylalanine.
Signaling Pathways and Logical Relationships
The core of Fmoc-based solid-phase peptide synthesis is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain. The logical relationship between the key steps is illustrated in the following diagram.
Caption: The Cyclical Process of Fmoc Solid-Phase Peptide Synthesis.
By understanding the commercial landscape, adhering to rigorous experimental protocols, and implementing thorough quality control measures, researchers can effectively utilize Fmoc-2-fluoro-L-phenylalanine to advance their peptide-based research and drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-fluoro-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
Stability of 2-Fluoro-L-phenylalanine in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-L-phenylalanine (2-F-Phe) is a synthetic amino acid analog of L-phenylalanine, where a hydrogen atom at the ortho-position of the phenyl ring is substituted with a fluorine atom. This modification imparts unique physicochemical properties, making it a valuable tool in drug discovery, protein engineering, and as a tracer in metabolic studies. The incorporation of fluorinated amino acids can enhance the metabolic stability and modify the biological activity of peptides and proteins. Understanding the stability of this compound in solution is critical for its effective application, ensuring the integrity of experimental results and the shelf-life of therapeutic candidates. This technical guide provides an in-depth overview of the potential stability challenges, recommended analytical methodologies for stability assessment, and a framework for conducting stability studies. While specific, publicly available quantitative stability data for this compound is limited, this guide outlines the expected degradation pathways and provides detailed experimental protocols based on established principles of pharmaceutical stability analysis.
Introduction to this compound and its Significance
This compound is a non-proteinogenic amino acid that has garnered significant interest in various scientific disciplines. The introduction of a highly electronegative fluorine atom can influence the acidity, basicity, and conformation of the molecule. This strategic modification can lead to peptides and proteins with enhanced properties, such as increased resistance to enzymatic degradation. In drug development, the substitution of natural amino acids with 2-F-Phe can alter the binding affinity of peptides to their targets and improve their pharmacokinetic profiles. Furthermore, when labeled with fluorine-18, it serves as a tracer in Positron Emission Tomography (PET) for in vivo imaging. Given these critical applications, a thorough understanding of its stability in solution is paramount.
Potential Degradation Pathways
Based on the chemical structure of this compound and the general degradation patterns of similar molecules, several potential degradation pathways can be anticipated, particularly under stress conditions.
-
Hydrolysis of the Carbon-Fluorine Bond: The C-F bond is generally strong; however, under certain pH and temperature conditions, it can undergo hydrolysis to yield 2-hydroxy-L-phenylalanine (L-Tyrosine) and fluoride (B91410) ions. This is a critical degradation pathway to monitor as it alters the fundamental nature of the molecule.
-
Oxidation: The phenyl ring and the amino acid backbone can be susceptible to oxidative degradation, especially in the presence of oxidizing agents, light, or metal ions. This can lead to a variety of degradation products, including hydroxylated species and ring-opened derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of various photoproducts. The specific nature of these products would depend on the solvent and the presence of photosensitizers.
-
Degradation via Decarboxylation: Like other amino acids, this compound may undergo decarboxylation, particularly at elevated temperatures, to form 2-(2-fluorophenyl)ethanamine.
-
Racemization: The chiral center at the alpha-carbon could be susceptible to racemization under certain pH and temperature conditions, leading to the formation of 2-Fluoro-D-phenylalanine. This is a critical consideration for stereospecific applications.
The following diagram illustrates the potential degradation pathways of this compound.
Quantitative Data on Stability
As of the date of this guide, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound in various solutions and under different stress conditions. Researchers are encouraged to perform their own stability studies based on the protocols outlined in this document and to report their findings to contribute to the collective knowledge base. The following table provides a template for recording such stability data.
| Condition | Solvent/Buffer | Temperature (°C) | Duration | Initial Concentration (mM) | % Recovery of 2-F-Phe | Major Degradants Identified | Analytical Method | Reference |
| pH Stress | 0.1 M HCl (pH 1) | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | ||
| pH 7.4 Buffer | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||
| 0.1 M NaOH (pH 13) | 40 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||
| Thermal Stress | Water | 60 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | ||
| Water | 80 | 7 days | 1.0 | HPLC-UV/MS | [Your Data] | |||
| Oxidative Stress | 3% H₂O₂ | 25 | 24 hours | 1.0 | HPLC-UV/MS | [Your Data] | ||
| Photostability | Water | 25 | ICH Q1B | 1.0 | HPLC-UV/MS | [Your Data] |
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability requires well-designed experiments and validated analytical methods. The following protocols provide a framework for conducting these studies.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate polar and non-polar compounds. A common mobile phase system consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or MS detection for peak identification and confirmation.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of 2-F-Phe (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of 2-F-Phe in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of 2-F-Phe with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of 2-F-Phe at 80°C for 48 hours and dissolve it for analysis. Also, heat a solution of 2-F-Phe at 80°C for 48 hours.
-
Photodegradation: Expose a solution of 2-F-Phe to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Samples from each condition should be analyzed by the validated stability-indicating HPLC method.
The following diagram outlines a typical experimental workflow for assessing the stability of this compound.
Recommended Storage and Handling
Based on the potential for degradation, the following general recommendations for the storage and handling of this compound solutions are advised:
-
Storage of Solid Compound: Store the solid material in a well-sealed container at 2-8°C, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at 2-8°C or frozen at -20°C or below for longer-term storage.
-
pH Considerations: For applications where stability is critical, using buffered solutions in the neutral pH range (pH 6-8) is recommended to minimize acid or base-catalyzed hydrolysis.
-
Protection from Light: Protect solutions from direct exposure to light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.
Conclusion
While this compound offers significant advantages in various research and development applications, a thorough understanding and characterization of its stability in solution are crucial for its successful implementation. This technical guide provides a framework for researchers and drug development professionals to design and execute robust stability studies. By following the outlined experimental protocols and systematically collecting quantitative data, the scientific community can build a comprehensive understanding of the stability profile of this important amino acid analog, thereby ensuring the reliability of experimental outcomes and the quality of resulting therapeutic products.
A Technical Guide to 2-Fluoro-L-phenylalanine: Solubility, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-Fluoro-L-phenylalanine (2-F-L-Phe), a non-proteinogenic amino acid integral to advancements in protein engineering, drug discovery, and metabolic research. By substituting a hydrogen atom with fluorine on the phenyl ring, 2-F-L-Phe introduces unique electronic and steric properties, enabling novel research avenues. This document details its physicochemical properties, solubility characteristics, handling and safety protocols, and key experimental applications.
Physicochemical Properties
This compound is a derivative of the essential amino acid L-phenylalanine.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring alters its electronic distribution and steric profile.[] These modifications are leveraged in various research applications to probe and modulate biological systems.
| Property | Value | Reference |
| CAS Number | 19883-78-4 | [3][4] |
| Molecular Formula | C9H10FNO2 | [3][4] |
| Molecular Weight | 183.18 g/mol | [3][5] |
| Appearance | Off-white powder/solid | [6][7] |
| Melting Point | 240 °C (decomposes) | [3] |
| XLogP3 | -1.3 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Solubility
The solubility of this compound is a critical factor for its use in experimental settings. While precise quantitative data is limited, the following table summarizes its qualitative solubility in common laboratory solvents. It is generally recommended to test solubility with a small amount of the compound before preparing a bulk solution.[8]
| Solvent | Solubility | Notes |
| DMSO | May be soluble | A common solvent for preparing stock solutions at concentrations of 5, 10, or 20 mM.[8] For 4-Fluoro-D-phenylalanine HCl, a solubility of 55 mg/mL has been reported.[9] |
| Water | Potentially soluble | Some products with high aqueous solubility may be dissolved directly in water.[8] The DL-racemic mixture is noted to be water-soluble.[6] |
| Ethanol (B145695) | May be soluble | Can be tested as an alternative solvent.[8] L-phenylalanine's solubility is lower in ethanol than in water.[10] |
| DMF | May be soluble | Can be tested as an alternative solvent.[8] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound. The final concentration may be adjusted based on experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh Compound: Accurately weigh the calculated mass of the powder and transfer it to a sterile tube.
-
Add Solvent: Add the appropriate volume of DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication may be required to aid dissolution.[9]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C.[8]
References
- 1. This compound | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | Amino Acid Derivatives | 19883-78-4 | Invivochem [invivochem.com]
- 9. targetmol.com [targetmol.com]
- 10. researchgate.net [researchgate.net]
The Fluorine Advantage: A Technical Guide to the Discovery and Application of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the discovery, history, and application of fluorinated amino acids (FAAs). From the lone naturally occurring example to the diverse array of synthetic analogues, we delve into the profound impact of fluorination on the physicochemical properties of amino acids and, by extension, the peptides and proteins that incorporate them. This document details the key synthetic methodologies, presents critical quantitative data, and illustrates the utility of FAAs in elucidating biological pathways and in the development of novel therapeutics.
A Brief History: From Nature's Anomaly to a Synthetic Revolution
The story of fluorinated amino acids begins with a notable exception in the vastness of natural product chemistry. While organofluorine compounds are exceedingly rare in nature, a single fluorinated amino acid has been identified: 4-fluoro-L-threonine .[1][2][3][4] This discovery highlighted the potential for fluorine to be incorporated into the fundamental building blocks of life.
The mid-20th century marked a turning point with the advent of modern organofluorine chemistry. The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, demonstrated the potential of fluorine to enhance the biological properties of molecules.[5] This spurred a wave of research into the synthesis of non-natural FAAs. Early synthetic efforts were often challenging, requiring harsh reaction conditions.[1] However, the development of new fluorinating reagents and synthetic strategies has since made a wide variety of FAAs accessible for research and development.[6][7] These synthetic amino acids have become invaluable tools for probing protein structure and function, enhancing therapeutic properties of peptides, and developing new imaging agents.[6][8][9]
The Impact of Fluorination on Amino Acid Properties
The introduction of fluorine, the most electronegative element, into an amino acid side chain imparts unique physicochemical properties. These alterations can be leveraged to fine-tune the behavior of peptides and proteins. Key effects include:
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa values of nearby functional groups. For instance, fluorination of the tyrosine phenol (B47542) group lowers its pKa.[10]
-
Modulated Hydrophobicity and Lipophilicity: Fluorination can dramatically alter the hydrophobicity of an amino acid side chain. While a single fluorine atom can increase polarity, polyfluorination often leads to increased hydrophobicity and lipophilicity, a property that can enhance membrane permeability of peptides.[10][11]
-
Conformational Control: The steric bulk and unique electronic properties of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone. This can be used to stabilize specific secondary structures, such as β-sheets.[12][13]
-
Enhanced Thermal and Proteolytic Stability: The incorporation of highly fluorinated amino acids can significantly increase the thermodynamic stability of proteins, making them more resistant to denaturation by heat and chemical agents.[14][15][16][17] This "fluorous effect" is largely attributed to the increased hydrophobic surface area buried within the protein core.[16]
Quantitative Data on Fluorinated Amino Acids
The precise effects of fluorination can be quantified through various physicochemical parameters. The following tables summarize key data for select fluorinated amino acids.
Table 1: pKa Values of Fluorinated Tyrosine Analogs
| Amino Acid | pKa of Phenolic Hydroxyl Group |
| Tyrosine | 10.1 |
| 3-Fluorotyrosine | 9.2 |
| 3,5-Difluorotyrosine | 8.1 |
Data sourced from[10]
Table 2: Thermodynamic Parameters of Unfolding for a Model Protein with Fluorinated Leucine Analogs
| Protein Variant | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | ΔCp° (kcal/mol·K) |
| Leucine Core | 10.5 | 50.2 | 39.7 | 0.8 |
| Hexafluoroleucine Core | 14.2 | 51.5 | 37.3 | 0.7 |
Data adapted from studies on the thermodynamic stability of proteins with fluorinated cores.[15]
Key Experimental Protocols
The synthesis of fluorinated amino acids is a cornerstone of their application. Below are illustrative protocols for the synthesis of key FAAs.
Diastereoselective Synthesis of 4-Fluoro-threonine
This protocol outlines a multi-step synthesis starting from commercially available precursors.[1][2][3][4][18]
-
Oxazoline (B21484) Formation: Ethyl isocyanoacetate is reacted with benzyloxyacetaldehyde in the presence of a copper catalyst to form the corresponding benzyloxy-oxazoline.
-
Hydrolysis and Cyclization: The oxazoline is hydrolyzed and subsequently treated to form ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate.
-
Fluorination: The hydroxyl group is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to yield ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate.
-
Deprotection: The protecting groups are removed to yield the final product, diastereomerically pure 4-fluoro-threonine.
Asymmetric Synthesis of α-Trifluoromethyl-Alanine
This method utilizes a chiral auxiliary to control the stereochemistry of the product.[19][20][21]
-
Precursor Synthesis: A chiral imine is prepared from a suitable chiral amine and a trifluoromethyl ketone.
-
Asymmetric Alkylation: The chiral imine is deprotonated and reacted with an alkyl halide. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
-
Hydrolysis and Deprotection: The resulting product is hydrolyzed to cleave the chiral auxiliary and remove any protecting groups, yielding the enantiomerically enriched α-trifluoromethyl-alanine.
Synthesis of 4-Fluorophenylalanine for PET Imaging
This protocol describes a method for the radiosynthesis of [¹⁸F]-4-fluorophenylalanine.[22]
-
Precursor Preparation: A suitable precursor, such as a pinacol (B44631) borane (B79455) ester of phenylalanine, is synthesized.
-
Radiolabeling: The precursor is reacted with [¹⁸F]fluoride, produced by a cyclotron, in the presence of a copper catalyst.
-
Deprotection: The protecting groups are removed under acidic conditions to yield [¹⁸F]-4-fluorophenylalanine.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Visualizing the Role of Fluorinated Amino Acids in Biological Systems
Graphviz diagrams are provided to illustrate key workflows and signaling pathways where fluorinated amino acids play a crucial role.
Workflow for Studying Protein-Ligand Interactions using ¹⁹F-NMR
Caption: Workflow for ¹⁹F-NMR protein-ligand interaction studies.
Signaling Pathway Targeted by ¹⁸F-Fluorinated Amino Acid PET Tracers in Cancer
Caption: Targeting upregulated amino acid transport in cancer with ¹⁸F-FAA PET.
Conclusion and Future Outlook
The discovery and development of fluorinated amino acids have provided researchers with a powerful and versatile toolkit to modulate and study biological systems. The unique properties conferred by fluorine allow for the rational design of peptides and proteins with enhanced stability, controlled conformation, and novel functionalities. The application of FAAs in drug discovery continues to expand, with fluorinated peptides and proteins showing promise as next-generation therapeutics. Furthermore, the use of ¹⁸F-labeled amino acids in PET imaging is revolutionizing cancer diagnosis and monitoring.[9][23][24][25][26]
Future research in this field is likely to focus on the development of more efficient and selective methods for the synthesis of complex FAAs, the expansion of the genetic code to enable the site-specific incorporation of a wider variety of FAAs into proteins in living cells, and the exploration of novel applications in materials science and nanotechnology. The "fluorine advantage" is set to remain a key strategy in the advancement of chemical biology and medicine for the foreseeable future.
References
- 1. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 12. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hochschulschriften / Development of trifluoromethylated starting materials for the (stereoselective)-synthesis of trifluoromethylated amino acids [epub.jku.at]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. oncotarget.com [oncotarget.com]
- 24. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]
- 25. summit.sfu.ca [summit.sfu.ca]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating 2-Fluoro-L-phenylalanine into Proteins using E. coli
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid 2-Fluoro-L-phenylalanine (2-F-Phe) into recombinant proteins expressed in Escherichia coli. The inclusion of this fluorinated analog of phenylalanine offers a powerful tool for various biophysical and structural studies, as well as for the development of novel protein therapeutics.
Introduction
Incorporating fluorinated amino acids into proteins can significantly enhance their utility in research and drug development. The fluorine atom provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigation of protein structure, dynamics, and interactions without the background noise inherent in ¹H-NMR of large biomolecules. Furthermore, the introduction of fluorine can modulate the chemical properties of a protein, potentially improving its stability and altering its interaction with binding partners.
Escherichia coli is a robust and widely used host for recombinant protein production and can be engineered to incorporate 2-F-Phe either globally, replacing all phenylalanine residues, or at specific sites within the protein sequence. The choice between these two methods depends on the specific research question and the tolerance of the target protein to multiple substitutions.
Choosing an Incorporation Strategy
The selection of an appropriate method for incorporating 2-F-Phe is critical and depends on the experimental goals.
-
Global Incorporation: This method is suitable when the goal is to introduce multiple ¹⁹F labels throughout the protein for NMR studies or when the effects of widespread fluorination on protein stability and function are being investigated. It relies on the use of a phenylalanine-auxotrophic E. coli strain, which cannot synthesize its own phenylalanine.
-
Site-Specific Incorporation: This is the method of choice when a single, strategically placed ¹⁹F label is desired for precise distance measurements or to probe a specific region of the protein, such as an active site or protein-protein interface. This technique utilizes an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, to recognize a unique codon (typically an amber stop codon, UAG) and insert 2-F-Phe at that position.
Data Presentation: Quantitative Comparison
The efficiency and yield of protein production can vary significantly between the two incorporation methods. The following tables summarize typical quantitative data to aid in experimental design.
| Parameter | Global Incorporation (Auxotroph) | Site-Specific Incorporation (Orthogonal System) | Reference |
| Incorporation Efficiency | Up to 65% replacement of Phe | 64-75% at the target site | [1] |
| Protein Yield | Generally lower, dependent on protein tolerance | 8-12 mg/L of culture | [1] |
| Incorporation Fidelity | High (replaces Phe) | High (95.0% - 98.7% for various fluorinated Phe analogs) | |
| Background Incorporation | N/A | 11-21 fold lower than at the programmed site | [1] |
Experimental Protocols
Protocol 1: Global Incorporation of this compound
This protocol is designed for the global replacement of phenylalanine with 2-F-Phe using a phenylalanine-auxotrophic E. coli strain.
Materials:
-
E. coli phenylalanine auxotroph strain (e.g., ATCC 9723f)
-
Expression plasmid containing the gene of interest
-
M9 minimal medium components (see recipe below)
-
This compound (2-F-Phe)
-
L-phenylalanine (for initial culture growth)
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
M9 Minimal Medium (per 1 Liter):
| Component | Amount |
| 5x M9 Salts | 200 mL |
| 20% Glucose (sterile) | 20 mL |
| 1 M MgSO₄ (sterile) | 2 mL |
| 1 M CaCl₂ (sterile) | 0.1 mL |
| Sterile deionized water | to 1 L |
| Appropriate antibiotic | As required |
5x M9 Salts (per 1 Liter):
| Component | Amount |
| Na₂HPO₄·7H₂O | 64 g |
| KH₂PO₄ | 15 g |
| NaCl | 2.5 g |
| NH₄Cl | 5 g |
| Deionized water | to 1 L |
Procedure:
-
Transformation: Transform the expression plasmid into the phenylalanine-auxotrophic E. coli strain using a standard protocol. Plate on M9 minimal agar (B569324) plates supplemented with L-phenylalanine (40 µg/mL) and the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with L-phenylalanine (40 µg/mL) and the antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (containing antibiotic and 40 µg/mL L-phenylalanine) with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with sterile M9 minimal medium (lacking any phenylalanine) to remove residual L-phenylalanine.
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing the appropriate antibiotic and this compound (100-200 mg/L).
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
Protocol 2: Site-Specific Incorporation of this compound
This protocol describes the incorporation of 2-F-Phe at a specific site defined by an amber (UAG) stop codon, using an orthogonal tRNA/synthetase pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid with the gene of interest containing a UAG codon at the desired position.
-
Plasmid encoding the orthogonal 2-F-Phe-specific tRNA synthetase and suppressor tRNA (e.g., a derivative of the yeast phenylalanyl-tRNA synthetase).
-
Luria-Bertani (LB) medium
-
This compound (2-F-Phe)
-
Appropriate antibiotics for both plasmids
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose (if the orthogonal system is under an arabinose-inducible promoter)
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal tRNA/synthetase pair. Plate on LB agar containing both antibiotics. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of LB medium (with both antibiotics) with the overnight culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Induction: Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal system components (e.g., with 0.2% L-arabinose if under the pBAD promoter).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.
Analysis and Verification of Incorporation
Confirmation of 2-F-Phe incorporation is essential. The primary method for this is mass spectrometry.
Mass Spectrometry Analysis Protocol:
-
Protein Purification: Purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Sample Preparation: Prepare the purified protein sample for mass spectrometry. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and concentration.
-
Intact Mass Analysis: Analyze the intact protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The incorporation of 2-F-Phe in place of phenylalanine will result in a mass increase of +18.003 Da for each substitution (F = 18.998 Da, H = 1.008 Da).
-
Peptide Mass Fingerprinting (for site-specific incorporation):
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the UAG codon position and confirm the mass shift corresponding to the incorporation of 2-F-Phe.
-
Visualization of Key Pathways and Workflows
Phenylalanine Biosynthesis Pathway in E. coli
The following diagram illustrates the native phenylalanine biosynthesis pathway in E. coli, which is bypassed in auxotrophic strains.
Experimental Workflow for Site-Specific Incorporation
This diagram outlines the key steps in the site-specific incorporation of 2-F-Phe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Toxicity of 2-F-Phe; Inefficient incorporation | Lower the induction temperature and/or IPTG concentration; Optimize the concentration of 2-F-Phe. |
| No Incorporation Detected | Inactive orthogonal synthetase; Plasmid instability | Sequence verify the plasmids; Ensure appropriate antibiotic selection is maintained. |
| High Background Incorporation (Site-Specific) | "Leaky" expression of the target protein before induction; Mis-acylation by endogenous synthetases | Use a tightly regulated promoter for the target gene; Use an E. coli strain with an engineered phenylalanyl-tRNA synthetase that has reduced affinity for 2-F-Phe. |
| Cell Lysis During Expression | Misfolded, aggregated protein | Lower the expression temperature; Co-express molecular chaperones. |
References
Application Notes and Protocols for Site-Specific Incorporation of 2-Fluoro-L-phenylalanine in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Fluoro-L-phenylalanine (2-F-Phe) into proteins expressed in mammalian cells. This technique, known as genetic code expansion, utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce 2-F-Phe at a specific site in a protein of interest in response to a unique codon, typically the amber stop codon (UAG).
The incorporation of 2-F-Phe can serve as a valuable tool for studying protein structure and function, protein-protein interactions, and for the development of novel protein therapeutics. The fluorine atom provides a sensitive NMR probe and can modulate the electronic properties of the phenylalanine side chain.
Principle of the Method
The site-specific incorporation of 2-F-Phe is achieved by co-expressing three components in mammalian cells:
-
An engineered aminoacyl-tRNA synthetase (aaRS): This enzyme is designed to specifically recognize 2-F-Phe and charge it onto its cognate tRNA. It must be "orthogonal," meaning it does not recognize endogenous amino acids or tRNAs.
-
An orthogonal tRNA: This tRNA is not recognized by any endogenous aaRSs but is specifically charged by the engineered aaRS. It contains an anticodon that recognizes a "blank" codon, such as the UAG stop codon.
-
The target protein's gene with a modified codon: The gene of interest is mutated to contain a UAG codon at the desired site of 2-F-Phe incorporation.
When all three components are present, the ribosome will read the UAG codon and, instead of terminating translation, will incorporate 2-F-Phe, leading to the production of a full-length protein containing the ncAA at the specified position.
Challenges with this compound Incorporation in Mammalian Cells
A significant challenge in the site-specific incorporation of 2-F-Phe in mammalian cells is the potential for off-target incorporation. The endogenous phenylalanyl-tRNA synthetase (PheRS) in mammalian cells can recognize 2-F-Phe and charge it onto the endogenous tRNAPhe. This leads to the incorporation of 2-F-Phe at native phenylalanine codons throughout the proteome, preventing site-specific installation.[1]
Therefore, successful site-specific incorporation of 2-F-Phe requires an engineered aaRS that is not only specific for 2-F-Phe but also outcompetes the endogenous PheRS for charging the orthogonal tRNA. Alternatively, strategies to evolve the endogenous PheRS to discriminate against 2-F-Phe may be necessary for high-fidelity incorporation.
Experimental Protocols
Materials
-
HEK293T cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding the engineered aaRS for 2-F-Phe (e.g., a variant of a pyrrolysyl-tRNA synthetase)
-
Plasmid encoding the orthogonal tRNA with a CUA anticodon
-
Plasmid encoding the target protein with a UAG codon at the desired incorporation site
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (MedchemExpress or other supplier)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting
-
Reagents for protein purification (e.g., Ni-NTA resin for His-tagged proteins)
-
Mass spectrometer for protein characterization
Protocol 1: Transient Transfection and Expression in HEK293T Cells
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 105 cells per well in 2 mL of complete growth medium.
-
Transfection:
-
Prepare the DNA mixture by combining the three plasmids (aaRS, tRNA, and target protein) in a microcentrifuge tube. A typical ratio is 1:1:1, with a total of 2.5 µg of DNA per well.
-
Follow the manufacturer's protocol for the chosen transfection reagent to form DNA-lipid complexes.
-
Add the transfection complexes to the cells.
-
-
Supplementation with 2-F-Phe:
-
Approximately 24 hours post-transfection, replace the medium with fresh complete growth medium supplemented with 2-F-Phe. The optimal concentration of 2-F-Phe should be determined empirically but can range from 0.2 mM to 2 mM.[2]
-
-
Cell Harvest:
-
Harvest the cells 48 hours post-transfection.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Analysis of Protein Expression:
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein or an epitope tag (e.g., His-tag, FLAG-tag).
-
Successful incorporation of 2-F-Phe will result in a full-length protein band that is dependent on the presence of 2-F-Phe in the culture medium.
-
Protocol 2: Protein Purification and Mass Spectrometry Analysis
-
Protein Purification:
-
If the target protein has an affinity tag (e.g., a polyhistidine tag), purify the protein from the cell lysate using the appropriate affinity chromatography method.
-
-
Mass Spectrometry:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the incorporation of 2-F-Phe.
-
The observed molecular weight of the protein should correspond to the theoretical mass of the protein with 2-F-Phe incorporated at the specified site.
-
Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the ncAA within the protein sequence.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the incorporation of 2-F-Phe and other fluorinated phenylalanine analogs, based on published data for similar systems.
Table 1: Fidelity of Fluorinated Phenylalanine Incorporation in HEK293T Cells
| Fluorinated Phenylalanine Analog | Engineered Synthetase | Fidelity (%) | Reference |
| Penta-fluoro Phenylalanine | PheX-D6 | 97.5 | [1] |
| 2,3,4,5-tetra-fluoro Phenylalanine | PheX-D6 | 100 | [1] |
| 2,3,5,6-tetra-fluoro Phenylalanine | PheX-D6 | 98.2 | [1] |
| 2,3,6-tri-fluoro Phenylalanine | PheX-D6 | 98.5 | [1] |
| 2,6-di-fluoro Phenylalanine | PheX-D6 | 97.6 | [1] |
| 2,5-di-fluoro Phenylalanine | PheX-D6 | 95.6 | [1] |
| This compound | PheX-B5 | Low (off-target) | [1] |
Table 2: Protein Yield with Fluorinated Phenylalanine Analogs in HEK293T Cells
| Fluorinated Phenylalanine Analog | Engineered Synthetase | Protein Yield (µ g/gram of cell pellet) | Reference |
| Penta-fluoro Phenylalanine | PheX-D6 | ~34 | [2] |
Note: The yield is for a reporter protein (sfGFP) and may vary depending on the target protein.
Visualizations
Caption: Workflow for the site-specific incorporation of this compound.
Caption: Experimental workflow for 2-F-Phe incorporation.
Caption: Orthogonality and the challenge of 2-F-Phe incorporation.
References
Application Notes and Protocols: 2-Fluoro-L-phenylalanine for ¹⁹F NMR Studies of Protein Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio (83% of ¹H sensitivity), and a large chemical shift range of over 400 ppm, make it an exquisitely sensitive probe of the local molecular environment.[1][2] Since fluorine is absent in biological systems, ¹⁹F NMR offers background-free spectra, enabling the study of large protein complexes and even in-cell protein behavior.[1][2][3][4]
Among the various fluorinated amino acids, 2-Fluoro-L-phenylalanine (2-F-Phe) is a valuable probe. Its incorporation into proteins allows for the monitoring of conformational changes, protein folding, and ligand binding events with high sensitivity. The fluorine atom is a minimal steric perturbation, being similar in size to a hydrogen atom, thus often having little effect on protein structure and function.[1] This document provides detailed application notes and protocols for the use of 2-F-Phe in ¹⁹F NMR studies.
Key Advantages of this compound in ¹⁹F NMR
-
High Sensitivity: The ¹⁹F nucleus provides strong NMR signals, often allowing for data acquisition at lower protein concentrations and in shorter times compared to multidimensional NMR techniques.[1]
-
Background-Free Spectra: The absence of endogenous fluorine in proteins ensures that all observed signals originate from the incorporated 2-F-Phe.[1][2]
-
Sensitive Environmental Probe: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including van der Waals interactions, electrostatic fields, and solvent exposure.[1][5] This makes it ideal for detecting subtle conformational changes.
-
Minimal Perturbation: The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine is a conservative modification with minimal steric impact on the protein's structure and function.[1]
Applications
Probing Protein Structure and Conformational Changes
The chemical shift of a 2-F-Phe residue is a fingerprint of its local environment. Changes in protein conformation, whether induced by ligand binding, mutation, or changes in solution conditions, will often result in a change in the ¹⁹F chemical shift. By incorporating 2-F-Phe at various locations within a protein, it is possible to map regions that undergo structural rearrangements. For example, in hen egg white lysozyme (B549824) labeled with 2-F-Phe, six distinct resonances were observed, indicating slow ring flips and providing detailed information about the local environment of each phenylalanine residue.[6]
Investigating Protein-Ligand Interactions
¹⁹F NMR is a powerful technique for characterizing protein-ligand interactions. The binding of a ligand to a protein containing 2-F-Phe can induce chemical shift changes, which can be used to determine binding affinities (Kd), kinetics (kon and koff), and to map the binding site.[7][8] Both protein-observed and ligand-observed ¹⁹F NMR experiments are valuable in fragment-based drug discovery.[5] For instance, the binding of various fluorinated and non-fluorinated ligands to the N-terminal domain of Hsp90α has been quantitatively measured in intact human cells using ¹⁹F NMR.[9]
Monitoring Protein Folding and Dynamics
The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for studying protein folding pathways and dynamics. The transition from a disordered to a folded state is accompanied by significant changes in the chemical shifts of incorporated 2-F-Phe residues. Furthermore, NMR relaxation experiments (T1 and T2) on 2-F-Phe labeled proteins can provide information on motions occurring on picosecond to millisecond timescales.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from ¹⁹F NMR studies using fluorinated amino acids.
Table 1: Typical ¹⁹F NMR Parameters of Fluorinated Aromatic Amino Acids in Proteins
| Fluorinated Amino Acid | Typical Chemical Shift Range (ppm) | Notes |
| This compound | -110 to -125 | Can exhibit a wider range of chemical shifts due to slower ring-flipping dynamics.[6] |
| 3-Fluoro-L-phenylalanine | -112 to -115 | Generally shows a narrower range of chemical shifts due to faster ring flips.[6] |
| 4-Fluoro-L-phenylalanine | -112 to -118 | Often used due to its commercial availability and relatively straightforward incorporation.[10] |
| 3-Fluoro-L-tyrosine | -110 to -130 | Chemical shift is sensitive to the protonation state of the phenol (B47542) group.[10] |
| 5-Fluoro-L-tryptophan | -115 to -130 | The indole (B1671886) ring provides a sensitive probe of the local environment.[10] |
| 6-Fluoro-L-tryptophan | -120 to -135 | Offers a different probing position on the indole ring.[10] |
| 4-(Trifluoromethyl)-L-phenylalanine | -62 to -65 | The three equivalent fluorine atoms of the CF₃ group result in a single, intense resonance.[10] |
Chemical shifts are typically referenced to trifluoroacetic acid (TFA) or other common fluorine standards.
Table 2: Example of Ligand Binding Data from ¹⁹F NMR
| Protein System | Fluorinated Probe | Ligand | Observed Change | Dissociation Constant (Kd) |
| E. coli L-leucine receptor | 4-Fluoro-L-phenylalanine | L-leucine | Protein-induced chemical shift | 0.26 µM |
| E. coli L-leucine receptor | 3-Fluoro-L-phenylalanine | L-leucine | Protein-induced chemical shift | Not determined |
This table is illustrative; specific values are highly dependent on the protein system and experimental conditions.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound
This protocol describes the uniform incorporation of 2-F-Phe into a protein expressed in E. coli by inhibiting the endogenous synthesis of aromatic amino acids.[2][10]
-
E. coli BL21(DE3) cells containing the expression plasmid for the protein of interest.
-
M9 minimal media.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Appropriate antibiotic.
-
Day 1: Starter Culture
-
Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Day 2: Main Culture and Induction
-
Inoculate 1 L of M9 minimal media with the overnight starter culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Reduce the incubator temperature to 18-25°C and allow the culture to equilibrate for 30-60 minutes.
-
Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway.[11]
-
After 30 minutes, add this compound to a final concentration of 100-150 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[2]
-
Continue to incubate the culture at 18-25°C for 16-20 hours with shaking.[2]
-
-
Day 3: Harvesting and Purification
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10]
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to protein purification.
-
Purify the 2-F-Phe labeled protein using the established protocol for the unlabeled protein.
-
Verify the incorporation of 2-F-Phe using mass spectrometry.
-
Protocol 2: ¹⁹F NMR Data Acquisition (1D Experiment)
This protocol outlines the basic setup for acquiring a one-dimensional ¹⁹F NMR spectrum.
-
Prepare the 2-F-Phe labeled protein sample at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.0).
-
Add 5-10% D₂O for the field-frequency lock.[7]
-
Add a known concentration of a fluorine-containing compound (e.g., trifluoroacetic acid) as a chemical shift reference if desired.
-
Use a spectrometer equipped with a ¹⁹F-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.[7]
-
Spectral Width: 50-100 ppm, sufficient to cover the expected range of 2-F-Phe chemical shifts.[7]
-
Transmitter Frequency Offset: Set to the approximate center of the expected ¹⁹F signals.
-
Recycle Delay: 1-2 seconds.[7]
-
Number of Scans: Dependent on the protein concentration, typically ranging from a few hundred to several thousand scans.
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal or external standard.
Visualizations
Caption: Workflow for ¹⁹F NMR studies using 2-F-Phe.
Caption: Relating ¹⁹F NMR data to protein properties.
Conclusion
The incorporation of this compound provides a powerful and minimally perturbative approach for studying protein structure and function using ¹⁹F NMR. The high sensitivity and background-free nature of ¹⁹F NMR, coupled with the sensitivity of the fluorine chemical shift to its local environment, enables detailed investigations of conformational changes, ligand binding, and protein dynamics. The protocols and data presented here serve as a guide for researchers to effectively apply this technique in their own studies, from protein production to data acquisition and interpretation.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Proteins with 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the biosynthetic incorporation of 2-Fluoro-L-phenylalanine (2-F-Phe) into proteins expressed in Escherichia coli. This method allows for the production of proteins containing this unnatural amino acid, which can be utilized for a variety of biophysical and structural studies, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine atom serves as a sensitive probe to investigate protein structure, dynamics, and interactions.
Introduction
The incorporation of fluorinated amino acids into proteins offers a powerful tool for biomedical and pharmaceutical research. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent NMR probe.[1] Its chemical shift is highly sensitive to the local environment, providing valuable insights into protein conformation, ligand binding, and conformational changes.[1] this compound is a structural analog of phenylalanine that can be incorporated into proteins using the cell's natural translational machinery, typically in strains of E. coli where the endogenous synthesis of aromatic amino acids is inhibited.[1][2] This substitution is often minimally perturbing to the protein's overall structure and function.[1]
Principle of the Method
The protocol is based on the expression of a target protein in an E. coli strain grown in a minimal medium. The endogenous synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) is inhibited by the addition of glyphosate.[1][2] The medium is then supplemented with this compound, along with tyrosine and tryptophan, to allow for the incorporation of the fluorinated analog at phenylalanine codons during protein synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of proteins with this compound in E. coli. These values are based on established protocols for fluorinated aromatic amino acids and may require optimization for specific target proteins.
| Parameter | Value | Notes |
| Host Strain | E. coli BL21(DE3) or similar | Suitable for T7 promoter-based expression vectors. |
| Culture Medium | M9 Minimal Media | Essential for controlling amino acid composition. |
| This compound | 100 - 400 mg/L | Concentration can be optimized for efficiency and cost.[2] |
| Glyphosate | 1 - 2 g/L | Inhibits the shikimate pathway.[1][2] |
| L-Tyrosine | 50 - 120 mg/L | Supplemented to prevent auxotrophy.[1][2] |
| L-Tryptophan | 50 - 120 mg/L | Supplemented to prevent auxotrophy.[1][2] |
| Inducer (IPTG) | 0.4 - 1 mM | For induction of protein expression.[2][3] |
| Induction Temperature | 18 - 28 °C | Lower temperatures can improve protein folding.[1][2] |
| Induction Time | 16 - 20 hours | For sufficient protein expression and labeling.[1][2] |
| Expected Incorporation | >60% | Can be assessed by mass spectrometry.[4] |
Experimental Protocol
This protocol details the steps for expressing a protein of interest in E. coli and labeling it with this compound.
Day 1: Starter Culture
-
Inoculate a single colony of E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest into 5-10 mL of LB medium containing the appropriate antibiotic.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
Day 2: Main Culture and Induction
-
Prepare 1 L of M9 minimal medium in a 2.8 L baffled flask. Supplement with glucose (or other carbon source), MgSO₄, CaCl₂, and the appropriate antibiotic.
-
Inoculate the 1 L of M9 minimal medium with the overnight starter culture.
-
Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Once the desired OD₆₀₀ is reached, add the following sterile-filtered solutions to the culture:
-
Incubate the culture for 30-45 minutes at 37°C to allow for the uptake of the amino acids and inhibition of endogenous synthesis.[2]
-
Reduce the incubator temperature to 18-28°C.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.[2][3]
-
Continue to incubate the culture for 16-20 hours at the reduced temperature with shaking.[1][2]
Day 3: Cell Harvest and Protein Purification
-
Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using a standard method such as sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the this compound labeled protein using a purification protocol optimized for the unlabeled protein (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Verification of Incorporation
The incorporation of this compound can be verified and quantified using mass spectrometry. The mass of the labeled protein will be higher than the unlabeled protein, corresponding to the mass difference between fluorine and hydrogen for each incorporated molecule.
Experimental Workflow Diagram
Caption: Workflow for labeling proteins with this compound.
Advanced Protocol: Site-Specific Incorporation
For precise control over the location of the this compound label, a site-directed incorporation method can be employed. This advanced technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[5] An amber stop codon (TAG) is introduced at the desired labeling site in the gene of interest through site-directed mutagenesis.[3][5] When the protein is expressed in the presence of this compound and the orthogonal tRNA/synthetase pair, the unnatural amino acid is incorporated specifically at the position of the amber codon.[5] This method offers high specificity and can achieve incorporation efficiencies of 64-75% at the target site.[5]
Signaling Pathway and Logical Relationship Diagram
Caption: Logical diagram of this compound incorporation.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 4. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Fluoro-L-phenylalanine as a Probe for Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics is fundamental to understanding biological function, from enzymatic catalysis to signal transduction. 2-Fluoro-L-phenylalanine (2-F-Phe), a non-canonical amino acid, has emerged as a powerful probe for elucidating these complex molecular motions. By replacing a native phenylalanine residue, the fluorine atom provides a sensitive ¹⁹F nuclear magnetic resonance (NMR) signal that is highly responsive to its local environment, offering a unique window into the structural and dynamic changes within a protein.[1][2] This document provides detailed application notes and protocols for the incorporation of 2-F-Phe and its use in studying protein dynamics.
Core Applications in Protein Dynamics
Incorporation of 2-F-Phe into a protein of interest allows for the investigation of a wide range of dynamic processes:
-
Conformational Changes: The ¹⁹F NMR chemical shift of 2-F-Phe is exquisitely sensitive to alterations in its local electronic environment.[1] This allows for the detection and characterization of subtle to large-scale conformational changes that are often crucial for protein function.
-
Ligand Binding: The binding of small molecules, peptides, or other proteins can be monitored by observing changes in the ¹⁹F NMR spectrum of the 2-F-Phe probe.[3][4] These changes can be used to determine binding affinities (Kd), kinetics (kon and koff), and to map binding sites.[3]
-
Protein Folding and Stability: While specific quantitative data on the effect of 2-F-Phe on protein stability is not abundant, the incorporation of fluorinated amino acids can enhance protein stability.[5] This "fluoro-stabilization effect" can be advantageous for structural studies of otherwise marginally stable proteins.[5]
-
Enzyme Mechanisms: By placing the 2-F-Phe probe at or near the active site of an enzyme, it is possible to monitor conformational changes that occur during the catalytic cycle.[3]
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound in E. coli
This protocol describes the general method for incorporating 2-F-Phe into all phenylalanine positions in a protein expressed in E. coli. This method relies on the inhibition of endogenous aromatic amino acid biosynthesis.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9)
-
This compound (2-F-Phe)
-
L-tyrosine and L-tryptophan
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 0.5-1 g/L to inhibit the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.[1]
-
Addition of Amino Acids: Immediately add this compound (50-100 mg/L), L-tyrosine (50 mg/L), and L-tryptophan (50 mg/L) to the culture.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the 2-F-Phe labeled protein using standard protocols for the unlabeled protein.
Diagram of Biosynthetic Incorporation Workflow
Caption: Workflow for biosynthetic incorporation of 2-F-Phe.
Protocol 2: Site-Specific Incorporation of this compound
This method allows for the incorporation of 2-F-Phe at a specific, predetermined site in the protein sequence using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG).[6][7]
Materials:
-
E. coli strain engineered for unnatural amino acid incorporation.
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair specific for 2-F-Phe.
-
This compound.
-
Growth media (e.g., LB or autoinduction media).
-
Appropriate antibiotics and inducers (e.g., arabinose, IPTG).
Procedure:
-
Transformation: Co-transform the E. coli host strain with the plasmid for the protein of interest (containing the UAG codon) and the plasmid for the orthogonal synthetase/tRNA pair.
-
Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics and 2-F-Phe (typically 1-2 mM).
-
Induction: Induce the expression of both the target protein and the orthogonal system components as required by the specific plasmids (e.g., with arabinose and/or IPTG).
-
Expression and Harvest: Allow the protein to express, typically overnight at a reduced temperature. Harvest the cells by centrifugation.
-
Purification: Purify the site-specifically labeled protein using standard chromatography techniques.
Diagram of Site-Specific Incorporation Workflow
Caption: Workflow for site-specific incorporation of 2-F-Phe.
Protocol 3: ¹⁹F NMR Spectroscopy for Protein Dynamics
This protocol outlines the general steps for acquiring and analyzing ¹⁹F NMR data from a 2-F-Phe labeled protein.
Materials:
-
Purified 2-F-Phe labeled protein (0.1-0.5 mM).
-
NMR buffer (e.g., phosphate (B84403) or Tris buffer, pH 6.0-7.5) containing 5-10% D₂O for locking.
-
NMR spectrometer equipped with a fluorine probe.
-
NMR data processing software.
Procedure:
-
Sample Preparation: Prepare the protein sample in the appropriate NMR buffer. Ensure the sample is free of precipitates.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is often sufficient.[1]
-
Optimize acquisition parameters such as spectral width, number of scans, and recycle delay to achieve a good signal-to-noise ratio.
-
For studying dynamics, acquire relaxation data (T₁ and T₂) using appropriate pulse sequences (e.g., inversion recovery for T₁ and Carr-Purcell-Meiboom-Gill for T₂).
-
-
Ligand Titration (for binding studies):
-
Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein upon titration with increasing concentrations of the ligand.
-
Monitor changes in the chemical shift (Δδ) and/or line width of the ¹⁹F signal.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
For ligand binding, plot the chemical shift perturbation (CSP) against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[3]
-
Analyze relaxation data to obtain information about the pico- to nanosecond timescale dynamics of the labeled site.
-
Diagram of ¹⁹F NMR Experimental Workflow
Caption: Workflow for a typical ¹⁹F NMR experiment.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from studies using fluorinated phenylalanine analogs. It is important to note that specific data for 2-F-Phe is limited in the literature, and the values presented here are illustrative of the principles and magnitudes of effects observed with similar probes.
Table 1: Effect of Phenylalanine Fluorination on Ligand Binding Affinity
This table shows the dissociation constants (Kd) for various fluorinated α-factor analogs binding to the Ste2p receptor in yeast. Progressive fluorination generally leads to a decrease in binding affinity.[8]
| α-Factor Analog (at position 13) | Predicted Cation-π Binding Energy (kcal/mol) | Dissociation Constant (Kd) (nM) |
| Phenylalanine (Phe) | - | 26.2 ± 3.5 |
| 4-F-Phe | - | 35.1 ± 4.2 |
| 3,5-diF-Phe | - | 55.6 ± 6.8 |
| 2,3,4,5,6-pentaF-Phe | - | 177.3 ± 21.3 |
Table 2: Representative ¹⁹F NMR Chemical Shift Changes (Δδ) Upon Ligand Binding
This table provides a hypothetical example of ¹⁹F NMR chemical shift changes that could be observed for a 2-F-Phe labeled protein upon ligand binding. The magnitude of the chemical shift change is indicative of the extent of the environmental perturbation at the labeled site.
| Protein State | ¹⁹F Chemical Shift (ppm) | Chemical Shift Change (Δδ) (ppm) |
| Apo (unbound) | -120.5 | - |
| Ligand-bound | -121.2 | 0.7 |
Table 3: Fluorescence Quantum Yields of Aromatic Amino Acids
This table highlights the low fluorescence quantum yield of phenylalanine, which is expected to be similar for 2-F-Phe, making it a poor intrinsic fluorescent probe for protein dynamics studies.[9][10]
| Amino Acid | Fluorescence Quantum Yield (Φ) |
| Phenylalanine | 0.022[9][10] |
| Tyrosine | ~0.14 |
| Tryptophan | ~0.13 |
Advanced Applications and Considerations
X-ray Crystallography
While ¹⁹F NMR is the primary technique for utilizing 2-F-Phe, its incorporation can also be valuable in X-ray crystallography. The fluorine atom can be used as a heavy atom for phasing, and in some cases, the incorporation of 2-F-Phe may stabilize a particular conformational state, allowing for its crystallographic characterization.[11][12][13] However, specific examples of using 2-F-Phe to trap and study a dynamic ensemble of protein structures are not yet widely reported.
Fluorescence Spectroscopy
The intrinsic fluorescence of phenylalanine is very weak, with a low quantum yield.[9][10] The introduction of a fluorine atom in 2-F-Phe is not expected to significantly enhance its fluorescence properties to a level that would make it a practical intrinsic probe for monitoring protein dynamics, especially in the presence of highly fluorescent tryptophan residues. Therefore, for fluorescence-based studies of protein dynamics, the use of extrinsic fluorescent probes or the incorporation of fluorescent non-canonical amino acids other than 2-F-Phe is recommended.
Conclusion and Future Perspectives
This compound is a valuable tool for investigating protein dynamics, primarily through ¹⁹F NMR spectroscopy. Its sensitivity to the local environment provides a powerful means to study conformational changes, ligand binding, and other dynamic processes at the molecular level. While protocols for its incorporation are well-established, there is a need for more systematic studies to quantify its effects on protein stability and to expand its application in techniques like time-resolved X-ray crystallography. As methods for unnatural amino acid incorporation continue to improve, the use of 2-F-Phe and other fluorinated analogs will undoubtedly play an increasingly important role in unraveling the complexities of protein function.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omlc.org [omlc.org]
- 10. PhotochemCAD | L-Phenylalanine [photochemcad.com]
- 11. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-L-phenylalanine in Cell-Free Protein Synthesis Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Fluoro-L-phenylalanine (2-F-Phe) in cell-free protein synthesis (CFPS) systems. This technology offers a powerful platform for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling novel research avenues in protein engineering, drug discovery, and structural biology. The open nature of CFPS systems allows for precise control over reaction components, leading to higher yields and greater flexibility compared to traditional in vivo methods.[1][2][3]
Introduction to this compound Incorporation
This compound is a fluorinated analog of the canonical amino acid phenylalanine. The introduction of a fluorine atom onto the phenyl ring can introduce unique physicochemical properties to a protein without significantly altering its overall structure. These properties include altered electrostatic interactions, increased hydrophobicity, and enhanced protein stability. Furthermore, the fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding.
Cell-free protein synthesis has emerged as a robust and efficient platform for incorporating 2-F-Phe and other ncAAs into desired proteins.[2] Key advantages of CFPS in this context include:
-
High Yields: CFPS systems can generate significantly higher protein yields compared to in vivo expression, which is particularly advantageous when using expensive ncAAs.[1]
-
Open System: The open reaction environment allows for the direct addition and optimization of components such as the ncAA, orthogonal aminoacyl-tRNA synthetases (o-aaRS), and suppressor tRNAs.[3]
-
Toxic Protein Expression: CFPS can produce proteins that are toxic to living cells, expanding the range of expressible targets.
-
Speed and High-Throughput Screening: The rapid nature of CFPS makes it ideal for screening multiple protein variants or optimizing incorporation conditions.
Quantitative Data Summary
The efficiency of 2-F-Phe incorporation and the final protein yield are critical parameters for experimental success. The following tables summarize quantitative data gathered from various studies utilizing ncAAs in E. coli-based cell-free protein synthesis systems.
| Parameter | System | Protein | Unnatural Amino Acid | Yield/Incorporation Efficiency | Reference |
| Protein Yield | E. coli S30 | p-propargyloxy-L-phenylalanine-sfGFP | p-propargyloxy-L-phenylalanine | 190 µg/mL | [2] |
| Protein Yield | PURE System | p-propargyloxy-L-phenylalanine-sfGFP | p-propargyloxy-L-phenylalanine | 41 µg/mL | [2] |
| Protein Yield | E. coli (genomically recoded) | sfGFP | p-acetyl-L-phenylalanine | 1,780 ± 30 mg/L | |
| Incorporation Efficiency | CHO cell-free | Adenosine A2A Receptor | p-propargyloxy-L-phenylalanine | High, comparable to full-length protein | [4] |
| Incorporation Accuracy | E. coli (genomically recoded) | Elastin-like polypeptide | p-acetyl-L-phenylalanine | ≥ 98% |
| Component | System | Recommended Concentration | Reference |
| DNA Template | E. coli CECF | ~10 µg/mL | [1] |
| Suppressor tRNA | E. coli CECF | 263 µg/mL | [1] |
| Aminoacyl-tRNA Synthetase | E. coli CECF | 180 µg/mL | [1] |
| p-propargyloxy-L-phenylalanine | CHO cell-free | 2 mM | [4] |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a target protein using an E. coli-based cell-free protein synthesis system. The protocol for the site-specific incorporation relies on the amber suppression technology, which utilizes an orthogonal tRNA-aminoacyl-tRNA synthetase pair.
Site-Specific Incorporation of this compound
This protocol outlines the steps for incorporating 2-F-Phe at a specific site in a target protein by introducing an amber stop codon (TAG) at the desired location in the gene.
Materials:
-
E. coli S30 cell-free extract (commercial kit or prepared in-house)
-
Reaction buffer/premix from CFPS kit
-
Plasmid DNA encoding the target protein with a TAG codon at the desired incorporation site, under a T7 promoter.
-
Purified orthogonal aminoacyl-tRNA synthetase specific for 2-F-Phe (e.g., an evolved Phenylalanyl-tRNA synthetase)
-
Purified orthogonal suppressor tRNA (e.g., Mj-tRNATyrCUA)
-
This compound (2-F-Phe) stock solution (e.g., 100 mM in NaOH or water)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following components in a nuclease-free microcentrifuge tube. The final volume can be scaled as needed (e.g., 15-50 µL).
| Component | Final Concentration |
| E. coli S30 Extract | As per manufacturer's recommendation |
| Reaction Buffer/Premix | As per manufacturer's recommendation |
| Plasmid DNA | 10-20 nM |
| Orthogonal aaRS | 1-5 µM |
| Suppressor tRNA | 1-5 µM |
| This compound | 1-2 mM |
| Nuclease-free water | To final volume |
-
Incubation: Gently mix the reaction by pipetting up and down. Incubate the reaction at 30-37°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be employed.
-
Analysis: Following incubation, the reaction can be analyzed to confirm protein expression and incorporation of 2-F-Phe.
-
SDS-PAGE: Run the reaction mixture on an SDS-PAGE gel to visualize the full-length protein. A successful incorporation will show a band at the expected molecular weight of the full-length protein. A control reaction without 2-F-Phe or the orthogonal synthetase should show a truncated product.
-
Western Blot: If the protein is tagged (e.g., with a His-tag), a Western blot can provide more specific detection.
-
Mass Spectrometry: To definitively confirm the incorporation of 2-F-Phe, the protein should be purified and analyzed by mass spectrometry. The observed mass should correspond to the theoretical mass of the protein containing 2-F-Phe.
-
Residue-Specific (Global) Incorporation of this compound
This method involves replacing all instances of a specific canonical amino acid (in this case, phenylalanine) with its fluorinated analog.
Materials:
-
E. coli S30 cell-free extract
-
Reaction buffer/premix from CFPS kit
-
Plasmid DNA encoding the target protein under a T7 promoter.
-
Amino acid mixture lacking phenylalanine.
-
This compound (2-F-Phe) stock solution.
-
Nuclease-free water
Procedure:
-
Prepare a Custom Amino Acid Mixture: Prepare a complete mixture of the 19 canonical amino acids, omitting phenylalanine.
-
Reaction Setup: On ice, assemble the reaction as follows:
| Component | Final Concentration |
| E. coli S30 Extract | As per manufacturer's recommendation |
| Reaction Buffer/Premix | As per manufacturer's recommendation |
| Plasmid DNA | 10-20 nM |
| 19 Amino Acid Mix (minus Phe) | As per manufacturer's recommendation |
| This compound | 1-2 mM |
| Nuclease-free water | To final volume |
-
Incubation and Analysis: Follow the same incubation and analysis steps as described in Protocol 3.1. Successful global incorporation will result in a full-length protein where all phenylalanine residues are replaced by 2-F-Phe, which can be confirmed by mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and pathways involved in the cell-free synthesis of proteins containing this compound.
Caption: Experimental workflow for 2-F-Phe incorporation in CFPS.
Caption: Signaling pathway for site-specific 2-F-Phe incorporation.
References
Application Notes and Protocols for 2-[18F]Fluoro-L-phenylalanine in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled amino acids have emerged as a crucial class of positron emission tomography (PET) tracers for oncological imaging, offering advantages over the more commonly used 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), particularly in brain tumor imaging where high background glucose metabolism can obscure tumor visualization. [18F]FDG PET imaging can also be limited in differentiating tumors from inflammation.[1][2][3][4] 2-[18F]Fluoro-L-phenylalanine and its analogs are synthetic amino acids that are transported into cancer cells, primarily by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many human cancers.[5][6][7] This increased transport activity in tumor cells compared to normal tissues allows for high-contrast imaging of malignancies.
This document provides detailed application notes and protocols for the use of 2-[18F]Fluoro-L-phenylalanine and its derivatives in PET imaging, focusing on its radiosynthesis, in vitro evaluation, and preclinical/clinical imaging procedures.
Applications in PET Imaging
The primary application of 2-[18F]Fluoro-L-phenylalanine and its analogs is in oncology for:
-
Brain Tumor Imaging: Providing better delineation of tumor boundaries compared to [18F]FDG due to low uptake in normal brain tissue.[1][3][8] It is valuable for initial diagnosis, grading, surgical planning, and differentiating tumor recurrence from post-treatment changes.[3][8]
-
Neuroendocrine Tumor (NET) Imaging: Tracers like 6-[18F]-L-fluoro-L-3,4-dihydroxyphenylalanine ([18F]FDOPA), an analog of L-DOPA, are highly effective in imaging NETs due to their uptake via the amino acid transport system and subsequent decarboxylation.[1][3][9]
-
Prostate Cancer Imaging: Certain fluorinated amino acid analogs are being investigated for their utility in detecting primary and metastatic prostate cancer.[1][3]
Signaling Pathways and Experimental Workflows
The uptake of 2-[18F]Fluoro-L-phenylalanine into cancer cells is predominantly mediated by the L-type Amino Acid Transporter 1 (LAT1). This transporter is a heterodimeric protein that exchanges large neutral amino acids across the cell membrane. Its overexpression is linked to increased cell proliferation and is regulated by oncogenic signaling pathways.
Caption: LAT1-mediated uptake of 2-[18F]Fluoro-L-phenylalanine in cancer cells.
The overall workflow for utilizing 2-[18F]Fluoro-L-phenylalanine in PET imaging involves several key stages, from the production of the radioisotope to the final image analysis.
Caption: General workflow for 2-[18F]Fluoro-L-phenylalanine PET imaging.
Data Presentation
Table 1: Radiosynthesis Parameters for [18F]-Labeled Phenylalanine Analogs
| Radiotracer | Precursor | Synthesis Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity (GBq/µmol) | Total Synthesis Time (min) | Reference |
| 2-[18F]Fluoro-L-phenylalanine | Formyl-activated precursor | Isotopic Exchange (Conventional Heating) | 43% | ≥94% | Not Reported | Not Reported | [10] |
| 2-[18F]Fluoro-L-phenylalanine | Formyl-activated precursor | Isotopic Exchange (Microwave Heating) | 34% | ≥94% | Not Reported | Not Reported | [10] |
| α-[18F]Fluoromethyl Phenylalanine | Cyclic sulfamidate precursor | Nucleophilic Fluorination | 65 ± 11% | >99% | >37 | 90 | [11] |
| N-(2-[18F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine | 4-nitrophenyl-2-[18F]fluoropropionate | Two-step reaction | 28 ± 5% | >99% | 50 ± 15 | 125 | [12] |
| trans-4-[18F]Fluoro-l-proline | di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | Automated Nucleophilic Fluorination | 34 ± 4.3% | >99% | >0.320 | 57 | [13] |
| cis-4-[18F]Fluoro-l-proline | di-tert-butyl (2S,4R)-4-(nosyloxy)pyrrolidine-1,2-dicarboxylate | Automated Nucleophilic Fluorination | 41 ± 3.6% | >99% | >0.641 | 59 | [13] |
Table 2: Preclinical and Clinical Imaging Data for [18F]-Labeled Phenylalanine Analogs
| Radiotracer | Tumor Model / Patient Population | Mean SUV | Max SUV | Tumor-to-Background Ratio | Imaging Time Post-Injection (min) | Reference |
| [18F]FEP | 9L glioma-bearing rats | 0.90% ID/g (tumor) | - | 1.73 (Tumor/Blood), 1.45 (Tumor/Muscle) | 60 | [14] |
| [18F]FDOPA | Dog with meningioma | 2.61 | 3.72 | 1.95 | 10-30 | [15] |
| [18F]FDOPA | Human brain tumor patients | - | - | - | 15 (peak activity) | [15] |
| 2-[18F]FELP | Rat glioblastoma | - | - | Significantly higher than for radionecrosis | Not specified | [16] |
| [18F]FPDOPA | C6 rat glioma | 8.50 ± 0.40 %ID/g | - | - | Not specified | [12] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of 2-[18F]Fluoro-L-phenylalanine Analogs
This protocol is a generalized procedure based on automated synthesis platforms for nucleophilic fluorination. Specific parameters may need optimization based on the chosen precursor and synthesis module.
Materials:
-
[18F]Fluoride in [18O]water from cyclotron
-
Precursor (e.g., tosylate or nosylate-protected phenylalanine analog)
-
Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
-
Anhydrous acetonitrile (B52724)
-
Deprotection reagent (e.g., HCl)
-
Reagents for neutralization and formulation (e.g., NaOH, phosphate (B84403) buffer, sterile water for injection)
-
Automated synthesis module (e.g., Synthra RNPlus)
-
HPLC system for purification and analysis
-
TLC system for quality control
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the [18F]fluoride into the reactor vessel using a solution of the phase-transfer catalyst and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride/catalyst complex under a stream of nitrogen at elevated temperature (e.g., 105°C). Repeat with additions of anhydrous acetonitrile.[11]
-
-
Radiofluorination:
-
Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/catalyst complex in the reactor.
-
Heat the reaction mixture at a specified temperature (e.g., 95-120°C) for a defined time (e.g., 5-15 minutes).[17]
-
-
Deprotection:
-
After cooling, add the deprotection reagent (e.g., HCl) to the reactor.
-
Heat the mixture to facilitate the removal of protecting groups (e.g., 100°C for 5-10 minutes).
-
-
Purification:
-
Neutralize the reaction mixture and inject it onto a semi-preparative HPLC column to isolate the desired radiolabeled product.
-
Collect the product fraction based on the retention time determined using a non-radioactive standard.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the final product from the SPE cartridge with ethanol (B145695) and dilute with sterile saline or phosphate-buffered saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity using analytical HPLC and/or radio-TLC.
-
Measure the radiochemical yield, specific activity, and enantiomeric purity (if applicable).
-
Perform tests for sterility, pyrogenicity, and residual solvents as required for clinical use.
-
Protocol 2: In Vitro Cell Uptake Assay
This protocol outlines a method to assess the uptake of 2-[18F]Fluoro-L-phenylalanine in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., glioma, prostate cancer cells)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 24-well or 96-well)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
2-[18F]Fluoro-L-phenylalanine solution of known activity
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter or gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed the cells into multi-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.[18]
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed HBSS.[19]
-
Add fresh, pre-warmed HBSS to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to equilibrate the cells.
-
Initiate the uptake by replacing the buffer with a solution of 2-[18F]Fluoro-L-phenylalanine in HBSS (e.g., 37 kBq/mL).
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.[18]
-
-
Termination and Lysis:
-
To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.
-
-
Quantification:
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
In parallel wells, determine the protein concentration of the cell lysate using a standard protein assay.
-
Express the uptake as a percentage of the added dose per milligram of protein.
-
-
Inhibition Studies (Optional):
-
To confirm the role of specific transporters like LAT1, perform competitive inhibition assays by co-incubating the cells with the radiotracer and an excess of a known transporter substrate or inhibitor (e.g., non-radioactive L-phenylalanine).
-
Protocol 3: Small Animal PET Imaging
This protocol provides a general guideline for performing PET imaging studies in preclinical tumor models.
Materials:
-
Tumor-bearing small animals (e.g., mice or rats with xenograft or orthotopic tumors)
-
Anesthesia (e.g., isoflurane)
-
2-[18F]Fluoro-L-phenylalanine formulated for injection
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Fast the animal for a few hours prior to imaging to reduce background signal, although this is less critical than for [18F]FDG. For clinical [18F]FDOPA studies, patients are often advised to follow a low-protein diet.[20]
-
Anesthetize the animal using a suitable anesthetic agent.
-
-
Radiotracer Administration:
-
PET/CT Imaging:
-
Position the animal in the scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a dynamic or static PET scan. For dynamic scanning, start the acquisition immediately after tracer injection. For static imaging, allow for an uptake period (e.g., 30-60 minutes) before starting the scan.[21] The scan duration will depend on the injected dose and scanner sensitivity (e.g., 10-30 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and various organs (e.g., muscle, brain, liver) to quantify tracer uptake.
-
Calculate the standardized uptake value (SUV) and tumor-to-background ratios.
-
Protocol 4: Clinical PET/CT Imaging with [18F]FDOPA
This protocol is based on established clinical procedures for [18F]FDOPA PET/CT.
Patient Preparation:
-
Patients should be on a low-protein diet for 24 hours prior to the scan.[20]
-
Fasting for at least 4 hours is required.[20]
-
Certain medications, especially those for Parkinsonian syndromes, may need to be withheld for a specific period (e.g., 12 hours) before the scan.[20]
-
In some cases, carbidopa (B1219) is administered orally (e.g., 150 mg) 60 minutes before the radiotracer injection to inhibit peripheral decarboxylation of [18F]FDOPA and enhance its uptake in the brain.[20]
Radiotracer Administration and Imaging:
-
Administer [18F]FDOPA intravenously (e.g., 4 MBq/kg or a standard dose of around 185 MBq/5 mCi).[20][22]
-
Allow for an uptake period of approximately 90 minutes.[20]
-
Acquire a PET/CT scan of the region of interest (e.g., brain or whole body). A typical brain scan may last 20 minutes.[20]
Image Analysis:
-
Reconstruct and analyze the images to identify areas of abnormal tracer uptake.
-
Quantitative analysis may involve calculating SUVs and tumor-to-normal tissue ratios.
Conclusion
2-[18F]Fluoro-L-phenylalanine and its analogs are valuable PET tracers for oncological imaging, offering distinct advantages in specific clinical scenarios, particularly for brain tumors. The protocols outlined in these application notes provide a framework for the successful implementation of this imaging modality in both preclinical research and clinical practice. Adherence to detailed and optimized protocols for radiosynthesis, quality control, and imaging is essential to ensure high-quality, reproducible results. Further research and clinical trials will continue to refine the applications of these promising radiopharmaceuticals in precision medicine.[23]
References
- 1. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]
- 2. benthamscience.com [benthamscience.com]
- 3. An overview of radiolabeled amino acid tracers in oncologic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical application of radiolabeled amino acids in tumor imaging (Journal Article) | ETDEWEB [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The role of L-type amino acid transporter 1 in human tumors [jstage.jst.go.jp]
- 8. A Systematic Review of Amino Acid PET Imaging in Adult-Type High-Grade Glioma Surgery: A Neurosurgeon’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosynthesis and biological evaluation of N-(2-[18F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine as a PET tracer for oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 17. One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. folibio.com.tw [folibio.com.tw]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Protein-Ligand Interactions with 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and drug discovery. The unique properties of the fluorine atom—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet impactful modifications of a molecule's biophysical and pharmacological characteristics.[1][2] 2-Fluoro-L-phenylalanine, a non-canonical amino acid, serves as a valuable probe for investigating protein structure, dynamics, and protein-ligand interactions. Its integration into proteins can enhance metabolic stability and provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
One of the primary advantages of using this compound is the application of ¹⁹F NMR. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[4] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, enabling clear observation of the local environment of the incorporated fluoroamino acid.[3][4] This makes this compound an exceptional tool for detecting and quantifying protein-ligand interactions through methods such as chemical shift perturbation and lineshape analysis.[3][5]
These application notes provide detailed protocols for the biosynthetic incorporation of this compound into proteins and its use in key biophysical assays to characterize protein-ligand interactions, including ¹⁹F NMR spectroscopy, Thermal Shift Assays, and Isothermal Titration Calorimetry.
Applications of this compound in Protein-Ligand Interaction Studies
The introduction of this compound into a protein of interest can provide significant advantages for studying its interactions with ligands:
-
Enhanced Stability: The incorporation of fluorinated amino acids can increase the thermal and catabolic stability of proteins and peptides.[2]
-
Minimal Structural Perturbation: The fluorine atom is comparable in size to a hydrogen atom, generally resulting in minimal disruption of the protein's native structure and function.[4][6]
-
Sensitive ¹⁹F NMR Probe: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Changes in protein conformation or the binding of a ligand in proximity to the this compound residue will induce a measurable change in the ¹⁹F NMR signal.[3][4]
-
Drug Discovery and Fragment-Based Screening: ¹⁹F NMR is a powerful technique in fragment-based drug discovery (FBDD). By observing changes in the ¹⁹F signals of a labeled protein upon the addition of a library of small molecule fragments, researchers can rapidly identify binders.[5]
-
Enzyme Kinetics: While less common, this compound can be incorporated into substrates to study enzyme kinetics, providing a means to monitor substrate turnover or inhibitor binding.
Quantitative Data Summary
Table 1: Dissociation Constants (Kd) Determined by Fluorescence and ¹⁹F NMR
| Protein | Ligand | Method | Kd (μM) |
| L-leucine specific receptor (E. coli) | L-Leucine | Fluorescence | 0.40[1] |
| L-leucine specific receptor (E. coli) | L-Phenylalanine | Fluorescence | 0.18[1] |
| L-leucine specific receptor (E. coli) | 4-Fluoro-L-phenylalanine | Fluorescence | 0.26[1] |
Note: While this data is for 4-Fluoro-L-phenylalanine, the experimental principles are directly applicable to this compound.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate/Inhibitor | Parameter | Value |
| Generic Serine Hydrolase | Fluorogenic Ester Substrate | KM | Varies (μM range)[7] |
| Generic Serine Hydrolase | Fluorogenic Ester Substrate | kcat | Varies (s⁻¹)[7] |
| Generic Serine Hydrolase | Fluorogenic Ester Substrate | kcat/KM | Varies (M⁻¹s⁻¹)[7] |
Note: This table represents typical parameters obtained from enzyme kinetic assays using fluorogenic substrates. Specific values for this compound-containing substrates would be system-dependent.
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol describes a general method for producing a protein containing this compound in E. coli by inhibiting the endogenous synthesis of aromatic amino acids.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest
-
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and trace metals
-
Kanamycin or other appropriate antibiotic
-
This compound
-
L-Tyrosine
-
L-Tryptophan
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli cells. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal media with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 0.5 mM. Glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[4]
-
Supplementation with Amino Acids: Immediately after adding glyphosate, supplement the culture with 50 mg/L of this compound, 50 mg/L of L-Tyrosine, and 25 mg/L of L-Tryptophan.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the this compound labeled protein using the standard protocol for the unlabeled protein. Confirm incorporation by mass spectrometry.
Protocol 2: ¹⁹F NMR Titration for Measuring Protein-Ligand Binding Affinity
This protocol outlines the procedure for determining the dissociation constant (Kd) of a ligand binding to a this compound labeled protein using ¹⁹F NMR.
Materials:
-
Purified this compound labeled protein
-
Ligand of interest
-
NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the labeled protein (e.g., 50-100 µM) in NMR buffer containing 10% D₂O for the lock signal.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone.
-
Create a series of samples with a constant protein concentration and increasing concentrations of the ligand.
-
Acquire a 1D ¹⁹F NMR spectrum for each sample.
-
Typical Acquisition Parameters:
-
Spectrometer: ≥ 400 MHz with a fluorine probe.
-
Pulse Program: 1D pulse-acquire with ¹H decoupling.
-
Sweep Width: ~30-50 ppm, centered on the expected ¹⁹F chemical shift.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 3-5 seconds.
-
Number of Scans: Dependent on protein concentration, typically 1024-4096.
-
Temperature: 298 K.
-
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., Fourier transformation, phasing, and baseline correction).
-
For each spectrum, determine the chemical shift of the ¹⁹F resonance.
-
Calculate the chemical shift perturbation (Δδ) for each ligand concentration relative to the free protein.
-
Plot Δδ as a function of the total ligand concentration.
-
Fit the data to a one-site binding model to determine the Kd.
-
Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes how to assess the change in thermal stability (ΔTm) of a protein upon ligand binding. An increase in Tm is indicative of a stabilizing interaction.
Materials:
-
Purified protein (can be labeled or unlabeled)
-
Ligand of interest
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare reactions containing the protein at a final concentration of 2-5 µM, SYPRO Orange dye (e.g., 5x final concentration), and the ligand at various concentrations.
-
Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each condition.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each ligand-containing sample.
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Materials:
-
Purified protein (can be labeled or unlabeled)
-
Ligand of interest
-
ITC buffer (ensure the protein and ligand are in identical buffer to minimize heat of dilution effects)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and ligand against the same ITC buffer extensively.
-
Degas both solutions to prevent bubbles in the calorimeter cell.
-
Determine accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection, followed by a series of larger, spaced injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of protein-ligand interactions. Its utility as a non-perturbative ¹⁹F NMR probe allows for sensitive and direct measurement of binding events, providing valuable data for drug discovery and fundamental biological research. The protocols outlined in these application notes provide a framework for the successful incorporation of this amino acid and its application in key biophysical assays. By combining these techniques, researchers can gain a comprehensive understanding of the affinity, thermodynamics, and structural basis of protein-ligand interactions.
References
- 1. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for Expression of Fluorinated Proteins in Human Cells for In-Cell NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for studying the structure, function, and interactions of proteins within their native cellular environment.[1][2][3][4][5] However, conventional ¹H-¹⁵N NMR in human cells is often hampered by severe line broadening for soluble globular proteins due to interactions with large cellular components.[1][2][3][5] ¹⁹F NMR offers a compelling solution to this challenge. The fluorine nucleus (¹⁹F) is an ideal probe for in-cell studies due to its 100% natural abundance, high sensitivity, and the virtual absence of a natural fluorine background in biological systems.[4][6] This results in background-free 1D ¹⁹F NMR spectra, simplifying the identification and analysis of signals from the protein of interest.[1][2][3][5]
These application notes provide a detailed guide for the expression of fluorinated proteins directly in human cells, a time- and cost-effective strategy that bypasses the need for bacterial expression, purification, and subsequent delivery into the cells.[1] The described "medium switch" strategy allows for the efficient incorporation of various fluorinated amino acids into a target protein, enabling the study of even highly interacting proteins that would be invisible to conventional in-cell NMR techniques.[1][2] This approach has significant potential for advancing cellular structural biology and drug development research.[1][2]
Advantages of ¹⁹F In-Cell NMR
-
Reduced Spectral Crowding: The absence of endogenous fluorine in cells leads to clean, background-free spectra.[2][7]
-
Overcomes Line Broadening: ¹⁹F NMR can detect signals from proteins that are "invisible" in conventional ¹H-¹⁵N experiments due to interactions within the crowded cellular environment.[1][2][8]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in excellent intrinsic sensitivity.[6]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information on protein conformation, ligand binding, and dynamics.[6][9]
Quantitative Data Summary
The following table summarizes key quantitative data from studies expressing fluorinated proteins in human cells for in-cell NMR.
| Parameter | Value | Protein Examples | Cell Line | Fluorinated Amino Acid Examples | Reference |
| Fluorination Efficiency | Up to 60% | Carbonic Anhydrase 2 (CA2), Superoxide Dismutase 1 (SOD1), α-synuclein (αSYN), DJ-1, CCS-D2, Nt-HSP90 | HEK293T | 3-fluoro-L-tyrosine (3FY), 4-fluoro-L-phenylalanine (4FF), 5-fluoro-L-tryptophan (5FW), 6-fluoro-L-tryptophan (6FW) | [1][2][3][7] |
| Protein Expression Time | 48 hours total | CA2, SOD1, αSYN, DJ-1, CCS-D2, Nt-HSP90 | HEK293T | 3FY, 4FF, 5FW, 6FW | [1][5] |
| ¹⁹F Labeled Protein Size | 14–30 kDa | CA2, SOD1, αSYN, DJ-1, CCS-D2, Nt-HSP90 | HEK293T | 3FY, 4FF, 5FW, 6FW | [2] |
| ¹⁹F Signal Linewidth of CypA in-cell | ~756 Hz | Cyclophilin A (CypA) | Mammalian | 5-¹⁹F-Trp | [8] |
Experimental Protocols
I. Protocol for Direct Expression of Fluorinated Proteins in Human Cells
This protocol is adapted from the "medium switch" strategy described by Pham, L. B. T., et al. (2023).[1][2]
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T, ATCC CRL-3216) cells are recommended.[1][10]
-
Culture Medium: Culture cells in a T75 flask using high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[10] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
Transfection: Transiently transfect the HEK293T cells with the vector encoding the protein of interest. A protocol described by Barbieri et al. (2016) can be followed.[10] The total protein expression time is typically 48 hours.[1][5]
2. Fluorinated Amino Acid Incorporation (Medium Switch):
-
Preparation of Custom DMEM: Prepare an in-house DMEM that lacks the natural amino acid you intend to replace with its fluorinated analog. For example, to incorporate 3-fluoro-L-tyrosine (3FY), use DMEM lacking tyrosine.
-
Medium Switch: At an optimized time post-transfection (the "switch time," which may require empirical determination, e.g., 8 or 16 hours), remove the standard culture medium.[1]
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add the custom DMEM supplemented with the desired fluorinated amino acid (e.g., 600 μM 3FY).[1]
-
Continue incubation for the remainder of the 48-hour expression period.
3. Cell Harvesting and NMR Sample Preparation:
-
Harvesting: After the 48-hour expression, harvest the cells.
-
Resuspension: Resuspend the cell pellet in an appropriate NMR buffer (e.g., DMEM, 70 mM HEPES, 90 mM glucose, and 20% (v/v) D₂O).[5]
-
Transfer to NMR Tube: Transfer the cell suspension to a 3 mm Shigemi tube.[5]
-
Pelleting: Gently centrifuge the NMR tube to form a soft cell pellet at the bottom.[5]
4. In-Cell NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 14.1 T or 600 MHz ¹H frequency) equipped with a suitable probe for ¹⁹F detection is required.[10]
-
Temperature: Maintain the sample at a physiological temperature (e.g., 310 K) during data acquisition.[10]
-
1D ¹⁹F NMR: Acquire simple 1D ¹⁹F NMR spectra. A standard pulse program (e.g., Bruker's 'zg') consisting of a 90° pulse followed by acquisition is typically sufficient.[10]
-
Acquisition Parameters: Use an appropriate number of scans (e.g., 1280) and an interscan delay (e.g., 1 s) to achieve a good signal-to-noise ratio.[10]
-
Data Processing: Process the spectra using standard NMR software (e.g., TopSpin).[10]
II. Protocol for Aromatic Amino Acid Labeling in Bacterial Expression Systems (for comparison)
This protocol, while not for human cells, provides a foundational method for producing fluorinated proteins that could potentially be delivered to human cells. It is adapted from methods described for E. coli.
1. Expression System:
-
Use an E. coli strain and an expression vector suitable for your protein of interest.
2. Inhibition of Endogenous Amino Acid Synthesis:
-
To efficiently incorporate fluorinated aromatic amino acids, inhibit the shikimate pathway, which is responsible for their synthesis in bacteria.
-
Just prior to inducing protein expression with IPTG, add glyphosate (B1671968) to the culture medium.[6]
3. Supplementation with Amino Acids:
-
Concurrently with glyphosate addition, supplement the medium with all three aromatic amino acids (tryptophan, phenylalanine, and tyrosine).[6]
-
Replace the natural amino acid you wish to label with its fluorinated version (e.g., use 3-fluoro-tyrosine instead of tyrosine).[6]
4. Protein Expression and Purification:
-
Induce protein expression with IPTG and continue the culture for the appropriate time and temperature.
-
Harvest the cells and purify the fluorinated protein using standard chromatography techniques.
Diagrams
Caption: Workflow for expressing fluorinated proteins in human cells for in-cell NMR.
Caption: Logical diagram illustrating the advantages of ¹⁹F NMR in overcoming challenges of in-cell studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. cris.unibo.it [cris.unibo.it]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. Fluorinated Proteins Expressed in Human Cells for NMR Spectroscopy - ChemistryViews [chemistryviews.org]
- 8. Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Expanding the Proteomic Toolbox: Site-Specific Incorporation of 2-Fluoro-L-phenylalanine for Advanced Drug Discovery and Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery. This technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities, enabling precise interrogation and manipulation of protein structure and function. This document provides detailed application notes and protocols for the site-specific incorporation of 2-Fluoro-L-phenylalanine (2-F-Phe), a valuable probe for studying protein environments and interactions. The unique properties of the fluorine atom, including its small size, high electronegativity, and favorable NMR properties, make 2-F-Phe an exceptional tool for ¹⁹F-NMR spectroscopy, protein stability studies, and the investigation of protein-protein and protein-ligand interactions.
Applications in Research and Drug Development
The site-specific incorporation of this compound offers a range of powerful applications:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom serves as a sensitive NMR probe, providing a clean signal in a region of the spectrum devoid of background from biological molecules.[1][2] This allows for the detailed study of local protein environments, conformational changes, and ligand binding events with high precision.[1][2]
-
Protein Engineering and Stability: The introduction of fluorinated amino acids can enhance protein stability through favorable electrostatic and hydrophobic interactions.[3] The impact of these substitutions on protein folding and stability can be systematically studied to engineer more robust and effective therapeutic proteins.
-
Elucidating Protein-Protein Interactions: By incorporating 2-F-Phe at interaction interfaces, changes in the ¹⁹F-NMR signal upon binding can provide insights into the specific residues involved in complex formation. This is invaluable for understanding signaling pathways and designing drugs that modulate these interactions.
-
Investigating Enzyme Mechanisms: Placing 2-F-Phe within an enzyme's active site can probe the electrostatic environment and the role of specific residues in catalysis.
-
Drug Discovery and Development: Understanding the precise interactions between a drug candidate and its target protein is crucial. Incorporating 2-F-Phe allows for the detailed characterization of these interactions, aiding in the rational design and optimization of more potent and selective drugs.
Quantitative Data Summary
The efficiency of non-canonical amino acid incorporation and the resulting protein yield are critical parameters for the successful application of genetic code expansion. The following tables summarize representative quantitative data for the incorporation of fluorinated phenylalanine analogs.
Table 1: Incorporation Efficiency and Fidelity
| Non-Canonical Amino Acid | Orthogonal Synthetase/tRNA Pair | Expression System | Incorporation Efficiency/Fidelity | Reference |
| p-Fluoro-L-phenylalanine | Yeast PheRS/tRNAPhe | E. coli | 64-75% translation of the target codon as p-F-Phe | [3] |
| p-Fluoro-L-phenylalanine | Yeast PheRS/tRNAPhe | E. coli | 11-21-fold higher incorporation at the target site vs. background | [3] |
| Penta-fluoro-phenylalanine | PheX-D6 PylRS/tRNAPyl | HEK 293T cells | 97.5% fidelity | [4] |
| 2,3,4,5-tetra-fluoro-phenylalanine | PheX-D6 PylRS/tRNAPyl | HEK 293T cells | 100% fidelity | [4] |
| 2,6-di-fluoro-phenylalanine | PheX-D6 PylRS/tRNAPyl | HEK 293T cells | 97.6% fidelity | [4] |
Table 2: Protein Yield with Fluorinated Phenylalanine Analogs
| Protein | Non-Canonical Amino Acid | Expression System | Yield | Reference |
| Dihydrofolate Reductase (DHFR) | p-Fluoro-L-phenylalanine | E. coli | 8-12 mg/L of culture | [3][5] |
| Superfolder GFP (sfGFP) | Penta-fluoro-phenylalanine | HEK 293T cells | Sufficient for biochemical characterization | [4] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for genetic code expansion and a representative signaling pathway that can be studied using this technology.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the site-specific incorporation of this compound.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes the expression of a target protein containing 2-F-Phe at a specific site defined by an amber (TAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with a TAG codon at the desired position and an appropriate antibiotic resistance gene.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for 2-F-Phe (e.g., an evolved PylRS system) with a compatible antibiotic resistance gene.
-
This compound (MedchemExpress or other supplier)
-
Luria-Bertani (LB) agar (B569324) plates and liquid medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
L-arabinose (if the aaRS is under an arabinose-inducible promoter)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection of both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Supplementation with 2-F-Phe: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. If applicable, also add L-arabinose to induce the expression of the orthogonal synthetase.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Protein Purification
This protocol describes a general method for purifying a His-tagged protein containing 2-F-Phe.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using a desalting column or dialysis).
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 3: Verification of 2-F-Phe Incorporation by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of 2-F-Phe using electrospray ionization mass spectrometry (ESI-MS).
Procedure:
-
Sample Preparation: Prepare a sample of the purified protein at a concentration of approximately 10-20 µM in a buffer compatible with mass spectrometry (e.g., 20 mM ammonium (B1175870) acetate).
-
Mass Spectrometry Analysis: Infuse the sample into an ESI-MS instrument. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weight of the protein. Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with and without the incorporation of 2-F-Phe. The mass difference between phenylalanine (165.19 Da) and 2-fluoro-phenylalanine (183.18 Da) is +17.99 Da. A successful incorporation will result in a mass shift corresponding to this difference.
Protocol 4: ¹⁹F-NMR Spectroscopy
This protocol provides a basic outline for acquiring a one-dimensional ¹⁹F-NMR spectrum of a protein containing 2-F-Phe.
Materials:
-
Purified protein containing 2-F-Phe at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare the protein sample in an NMR tube.
-
Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR probe.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F-NMR spectrum. Typical acquisition parameters may include:
-
Spectral width: ~40-60 ppm centered around the expected chemical shift of 2-F-Phe.
-
Number of scans: Dependent on protein concentration and desired signal-to-noise ratio.
-
Recycle delay: 1-2 seconds.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phasing, and baseline correction. The resulting spectrum should show a resonance corresponding to the fluorine atom of the incorporated 2-F-Phe.
Conclusion
The site-specific incorporation of this compound provides a powerful and versatile tool for researchers in academia and the pharmaceutical industry. The detailed protocols and application notes presented here offer a comprehensive guide to implementing this technology for a wide range of applications, from fundamental studies of protein structure and function to the development of novel therapeutics. The ability to precisely introduce this unique chemical probe opens up new avenues for understanding complex biological systems and accelerating the drug discovery process.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 5. researchgate.net [researchgate.net]
2-Fluoro-L-phenylalanine in Peptide Synthesis and Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug design and chemical biology. 2-Fluoro-L-phenylalanine (2-F-Phe), a derivative of L-phenylalanine, has emerged as a valuable building block for modifying peptides to enhance their therapeutic properties. The substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical characteristics to the amino acid, influencing peptide conformation, stability, and bioactivity.[1][2] This document provides detailed application notes and experimental protocols for the use of 2-F-Phe in peptide synthesis and drug design.
Application Notes
Enhancing Peptide Stability and Pharmacokinetics
A primary application of 2-F-Phe is to improve the metabolic stability of peptides.[2][3] The strong carbon-fluorine bond can sterically hinder the action of proteases, leading to a longer in vivo half-life.[4][5] This enhanced stability is crucial for the development of peptide-based therapeutics that require sustained activity. Furthermore, the increased hydrophobicity imparted by the fluorine atom can modulate the pharmacokinetic profile of a peptide, potentially improving its absorption and distribution.[2]
Modulating Bioactivity and Binding Affinity
The introduction of 2-F-Phe can significantly impact the biological activity of a peptide. The electronegativity and size of the fluorine atom can alter the electronic distribution and conformation of the peptide backbone and side chains.[2] These subtle changes can lead to enhanced binding affinity for target receptors or enzymes by influencing key interactions within the binding pocket.[6] However, the effect of fluorination on bioactivity is context-dependent and requires empirical validation for each peptide sequence.
A Unique Probe for ¹⁹F-NMR Spectroscopy
2-F-Phe serves as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The fluorine nucleus (¹⁹F) has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a highly sensitive NMR nucleus. Since fluorine is virtually absent in biological systems, ¹⁹F-NMR spectra of peptides containing 2-F-Phe are free from background signals. This allows for detailed studies of peptide structure, dynamics, and interactions with binding partners, even in complex biological environments.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on peptides incorporating fluorinated amino acids, including 2-F-Phe, to illustrate the impact on their properties.
Table 1: Proteolytic Stability of Fluorinated Peptides
| Peptide | Modification | Enzyme | Half-life (t½) | Fold Increase in Stability | Reference |
| Buforin II Analog | Leucine to Hexafluoroleucine | Trypsin | > 3 hours | > 2 | [4] |
| Magainin 2 Analog | Phenylalanine to 4-F-Phe | Trypsin | ~ 2 hours | ~ 1.5 | [4] |
| Oncocin Derivative (Onc72) | Arginine to Ornithine | Mouse Serum | ~ 3 hours | - | [7] |
| Oncocin Derivative (Onc112) | Arginine to D-Arginine | Mouse Serum | > 8 hours | > 2.7 (vs Onc72) | [7] |
Table 2: Bioactivity of Fluorinated Peptides
| Peptide | Modification | Target | IC₅₀ / MIC | Change in Activity | Reference |
| Antimicrobial Peptide | Leucine to Hexafluoroleucine | E. coli | 1.6 µM | ~4-fold increase | [4] |
| Antimicrobial Peptide | Leucine to Hexafluoroleucine | B. subtilis | 3.1 µM | ~2-fold increase | [4] |
| FMDV Peptide Analog | Alanine substitution in RGD loop | FMDV C-S8c1 | Varies | Dependent on position | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-F-Phe Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-2-Fluoro-L-phenylalanine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-Fluoro-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), continue agitation. If the test is negative (yellow), the coupling is complete.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-2-Fluoro-L-phenylalanine:
-
Follow the same procedure as for standard amino acid coupling (Step 3), using Fmoc-2-Fluoro-L-phenylalanine.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (95:2.5:2.5:1 w/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Protease Stability Assay
This protocol describes a method to assess the stability of a 2-F-Phe containing peptide in the presence of a protease (e.g., trypsin) using RP-HPLC.
Materials:
-
Purified 2-F-Phe containing peptide and its non-fluorinated counterpart
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the peptides (fluorinated and non-fluorinated) in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of trypsin in 1 mM HCl at a concentration of 1 mg/mL.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, mix 100 µL of the peptide solution with 10 µL of the trypsin solution (final peptide concentration: ~0.9 mg/mL, final trypsin concentration: ~0.09 mg/mL).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 90 µL of 1% TFA in water.
-
Store the quenched samples at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Analyze the samples by RP-HPLC using a C18 column.
-
Use a linear gradient of ACN in water (both containing 0.1% TFA) to elute the peptide and its degradation products.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under these conditions.
-
Compare the stability of the 2-F-Phe containing peptide to its non-fluorinated counterpart.
-
Protocol 3: ¹⁹F-NMR Spectroscopy for Ligand Binding
This protocol provides a general workflow for a protein-observed ¹⁹F-NMR titration experiment to study the binding of a ligand to a 2-F-Phe labeled peptide or protein.
Materials:
-
Purified 2-F-Phe labeled peptide/protein
-
Ligand of interest
-
NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
D₂O
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 2-F-Phe labeled peptide/protein (e.g., 50 µM) in the NMR buffer containing 10% D₂O.
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F-NMR spectrum of the labeled peptide/protein in the absence of the ligand. This will serve as the reference spectrum.
-
Add a small aliquot of the ligand stock solution to the NMR sample to achieve a desired ligand concentration.
-
Acquire another 1D ¹⁹F-NMR spectrum.
-
Repeat the addition of the ligand and acquisition of spectra to obtain a series of spectra at increasing ligand concentrations.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Monitor the changes in the ¹⁹F chemical shift and/or line width of the 2-F-Phe signal as a function of ligand concentration.
-
Plot the change in chemical shift (Δδ) against the ligand concentration.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Protease Stability Assay Workflow.
Caption: ¹⁹F-NMR Titration for Binding Affinity.
References
- 1. This compound | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Fluorinated Amino Acids in E. coli Using Glyphosate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific or residue-specific incorporation of non-canonical amino acids, such as fluorinated amino acids, into proteins is a powerful tool in protein engineering and drug development.[1][2][3] Fluorine's unique properties, including its high electronegativity and small size, can modulate the physicochemical properties of proteins, enhancing their stability, altering their enzymatic activity, or serving as a sensitive probe for NMR spectroscopy.[4][5][] One effective method for incorporating fluorinated aromatic amino acids into proteins expressed in Escherichia coli involves the use of glyphosate (B1671968), a potent inhibitor of the shikimate pathway.[7]
Glyphosate targets and inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[8][9][10] By inhibiting this pathway, glyphosate-treated E. coli become auxotrophic for these aromatic amino acids. Supplementing the growth medium with fluorinated analogs of these amino acids allows them to be incorporated into proteins in place of their natural counterparts.[7][11] This approach has been successfully used to achieve high-level incorporation of fluorinated amino acids, such as 6-fluorotryptophan, into recombinant proteins.[11]
These application notes provide a detailed overview and experimental protocols for utilizing glyphosate to incorporate fluorinated amino acids into proteins expressed in E. coli.
Signaling Pathways and Experimental Workflow
The Shikimate Pathway and Glyphosate Inhibition
The shikimate pathway is essential for the de novo synthesis of aromatic amino acids in bacteria, plants, and fungi.[8] Glyphosate acts as a competitive inhibitor of EPSP synthase, blocking the conversion of shikimate-3-phosphate (B1206780) and phosphoenolpyruvate (B93156) to EPSP.[12] This inhibition depletes the intracellular pool of chorismate, a precursor for tryptophan, phenylalanine, and tyrosine, thereby halting protein synthesis unless these amino acids are supplied externally.
General Experimental Workflow
The general workflow for incorporating fluorinated amino acids using glyphosate involves culturing a suitable E. coli expression strain in a defined medium, inhibiting the shikimate pathway with glyphosate, supplementing the medium with the desired fluorinated amino acid and the other two natural aromatic amino acids, inducing protein expression, and finally harvesting the cells for protein purification and analysis.
Data Presentation
The following tables summarize quantitative data from studies utilizing glyphosate for fluorinated amino acid incorporation.
Table 1: Effect of Glyphosate and 6-Fluorotryptophan on E. coli Growth [11]
| Condition | Tryptophan (Trp) | 6-Fluorotryptophan (6F-Trp) | Glyphosate | Final OD600 (after 24h) |
| Control | + | - | - | ≥ 8.0 |
| Glyphosate Control | + | - | + | ≈ 7.5 |
| 86% 6F-Trp | + (14%) | + (86%) | + | High |
| 100% 6F-Trp | - | + (100%) | + | ≈ 6.0 |
| No Aromatic AAs | - | - | + | No Growth |
Table 2: Incorporation Efficiency of 6-Fluorotryptophan in Maltose Binding Protein (MBP) [11]
| Protein | Fluorinated Amino Acid | Incorporation Level |
| Maltose Binding Protein (MBP) | 6-Fluorotryptophan | 99.3% |
Experimental Protocols
This section provides a detailed protocol for the incorporation of 6-fluorotryptophan into a target protein expressed in E. coli using an auto-induction medium containing glyphosate. This protocol is adapted from a study on Maltose Binding Protein (MBP).[11]
Materials and Reagents
-
E. coli strain: BL21-Codon Plus(DE3)-RIL carrying the expression plasmid for the target protein (e.g., pMAL-p2E for MBP).
-
Auto-induction medium (see recipe below).
-
Glyphosate solution (e.g., 100 mM stock, filter-sterilized).
-
6-Fluorotryptophan (6F-Trp) solution (e.g., 20 mg/mL in 0.1 M NaOH, filter-sterilized).
-
L-Tryptophan (Trp) solution (e.g., 20 mg/mL in 0.1 M NaOH, filter-sterilized).
-
L-Tyrosine (Tyr) solution (e.g., 20 mg/mL in 0.1 M NaOH, filter-sterilized).
-
L-Phenylalanine (Phe) solution (e.g., 20 mg/mL in 0.1 M NaOH, filter-sterilized).
-
Appropriate antibiotics.
Auto-Induction Medium Recipe
For 1 liter of medium:
-
10 g Tryptone
-
5 g Yeast Extract
-
5 g NaCl
-
60 mM K2HPO4
-
60 mM KH2PO4
-
20 mM (NH4)2SO4
-
2 mM MgSO4
-
0.5% Glycerol
-
0.05% Glucose
-
0.2% α-Lactose
Combine all components and autoclave.
Protocol
-
Starter Culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture Preparation:
-
Prepare the auto-induction medium.
-
Add the appropriate antibiotics.
-
Add glyphosate to a final concentration of 1 mM.
-
Supplement with aromatic amino acids. For high incorporation of 6F-Trp, add:
-
L-Phenylalanine to a final concentration of 40 µg/mL.
-
L-Tyrosine to a final concentration of 40 µg/mL.
-
6-Fluorotryptophan to a final concentration of 40 µg/mL.
-
(Optional, for optimizing growth) A small amount of L-Tryptophan (e.g., up to 14% of the total tryptophan analog concentration).
-
-
-
Inoculation and Growth:
-
Inoculate the main culture with the overnight starter culture (e.g., a 1:100 dilution).
-
Grow the culture at 37°C with vigorous shaking (250 rpm).
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
-
Protein Expression: Protein expression will be automatically induced by the lactose (B1674315) in the medium as the glucose is depleted. Continue to grow the culture for 24 hours.
-
Cell Harvest:
-
After 24 hours, harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
-
Protein Purification: Purify the recombinant protein from the cell pellet using a suitable method (e.g., affinity chromatography).
-
Analysis of Incorporation:
-
Determine the incorporation efficiency of the fluorinated amino acid using methods such as:
-
Conclusion
The use of glyphosate provides a convenient and effective method for achieving high-level incorporation of fluorinated aromatic amino acids into recombinant proteins in E. coli.[7][11] This technique is particularly valuable for structural and functional studies using 19F NMR, as well as for engineering proteins with novel properties. The protocols and data presented here offer a solid foundation for researchers to apply this methodology in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 4. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specific incorporation of labelled aromatic amino acids into proteins through growth of bacteria in the presence of glyphosate. Application to fluorotryptophan labelling to the H(+)-ATPase of Escherichia coli and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational modelling provides insight into the effects of glyphosate on the shikimate pathway in the human gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glyphosate and the shikimate pathway [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-L-phenylalanine: A Versatile Probe in Chemical Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-L-phenylalanine (2-F-Phe) is a non-canonical amino acid that has emerged as a powerful tool in chemical biology. Its unique properties, arising from the substitution of a hydrogen atom with fluorine at the ortho position of the phenylalanine side chain, allow for novel ways to probe protein structure, function, and interactions. The fluorine atom is minimally larger than hydrogen, thus often preserving native protein structure and function.[1][2] However, its high electronegativity creates a distinct electronic environment, making it an excellent probe for various biophysical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.[3][4] This document provides detailed application notes and experimental protocols for the use of 2-F-Phe in chemical biology research.
Key Applications
The applications of 2-F-Phe in chemical biology are diverse and expanding. Key areas of utility include:
-
Probing Protein Structure and Dynamics with ¹⁹F NMR: The fluorine nucleus (¹⁹F) is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, which makes it highly sensitive to the local chemical environment.[1][5] Incorporating 2-F-Phe into a protein provides a sensitive handle to monitor conformational changes, protein folding, and dynamics in a manner that is free from the background signals that can complicate proton NMR.[5][6]
-
Investigating Protein-Protein and Protein-Ligand Interactions: The ¹⁹F NMR signal of 2-F-Phe can be used to map binding interfaces and characterize the interactions between proteins or between a protein and a small molecule ligand.[3][4] Changes in the chemical shift of the fluorine atom upon binding can provide information on the proximity and nature of the interaction.
-
Enzyme Inhibition and Mechanistic Studies: 2-F-Phe can act as an inhibitor of certain enzymes. For instance, it has been shown to be a potent antimetabolite and inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase in cyanobacteria.[7] Its incorporation into peptides can also generate highly specific inhibitors of enzymes like the proteasome.[8]
-
Radiolabeling for Positron Emission Tomography (PET) Imaging: When labeled with the radioisotope ¹⁸F, 2-F-Phe becomes a valuable tracer for PET imaging, particularly in oncology.[3][9] [¹⁸F]2-F-Phe can be used to visualize tumors due to their increased amino acid uptake.[10]
-
Modulating Peptide and Protein Stability: The introduction of fluorinated amino acids can influence the stability of peptides and proteins.[3][4] This can be leveraged to enhance the thermal and catabolic stability of therapeutic proteins and peptide-based vaccines.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 2-F-Phe.
Table 1: Incorporation Efficiency and Fidelity of Fluorinated Phenylalanine Analogs
| Fluorinated Analog | Expression System | Incorporation Method | Fidelity (%) | Estimated Yield | Reference |
| Penta-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 97.5 | ~34 µg per gram of cells | [11] |
| 2,3,4,5-tetra-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 100 | Not Reported | [11] |
| 2,3,5,6-tetra-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 98.2 | Not Reported | [11] |
| 2,3,6-tri-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 98.5 | Not Reported | [11] |
| 2,6-di-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 97.6 | Not Reported | [11] |
| 2,5-di-fluoro Phe | HEK293T cells | PheX-D6 synthetase/tRNA pair | 95.6 | Not Reported | [11] |
Table 2: Radiosynthesis of [¹⁸F]this compound
| Synthetic Method | Heating Method | Radiochemical Yield (%) | Enantiomeric Purity (%) | Total Synthesis Time (min) | Reference |
| Isotopic Exchange | Conventional | 43 | ≥94 | Not Reported | [9] |
| Isotopic Exchange | Microwave | 34 | ≥94 | Not Reported | [9] |
| Nucleophilic [¹⁸F]fluorination | Not Specified | 27-37 (decay-corrected) | >95 | 90 | [10] |
Table 3: Cellular Uptake and Biodistribution of [¹⁸F]FEP (a 2-F-Phe analog)
| Parameter | Value | Cell/Animal Model | Reference |
| In vitro uptake | 13.3% incubation dose/0.1 mg protein (30 min) | Rat 9L gliosarcoma cells | [10] |
| Tumor Uptake (in vivo) | 0.90% ID/g (60 min post-injection) | 9L glioma-bearing rats | [10] |
| Tumor/Blood Ratio | 1.73 (60 min post-injection) | 9L glioma-bearing rats | [10] |
| Tumor/Muscle Ratio | 1.45 (60 min post-injection) | 9L glioma-bearing rats | [10] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol describes the site-specific incorporation of 2-F-Phe in response to an amber stop codon (UAG) using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 2-F-Phe.
-
Luria-Bertani (LB) medium and Minimal Medium (M9) supplemented with appropriate antibiotics.
-
This compound (commercially available).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics, 0.4% glucose, and 2 mM MgSO₄) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add 2-F-Phe to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard affinity chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the incorporation of 2-F-Phe by mass spectrometry.
Caption: Workflow for site-specific incorporation of 2-F-Phe.
Protocol 2: ¹⁹F NMR Spectroscopy to Monitor Protein Conformational Changes
This protocol provides a general framework for using ¹⁹F NMR to study protein conformational changes upon ligand binding.
Materials:
-
Purified protein with site-specifically incorporated 2-F-Phe (from Protocol 1).
-
NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O).
-
Ligand of interest.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation: Prepare a protein sample at a concentration of 50-200 µM in the NMR buffer.
-
Acquire Apo Spectrum: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum of the protein in the absence of the ligand (apo state).
-
Titration: Prepare a series of samples with increasing concentrations of the ligand.
-
Acquire Ligand-Bound Spectra: Acquire 1D ¹⁹F NMR spectra for each ligand concentration.
-
Data Analysis:
-
Observe changes in the chemical shift of the ¹⁹F signal(s) as a function of ligand concentration.
-
Significant chemical shift perturbations (CSPs) indicate that the local environment of the 2-F-Phe residue is altered upon ligand binding, suggesting a conformational change.
-
If the exchange between the free and bound states is in the fast or intermediate regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the CSP data to a binding isotherm.
-
Caption: Probing conformational changes with 2-F-Phe via NMR.
Signaling Pathway Investigation
2-F-Phe can be utilized to investigate signaling pathways by acting as an inhibitor of key enzymes. For example, in the aromatic amino acid biosynthesis pathway, 2-F-Phe can inhibit the initial enzyme, 3-deoxy-d-arabinoheptulosonate 7-phosphate (DAHP) synthase.[7] This inhibition can be used to study the downstream effects of blocking this pathway.
Caption: Inhibition of DAHP synthase by 2-F-Phe.
Conclusion
This compound is a multifaceted tool for chemical biologists. Its ability to be incorporated into proteins, coupled with the unique properties of the fluorine atom, provides a powerful means to study protein structure, dynamics, and interactions with unprecedented detail. The protocols and data presented here offer a starting point for researchers to harness the potential of this versatile non-canonical amino acid in their own investigations. As synthetic and protein engineering methods continue to advance, the applications of 2-F-Phe and other fluorinated amino acids are poised to expand even further, opening new avenues in basic research and drug development.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymological Basis for Growth Inhibition by l-Phenylalanine in the Cyanobacterium Synechocystis sp. 29108 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of 2-Fluoro-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the site-specific incorporation of 2-Fluoro-L-phenylalanine (2-F-Phe) into proteins in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my protein containing this compound consistently low?
A1: Low yields of proteins containing 2-F-Phe can stem from several factors. One significant reason is the inherent toxicity of fluorinated phenylalanine analogs to E. coli. The toxicity profile for monofluorinated phenylalanines is generally considered to be meta < ortho < para.[1] As 2-F-Phe is the ortho-substituted version, it can exert a bacteriostatic effect, leading to reduced cell growth and consequently, lower protein production. Additionally, inefficient charging of the suppressor tRNA by the orthogonal aminoacyl-tRNA synthetase (aaRS), competition with endogenous phenylalanyl-tRNA synthetase (PheRS), and suboptimal expression conditions can all contribute to poor yields.
Q2: Can the endogenous E. coli phenylalanyl-tRNA synthetase (PheRS) incorporate 2-F-Phe?
A2: The wild-type E. coli PheRS exhibits a strong preference for its natural substrate, phenylalanine. Studies have shown that the specificity of PheRS for phenylalanine is at least two orders of magnitude higher than for its fluorinated analogs.[2] This high fidelity means that the endogenous PheRS is unlikely to efficiently charge tRNAPhe with 2-F-Phe, minimizing its random incorporation at phenylalanine codons. However, this also implies that the endogenous PheRS will outcompete a suboptimal orthogonal synthetase for any available phenylalanine, reinforcing the need for a highly efficient and specific orthogonal system for 2-F-Phe.
Q3: Does the location of the amber stop codon (UAG) in my gene affect incorporation efficiency?
A3: Yes, the local sequence context surrounding the amber codon can significantly impact the efficiency of non-canonical amino acid incorporation.[1][3][4][5][6] The nucleotides immediately upstream and downstream of the UAG codon can influence the binding of the suppressor tRNA and the release factor 1 (RF1), which competes to terminate translation. While optimal contexts can enhance protein expression levels to 70-110% of the wild-type, unfavorable contexts can lead to poor suppression and truncated protein products.[3]
Q4: Is there a specific E. coli strain that is best for expressing proteins with 2-F-Phe?
A4: While there is no single "best" strain for all proteins containing 2-F-Phe, some strains are better suited for expressing toxic or difficult-to-express proteins. Strains like C41(DE3) and its derivatives are often used for toxic proteins as they have mutations that reduce the toxicity of high levels of protein expression.[7] Strains that carry extra copies of rare tRNA genes, such as Rosetta(DE3), can be beneficial if your target protein has codons that are infrequently used in E. coli.[8] It is often necessary to screen a few different strains to find the optimal one for your specific protein.
Troubleshooting Guide
Problem 1: Low or No Protein Expression
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Toxicity of 2-F-Phe | 1. Optimize 2-F-Phe Concentration: Perform a dose-response experiment to find the highest concentration of 2-F-Phe that does not severely inhibit cell growth. Start with a low concentration (e.g., 0.1 mM) and gradually increase it. Monitor both cell density (OD600) and protein yield. 2. Use a Tightly Regulated Promoter: Employ an expression vector with a tightly controlled promoter (e.g., pBAD) to minimize leaky expression of the target protein before induction, which can exacerbate toxicity. |
| Inefficient Orthogonal Synthetase (aaRS) | 1. Increase aaRS Expression: Subclone the aaRS into a vector with a stronger promoter or a higher copy number to increase its intracellular concentration. 2. Use a More Specific aaRS: If possible, use a published, evolved aaRS that has been shown to have high activity and specificity for 2-F-Phe. |
| Suboptimal Induction Conditions | 1. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG, arabinose) to find the optimal level that balances protein expression with metabolic burden.[9] 2. Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) for a longer period can improve protein solubility and reduce toxicity.[9] |
| Poor Codon Context | 1. Mutate Flanking Codons: If possible, mutate the codons immediately upstream and downstream of the UAG codon to a context known to favor amber suppression.[3] |
Problem 2: Presence of Truncated Protein
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Inefficient Amber Suppression | 1. Increase Suppressor tRNA Levels: Express the suppressor tRNA from a plasmid with a strong promoter and a higher copy number. 2. Optimize 2-F-Phe and aaRS Concentrations: Ensure that the concentrations of both 2-F-Phe and the orthogonal aaRS are not limiting. |
| Competition from Release Factor 1 (RF1) | 1. Use an RF1-deficient Strain: Employ an E. coli strain in which the gene for RF1 has been deleted or is engineered for reduced activity. This will decrease the competition for termination at the UAG codon. |
| Suboptimal Codon Context | 1. Analyze and Modify Codon Context: As mentioned in Problem 1, the sequence around the UAG codon is critical. Analyze the sequence and, if possible, modify it to a more favorable context.[3][4][5][6] |
Experimental Protocols
Protocol 1: Optimizing 2-F-Phe Concentration
This protocol outlines a method to determine the optimal concentration of 2-F-Phe for protein expression.
-
Prepare Cultures: Inoculate a starter culture of your E. coli expression strain harboring the expression plasmid for your protein of interest and the orthogonal tRNA/aaRS pair. Grow overnight in a rich medium (e.g., LB) at 37°C.
-
Set up Expression Cultures: The next day, dilute the overnight culture into multiple flasks of minimal medium to an OD600 of ~0.05.
-
Add 2-F-Phe: Add 2-F-Phe to each flask at varying final concentrations (e.g., 0 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM).
-
Grow and Induce: Grow the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8. Then, induce protein expression according to your standard protocol (e.g., by adding IPTG).
-
Monitor Growth: Continue to monitor the OD600 of each culture for several hours post-induction to assess the effect of 2-F-Phe on cell growth.
-
Harvest and Analyze: Harvest the cells by centrifugation after a set induction period (e.g., 4 hours or overnight at a lower temperature). Lyse the cells and analyze the protein expression levels by SDS-PAGE and Western blot.
-
Determine Optimal Concentration: The optimal concentration of 2-F-Phe will be the one that gives the highest yield of full-length protein without causing a severe reduction in cell growth.
Visualizations
References
- 1. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 2. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Context Effects on Nonsense Codon Suppression in ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context effects on nonsense codon suppression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Context effects on nonsense codon suppression in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 7. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Protein Expression with 2-Fluoro-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2-Fluoro-L-phenylalanine into recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for incorporating this compound into a recombinant protein?
A1: The most common method for site-specific incorporation of this compound (2-F-Phe) is through amber codon suppression.[1] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The gene of interest is mutated to contain an amber stop codon (TAG) at the desired incorporation site. The orthogonal tRNA is engineered to recognize this TAG codon, and its cognate synthetase is evolved to specifically charge the tRNA with 2-F-Phe. When this system is expressed in a host organism, 2-F-Phe is incorporated at the amber codon site, allowing for the production of the full-length, modified protein.
Q2: What are the main advantages of incorporating this compound into my protein?
A2: Incorporating fluorinated amino acids like 2-F-Phe can enhance the catabolic stability of proteins and peptides.[2] The introduction of fluorine can also modulate the biophysical and chemical properties of the protein, including its hydrophobicity, geometry, and reactivity, without causing significant structural perturbations.[2] This makes it a valuable tool for studying protein-protein and protein-ligand interactions, as well as for developing therapeutic proteins with improved properties.
Q3: Is this compound toxic to E. coli expression hosts?
A3: High concentrations of phenylalanine and its analogs can be toxic to E. coli, leading to reduced growth rates.[3] This is often due to perturbations in the aromatic amino acid metabolism. To mitigate toxicity, it is crucial to optimize the concentration of 2-F-Phe in the growth medium and consider supplementing with other aromatic amino acids like tyrosine and tryptophan to relieve growth inhibition.[3]
Q4: How does the incorporation of this compound affect protein solubility?
A4: The effect of 2-F-Phe on protein solubility can be protein-dependent. Phenylalanine itself has been shown to have an intrinsic property to trigger protein aggregation.[4][5] While the fluorine substitution can alter hydrophobic interactions, there is a possibility of encountering solubility issues. Optimizing expression conditions, such as lowering the induction temperature, and using solubility-enhancing tags can help mitigate these potential problems.[2][6]
Q5: How can I verify the successful incorporation of this compound into my target protein?
A5: The most definitive method for verifying incorporation is mass spectrometry.[1][7][8] By analyzing the intact protein or proteolytic digests, you can detect the mass shift corresponding to the incorporation of 2-F-Phe in place of a canonical amino acid. The expected mass of your protein will increase by 18 Da for each 2-F-Phe incorporated in place of a standard phenylalanine.
Troubleshooting Guide
Problem 1: Low or no yield of the full-length recombinant protein.
| Possible Cause | Troubleshooting Steps |
| Toxicity of this compound | 1. Optimize 2-F-Phe Concentration: Perform a titration experiment to determine the optimal concentration of 2-F-Phe (e.g., 0.5 mM, 1 mM, 2 mM) that supports protein expression without significantly inhibiting cell growth.[3] 2. Supplement with Canonical Amino Acids: Add low levels of phenylalanine, tyrosine, and tryptophan to the growth medium to alleviate metabolic stress.[3] |
| Inefficient Amber Codon Suppression | 1. Verify Synthetase/tRNA Pair: Ensure you are using a validated orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 2-F-Phe.[1] 2. Optimize Plasmid Ratios: If using a two-plasmid system, optimize the ratio of the protein expression plasmid to the synthetase/tRNA plasmid. |
| Suboptimal Induction Conditions | 1. Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer duration (16-24 hours).[6] 2. Vary Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for expression. |
| Poor mRNA Stability or Translation Initiation | 1. Codon Optimization: Optimize the codon usage of your gene for the E. coli expression host, especially at the 5' end of the coding sequence.[9][10] Avoid rare codons immediately following the start codon.[11] 2. Check Ribosome Binding Site (RBS): Ensure a strong and properly spaced RBS is present upstream of the start codon. |
Problem 2: The expressed protein is insoluble and forms inclusion bodies.
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation | 1. Lower Expression Temperature: Reducing the temperature during induction slows down protein synthesis, allowing more time for proper folding.[2][6] 2. Use Solubility-Enhancing Tags: Fuse a highly soluble protein tag (e.g., MBP, GST, Trx) to the N- or C-terminus of your protein.[6] 3. Co-expression with Chaperones: Co-express molecular chaperones to assist in proper protein folding. |
| High Local Concentration of Protein | 1. Reduce Inducer Concentration: A lower inducer concentration can lead to a slower rate of protein expression, which may improve solubility.[6] |
| Inappropriate Buffer Conditions | 1. Optimize Lysis Buffer: During purification, use buffers containing additives that can improve solubility, such as L-arginine and L-glutamate, non-denaturing detergents, or osmolytes like glycerol.[12][13] |
Problem 3: Mass spectrometry analysis shows low incorporation efficiency of this compound.
| Possible Cause | Troubleshooting Steps |
| Competition with Endogenous Phenylalanine | 1. Use Phenylalanine Auxotrophic Strain: Employ an E. coli strain that is auxotrophic for phenylalanine to reduce competition from endogenously synthesized phenylalanine. 2. Optimize Media Composition: Use a minimal medium to have better control over the amino acid composition. |
| Suboptimal 2-F-Phe Concentration | 1. Increase 2-F-Phe in Media: Ensure a sufficient concentration of 2-F-Phe is present in the culture medium throughout the expression phase. |
| Inefficient Aminoacyl-tRNA Synthetase | 1. Use an Evolved Synthetase: Utilize an aminoacyl-tRNA synthetase that has been specifically evolved for high efficiency and specificity with 2-F-Phe.[1] |
| Codon Context Effects | 1. Vary Incorporation Site: The local sequence context around the amber codon can influence incorporation efficiency. If possible, test incorporation at different sites within the protein. |
Data Presentation
Table 1: Key Parameters for Optimizing this compound Incorporation
| Parameter | Recommended Range | Rationale |
| 2-F-Phe Concentration | 0.5 - 2 mM | Balances incorporation efficiency with potential host cell toxicity.[3] |
| Induction Temperature | 18 - 25 °C | Slower expression can improve protein folding and solubility.[2][6] |
| Inducer (IPTG) Conc. | 0.1 - 0.5 mM | Lower concentrations can reduce the rate of protein synthesis, potentially improving solubility.[6] |
| Induction OD600 | 0.6 - 0.8 | Ensures cells are in the logarithmic growth phase for optimal expression. |
| Post-induction Time | 16 - 24 hours | Longer expression times at lower temperatures are often required. |
Table 2: Expected Mass Changes for Mass Spectrometry Analysis
| Amino Acid Replacement | Mass Change (Da) |
| Phenylalanine -> this compound | +18.0 |
| Tyrosine -> this compound | +2.0 |
| Tryptophan -> this compound | -23.0 |
Experimental Protocols
Protocol 1: Recombinant Expression of a Protein with this compound in E. coli
-
Transformation: Co-transform an appropriate E. coli expression host (e.g., BL21(DE3)) with the plasmid containing your gene of interest (with a TAG codon at the desired position) and the plasmid encoding the orthogonal 2-F-Phe-tRNA synthetase/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression: Reduce the temperature to 20°C and continue to incubate the culture for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Purify the recombinant protein to a high degree of homogeneity.
-
Determine the protein concentration accurately (e.g., by UV280 spectroscopy).
-
-
In-gel or In-solution Digestion:
-
For in-gel digestion, run the purified protein on an SDS-PAGE gel, excise the band of interest, and destain.
-
Reduce the protein with DTT and alkylate with iodoacetamide.
-
Digest the protein with a sequence-specific protease (e.g., trypsin) overnight at 37°C.[8]
-
-
Peptide Extraction: Extract the peptides from the gel or clean up the in-solution digest using a suitable method (e.g., C18 ZipTip).[8]
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequence of your target protein.
-
Manually inspect the spectra of peptides containing the amber codon site to confirm the presence of the mass shift corresponding to 2-F-Phe incorporation.
-
Quantify the incorporation efficiency by comparing the peak areas of the modified and unmodified peptides.
-
Visualizations
References
- 1. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 3. The global gene expression response of Escherichia coli to L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Codon-optimization in gene therapy: promises, prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of consecutive rare codons on the recombinant production of human proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biosyn.com [biosyn.com]
Technical Support Center: Enhancing the Yield of Proteins Containing 2-Fluoro-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant proteins containing the non-canonical amino acid 2-Fluoro-L-phenylalanine (2-F-Phe).
Troubleshooting Guide
Low yield of your target protein containing 2-F-Phe can be attributed to several factors, ranging from inefficient incorporation of the non-canonical amino acid to cellular toxicity. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Protein Expression
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Toxicity of 2-F-Phe | - Lower the induction temperature (e.g., 18-25°C) and extend the induction time (16-24 hours).[1] - Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[1] - Add glucose (0.2%) to the starter culture to repress basal expression of the target protein before induction. | High concentrations of 2-F-Phe or leaky expression of the target protein can be toxic to E. coli, impairing cell growth and protein synthesis.[1] Lowering the temperature and inducer concentration can reduce this toxicity and may also improve protein folding and solubility.[1][2] |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | - Utilize an evolved pyrrolysyl-tRNA synthetase (PylRS) variant, such as PheX-D6 or PheX-B5, which have been shown to efficiently incorporate fluorinated phenylalanine analogs.[3] - Ensure the expression vector contains an optimized copy number of the suppressor tRNA. Plasmids from the pEVOL or pUltra series are recommended.[1] | The engineered aaRS must efficiently charge the suppressor tRNA with 2-F-Phe for successful incorporation. A highly active and specific synthetase is crucial.[1][3] |
| Suboptimal Codon Usage | - Optimize the codon usage of your target gene to match the tRNA pool of your E. coli expression host.[4][5][6] - Avoid rare codons, especially at the N-terminus of the protein. | Codon bias can significantly impact translation efficiency and protein yield.[4] Optimizing codons can enhance the rate of protein synthesis. |
| Inefficient Translation Initiation | - Ensure your construct includes a strong Ribosome Binding Site (RBS). | A strong RBS is essential for efficient recruitment of ribosomes and initiation of translation. |
Troubleshooting Workflow: Low Protein Expression
Caption: Troubleshooting workflow for low or no protein expression.
Problem 2: High Proportion of Truncated Protein
Possible Causes and Solutions
| Possible Cause | Recommended Action | Rationale |
| Competition with Release Factor 1 (RF1) | - Use an E. coli strain with a knockout of Release Factor 1 (e.g., B-95.ΔA or C321.ΔA).[1] | At the amber stop codon (UAG) designated for 2-F-Phe incorporation, RF1 can compete with the suppressor tRNA, leading to premature termination of translation and truncated protein products.[1] |
| Insufficient 2-F-Phe Concentration | - Ensure an adequate concentration of 2-F-Phe in the culture medium (typically 1-2 mM).[1] - Add the 2-F-Phe at the time of induction.[1] | A sufficient supply of 2-F-Phe is necessary to saturate the engineered aaRS and favor the charging of the suppressor tRNA over competing processes.[1] |
| Low Suppressor tRNA Expression | - Use a high-copy number plasmid for the suppressor tRNA or a vector system like pEVOL that is optimized for high-level tRNA expression.[1] | Higher levels of the charged suppressor tRNA can outcompete RF1 at the amber stop codon. |
Logical Relationship: Truncated Protein Formation
References
- 1. benchchem.com [benchchem.com]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. health.uconn.edu [health.uconn.edu]
- 4. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors | PLOS One [journals.plos.org]
- 5. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
Technical Support Center: Overcoming Toxicity of Fluorinated Amino Acids in Expression Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of fluorinated amino acids during protein expression experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of fluorinated amino acid toxicity in my expression system?
A1: Common indicators of toxicity include significantly reduced cell density, cell lysis after induction, low or no yield of the target protein, and the formation of inclusion bodies.[1][2] In mammalian cells, a noticeable decrease in protein expression may be observed when the fluorinated amino acid is present from the start of transfection.[3]
Q2: Why are fluorinated amino acids toxic to expression hosts?
A2: The toxicity of fluorinated amino acids can stem from several factors. Their incorporation can lead to proteins with altered structures and functions, which may be detrimental to the host cell.[4] Some fluorinated amino acids, like p-fluorophenylalanine, have been shown to induce metabolic stress, such as thymine (B56734) starvation, leading to cell cycle arrest in E. coli.[4] The presence of the highly electronegative fluorine atom can also alter the chemical properties of the amino acid, potentially leading to off-target reactions within the cell.[5]
Q3: Are all fluorinated amino acids equally toxic?
A3: The toxicity can vary depending on the specific fluorinated amino acid, its concentration, the expression host, and the protein being expressed. While comprehensive comparative studies on the toxicity of all commercially available fluorinated amino acids are limited, empirical evidence suggests that the position and number of fluorine substitutions can influence the level of toxicity.
Q4: Can I use rich media like LB for expressing proteins with fluorinated amino acids in E. coli?
A4: It is generally recommended to use minimal media for the expression of proteins with fluorinated amino acids in E. coli.[1][6] This is because rich media contain natural amino acids that will compete with the fluorinated analog for incorporation, reducing labeling efficiency and potentially masking toxicity-related growth inhibition. Using a minimal medium allows for precise control over the amino acid composition.[1]
Q5: Is it possible to achieve 100% incorporation of fluorinated amino acids?
A5: Achieving 100% incorporation can be challenging due to the residual pool of natural amino acids within the host cells.[3] However, high incorporation efficiencies can be achieved by using auxotrophic strains, inhibiting the biosynthesis of the corresponding natural amino acid, and optimizing the concentration of the fluorinated amino acid.[6][7]
Troubleshooting Guides
Issue 1: Low or No Protein Yield in E. coli
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Toxicity of the fluorinated amino acid or the expressed protein. | - Use a tightly regulated promoter system (e.g., pBAD).- Lower the induction temperature (e.g., 18-25°C) and induce for a longer period (16-24 hours).- Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).- Add glucose to the medium to repress basal expression from the lac promoter.[1][2] | Reduced metabolic stress on the cells, leading to improved cell viability and potentially higher yields of soluble protein.[1] |
| Inefficient incorporation of the fluorinated amino acid. | - Use an E. coli strain engineered for unnatural amino acid incorporation (e.g., a strain with a knockout of Release Factor 1 for amber suppression).- Optimize the concentration of the fluorinated amino acid in the medium (typically 1-2 mM).- Ensure the orthogonal aminoacyl-tRNA synthetase (aaRS) is functioning efficiently.[1] | Increased incorporation efficiency of the fluorinated amino acid, resulting in a higher yield of the full-length target protein.[1] |
| Codon bias in the gene of interest. | - Re-synthesize the gene with codons optimized for E. coli expression.- Use a host strain that supplies tRNAs for rare codons (e.g., BL21-CodonPlus). | Improved translation efficiency and increased protein yield. |
Issue 2: Poor Cell Growth or Lysis After Induction in E. coli
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High levels of toxic protein expression. | - Switch to a vector with a tighter promoter or a lower copy number plasmid.- Lower the induction temperature and inducer concentration.[2] | Reduced rate of protein synthesis, allowing the cell to better manage the potentially toxic protein and improving overall culture health.[2] |
| Toxicity of the fluorinated amino acid itself. | - Gradually adapt the cells to the fluorinated amino acid by starting with a low concentration and incrementally increasing it.- Use a minimal medium to reduce metabolic stress.[1] | Selection of cells with increased tolerance to the fluorinated amino acid, leading to better growth and protein expression. |
Issue 3: Low Protein Yield in Mammalian Cells
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Toxicity from early exposure to the fluorinated amino acid. | Implement a "medium switch" strategy. Culture the cells in a standard medium for 8-24 hours post-transfection before switching to a medium containing the fluorinated amino acid.[3] | Reduced early toxicity, allowing for better cell health and increased expression of the fluorinated protein.[3] |
| Suboptimal concentration of the fluorinated amino acid. | Titrate the concentration of the fluorinated amino acid in the expression medium to find the optimal balance between incorporation efficiency and cell viability.[3] | Maximized yield of the target protein with a high degree of fluorination. |
Quantitative Data on Fluorinated Amino Acid Toxicity
| Fluorinated Compound | Expression System | Observed Effect |
| p-Fluorophenylalanine | E. coli | Induces thymine starvation and cell cycle arrest.[4] |
| 5-Fluoroindole | E. coli | Can be toxic, impairing cell growth and protein synthesis.[1] |
| 3-Fluoro-L-tyrosine, 4-Fluoro-L-phenylalanine, 5-Fluoro-L-tryptophan, 6-Fluoro-L-tryptophan | HEK293T Cells | Supplementation immediately after transfection can decrease protein expression.[3] |
Experimental Protocols
Protocol 1: Incorporation of Fluorinated Aromatic Amino Acids in E. coli
This protocol is adapted for labeling proteins with fluorinated versions of aromatic amino acids.[6]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid.
-
M9 minimal media.
-
Fluorinated amino acid (e.g., 3-F-L-tyrosine).
-
Corresponding natural aromatic amino acids.
-
IPTG.
Procedure:
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal media with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
-
Reduce the shaker temperature to 18°C and let the culture equilibrate for 1 hour.[8]
-
Add glyphosate to a final concentration of 1 g/L to inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis.[6]
-
Add the desired fluorinated amino acid (e.g., 50 mg/L of 3-F-L-tyrosine) and the other two natural aromatic amino acids (e.g., 50 mg/L each of L-phenylalanine and L-tryptophan).[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[8]
-
Incubate the culture at 18°C for 18-20 hours with shaking.[8]
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[8]
-
Store the cell pellet at -80°C until purification.
Protocol 2: Mitigating Toxicity in Mammalian Cells using a Medium Switch
This protocol is designed to reduce the toxicity associated with fluorinated amino acids in mammalian expression systems like HEK293T cells.[3]
Materials:
-
HEK293T cells.
-
Transfection reagent (e.g., PEI).
-
Expression vector containing the gene of interest.
-
Standard cell culture medium (e.g., DMEM).
-
Identical medium lacking the natural amino acid to be replaced, but supplemented with the desired fluorinated amino acid.
Procedure:
-
Seed HEK293T cells and grow to the desired confluency for transfection.
-
Transfect the cells with the expression vector using a suitable transfection reagent.
-
Incubate the cells in the standard culture medium for a period of 8 to 24 hours post-transfection.[3]
-
After the initial incubation, aspirate the standard medium and replace it with the medium containing the fluorinated amino acid.
-
Continue to incubate the cells for the remainder of the expression period (typically 48 hours in total).
-
Harvest the cells and proceed with protein purification.
Visualizations
Caption: Troubleshooting workflow for low protein yield.
Caption: Experimental workflows for protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
strategies to increase the efficiency of non-canonical amino acid incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of non-canonical amino acid (ncAA) incorporation into proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the efficiency of ncAA incorporation?
A1: The efficiency of ncAA incorporation is a multifaceted issue influenced by several key factors. These include the efficiency and selectivity of the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, competition with endogenous cellular components like release factors (RFs) and canonical amino acids (cAAs), the toxicity of the ncAA to the host organism, and the stability and expression levels of the orthogonal translation system (OTS) components.[1][2][3][4] Achieving high efficiency and fidelity during the readthrough of stop codons remains a significant challenge.[3]
Q2: What is an Orthogonal Translation System (OTS) and why is it critical?
A2: An Orthogonal Translation System (OTS) is a set of engineered enzymes and RNA molecules that function independently of the host cell's own protein synthesis machinery.[5] It typically consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair.[5][6] The orthogonal aaRS is engineered to specifically recognize and attach a particular ncAA to its cognate orthogonal tRNA. This charged tRNA then recognizes a reassigned codon (often a stop codon like UAG) in the mRNA sequence, allowing for the site-specific incorporation of the ncAA into a growing polypeptide chain.[7] For the system to be effective, the orthogonal aaRS must not recognize endogenous tRNAs, and the orthogonal tRNA must not be charged by any endogenous synthetases.[7]
Q3: Can I incorporate more than one type of ncAA into a single protein?
A3: Yes, it is possible to incorporate multiple distinct ncAAs into one protein. This typically requires the use of mutually orthogonal translation systems, where each ncAA has its own specific aaRS/tRNA pair that responds to a unique codon (e.g., the UAG and UGA stop codons).[7][8] A key challenge is ensuring that the different orthogonal systems do not cross-react with each other.[7][9]
Q4: What are the advantages of using a cell-free protein synthesis (CFPS) system for ncAA incorporation?
A4: Cell-free protein synthesis (CFPS) systems offer several advantages for ncAA incorporation. The open nature of CFPS allows for precise control over the reaction components, enabling the direct addition of ncAAs that may have poor cell permeability.[10] Since cell viability is not a concern, toxic ncAAs can be used without harming a host organism.[10] Furthermore, CFPS systems can be easily modified to remove competing endogenous factors, such as release factor 1 (RF1), which significantly improves the efficiency of stop codon suppression.[6][10]
Troubleshooting Guide
Issue 1: Low or No Yield of Full-Length Protein
Q: I am observing very low or no expression of my target protein containing the ncAA. What are the potential causes and how can I troubleshoot this?
A: Low protein yield is a common issue that can stem from several sources. Below is a step-by-step guide to diagnose and resolve the problem.
-
Potential Cause 1: Inefficient Orthogonal Translation System (OTS). The activity of your aaRS/tRNA pair may be suboptimal.
-
Solution:
-
Increase OTS Component Concentration: Optimize the expression levels of the aaRS and tRNA. This can be achieved by using plasmids with different copy numbers or by using stronger promoters.[3]
-
Directed Evolution: If simple optimization fails, consider improving the aaRS through directed evolution. Techniques like fluorescence-activated cell sorting (FACS) can be used to screen libraries of aaRS mutants for improved activity and selectivity.[11][12][13]
-
-
-
Potential Cause 2: Suboptimal ncAA Concentration. The intracellular concentration of the ncAA may be too low for efficient charging of the orthogonal tRNA, or too high, leading to toxicity.
-
Solution: Perform a titration experiment to determine the optimal ncAA concentration for your specific system and cell type. Start with a range of concentrations (e.g., 0.1 mM to 10 mM) in the culture medium and measure the yield of the full-length protein.
-
-
Potential Cause 3: ncAA Toxicity. The ncAA itself might be toxic to the host cells, leading to poor cell growth and reduced protein synthesis.[10]
-
Solution:
-
Optimize ncAA Concentration: As mentioned above, a titration experiment can help find a balance between incorporation efficiency and cell health.
-
Use a Different Host Strain: Some strains may exhibit greater tolerance to specific ncAAs.
-
Consider a CFPS System: Cell-free systems bypass the issue of cell viability entirely.[10]
-
-
-
Potential Cause 4: Codon Context. The nucleotides surrounding the target codon (e.g., the UAG stop codon) can influence the efficiency of ncAA incorporation.[8]
-
Solution: If possible, modify the nucleotides immediately upstream or downstream of the incorporation site. However, this may be constrained by the desired protein sequence.
-
Issue 2: High Levels of Truncated Protein
Q: I am seeing a strong band corresponding to the truncated protein product and only a faint band for my full-length protein. What is causing this and how can I fix it?
A: A high proportion of truncated protein indicates inefficient suppression of the target codon. This is often due to competition from endogenous cellular machinery.
-
Potential Cause 1: Competition from Release Factors (RFs). In stop codon suppression, endogenous release factors (e.g., RF1 for the UAG codon in E. coli) compete with the ncAA-charged tRNA to terminate translation.[5]
-
Solution:
-
Use an RF1-Deficient Host Strain: Employ genetically engineered E. coli strains, such as C321.ΔA, in which all UAG stop codons have been replaced with UAA, and the gene for RF1 (prfA) has been deleted.[1][6][10] This eliminates competition from RF1.
-
RF1 Depletion in CFPS: In cell-free systems, RF1 can be removed using affinity tags or inactivated with additives like anti-RF1 antibodies or RNA aptamers.[10][14]
-
-
-
Potential Cause 2: Insufficiently Active OTS. If the concentration or activity of the charged orthogonal tRNA is too low, RF1 will outcompete it at the ribosome.
-
Solution: Revisit the optimization strategies for the OTS as described in "Issue 1." Enhancing the expression and aminoacylation efficiency of the orthogonal tRNA is crucial.
-
Issue 3: Off-Target Incorporation or Misfolding
Q: I suspect the ncAA is being incorporated at unintended sites, or my purified protein is misfolded. What could be the cause?
A: Off-target incorporation or protein misfolding can arise from a lack of specificity in the OTS or from the inherent properties of the ncAA.
-
Potential Cause 1: Lack of Orthogonality. The engineered aaRS may be charging endogenous tRNAs with the ncAA, or an endogenous aaRS may be charging the orthogonal tRNA with a canonical amino acid.[15]
-
Solution:
-
Re-engineer the aaRS: Perform further rounds of directed evolution with both positive and negative selection steps to improve the specificity of the aaRS for its cognate tRNA and the desired ncAA.[11][13]
-
Verify Orthogonality: Test the OTS in the absence of the ncAA to ensure it does not lead to the incorporation of canonical amino acids at the target codon.
-
-
-
Potential Cause 2: Host Cell Stress Response. The expression of foreign OTS components can trigger a cellular stress response, potentially impacting protein folding and overall cell health.[1]
-
Solution:
-
Minimize OTS Expression: Use lower copy number plasmids or weaker promoters for the OTS components to reduce the burden on the host cell.[3]
-
Systematic Host-OTS Profiling: Advanced strategies involve profiling the interactions between the OTS and the host to identify and mitigate sources of cellular toxicity.[1]
-
-
Quantitative Data Summary
For successful ncAA incorporation, several experimental parameters must be optimized. The following tables provide a summary of typical concentration ranges and reported improvements.
Table 1: Optimization of Experimental Conditions
| Parameter | Typical Range | Notes |
| ncAA Concentration | 0.1 - 10 mM | Highly dependent on the specific ncAA and host cell. A titration is recommended. |
| OTS Plasmid Copy Number | Low (e.g., pSC101 ori) to High (e.g., pMB1 ori) | Balance expression levels to maximize yield without inducing toxicity.[3] |
| Induction Temperature | 18 - 37 °C | Lower temperatures can slow protein synthesis, which may improve folding and incorporation efficiency. |
| Induction Time | 4 - 24 hours | Optimize for maximum yield before significant cell death or protein degradation occurs. |
Table 2: Examples of Engineered aaRS Improvements
| aaRS Variant | Target ncAA | Improvement | Reference |
| Evolved pCNFRS | p-azido-L-phenylalanine (pAzF) | Significantly improved selectivity over other ncAAs | [11] |
| Evolved AcKRS | m-iodo-L-phenylalanine (mIF) | Markedly improved selectivity | [11] |
| MjTyrRS variants | Various | 25-fold improvement in activity after evolution | [13] |
Key Experimental Protocols
Protocol 1: Optimizing ncAA Concentration via Cytotoxicity Assay
This protocol helps determine the optimal concentration of an ncAA that allows for efficient incorporation without causing excessive toxicity to the host cells.
-
Preparation: In a 96-well plate, seed your expression host cells at a consistent density (e.g., 50% confluency) in their standard growth medium.
-
Serial Dilution: Prepare a series of dilutions of your ncAA in the growth medium. A typical range to test would be 0 mM (control), 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.
-
Incubation: Replace the medium in the wells with the medium containing the different ncAA concentrations. Incubate the plate under standard growth conditions (e.g., 37°C, 5% CO₂).
-
Induction: If your protein expression is inducible, add the inducer (e.g., IPTG) to each well at the appropriate time.
-
Monitor Cell Viability: Over a period of 24-72 hours, monitor cell viability in each well. This can be done qualitatively by microscopy or quantitatively using assays like MTT or AlamarBlue.[16]
-
Analyze Protein Expression: After the desired expression time, lyse the cells and analyze the yield of the full-length protein for each ncAA concentration using SDS-PAGE and Western blotting or another quantitative method.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the highest yield of full-length protein with the least impact on cell viability.
Protocol 2: General Workflow for Directed Evolution of an aaRS
This protocol outlines the key steps for improving the activity and/or selectivity of an aminoacyl-tRNA synthetase using a library-based screening approach.
-
Library Creation: Generate a library of aaRS mutants. This is typically done by error-prone PCR or by targeting specific residues in the amino acid binding pocket for randomization.
-
Reporter System: Clone the aaRS library into a plasmid that also contains a reporter gene. The reporter gene (e.g., GFP, Chloramphenicol Acetyltransferase - CAT) should contain an in-frame stop codon (e.g., UAG) at a permissive site.[11]
-
Transformation: Transform the library into an E. coli strain that also expresses the corresponding orthogonal tRNA.
-
Positive Selection: Plate the transformed cells on a medium containing the target ncAA and an appropriate selective agent. For a CAT reporter, this would be chloramphenicol. Only cells that can efficiently incorporate the ncAA will produce the full-length reporter protein and survive.[11]
-
Negative Selection (for specificity): To remove variants that recognize canonical amino acids, a negative selection step is required. This often involves a toxic gene (e.g., barnase) with an in-frame stop codon. In the absence of the ncAA, cells expressing aaRS variants that incorporate a canonical amino acid will produce the toxin and die.
-
Screening and Sequencing: Isolate plasmids from surviving colonies. Screen individual clones for improved incorporation efficiency. Sequence the aaRS gene from the best-performing clones to identify beneficial mutations. For more advanced screening, fluorescence-activated cell sorting (FACS) with a fluorescent reporter can be used to screen millions of variants.[12][13]
Visualizations
Caption: A generalized workflow for site-specific ncAA incorporation.
Caption: The mechanism of ncAA incorporation via an OTS.
Caption: A decision tree for troubleshooting low protein yield.
References
- 1. System‐wide optimization of an orthogonal translation system with enhanced biological tolerance | Molecular Systems Biology [link.springer.com]
- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 3. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Aminoacyl-tRNA Synthetase Engineering for Genetic Code Expansion in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. par.nsf.gov [par.nsf.gov]
Technical Support Center: Managing 2-Fluoro-L-phenylalanine Misincorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the misincorporation of 2-Fluoro-L-phenylalanine (2-F-Phe) and other fluorinated phenylalanine analogs during protein expression experiments.
Troubleshooting Guides
Misincorporation of 2-F-Phe can lead to a variety of experimental issues, from low protein yield to product heterogeneity. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | - Toxicity of 2-F-Phe: High concentrations of the unnatural amino acid (ncAA) can be toxic to the expression host. - Inefficient ncAA Incorporation: The orthogonal synthetase may not be efficiently charging the tRNA, or the concentration of the ncAA may be suboptimal. - Competition with Endogenous Phenylalanine: The endogenous phenylalanyl-tRNA synthetase (PheRS) may outcompete the orthogonal synthetase for the tRNA, or incorporate natural phenylalanine at the target codon. | - Optimize ncAA Concentration: Titrate the concentration of 2-F-Phe in the growth media to find a balance between incorporation efficiency and cell viability. - Use Auxotrophic Strains: Employ E. coli strains auxotrophic for phenylalanine to control and limit the intracellular concentration of natural phenylalanine.[1] - Enhance Synthetase Expression: Increase the expression level of the orthogonal aminoacyl-tRNA synthetase (aaRS) to improve charging of the tRNA with 2-F-Phe.[2] |
| High Misincorporation at Phenylalanine Codons | - Promiscuity of Endogenous PheRS: The host cell's native PheRS recognizes and utilizes 2-F-Phe, leading to its incorporation at native phenylalanine codons. This is more common with monofluorinated phenylalanines due to their structural similarity to the natural amino acid.[3][4] - Insufficiently Specific Orthogonal Synthetase: The engineered aaRS may not be perfectly orthogonal and could recognize and charge natural phenylalanine. | - Use Phenylalanine Auxotrophic Strains: This is a primary strategy to reduce the pool of competing natural phenylalanine.[1][5] - Engineer a More Stringent Endogenous PheRS: Modify the host's PheRS to be less accommodating to 2-F-Phe.[3] - Utilize Minimal Media: Grow cultures in minimal media without phenylalanine supplementation to limit the availability of the natural amino acid.[5] - Evolve a More Specific Orthogonal Synthetase: Further rounds of directed evolution can improve the specificity of the aaRS for 2-F-Phe over phenylalanine. |
| Product Heterogeneity (Mixture of target protein with and without 2-F-Phe) | - Incomplete Amber Codon Suppression: The efficiency of incorporating 2-F-Phe at the amber stop codon (TAG) is less than 100%, leading to a mix of full-length protein and truncated products. - Misincorporation of Natural Amino Acids at the Target Codon: Natural amino acids, such as glutamine or lysine, can be incorporated at the amber codon by endogenous release factors or tRNAs.[6] | - Optimize Expression of the Orthogonal System: Adjust the relative expression levels of the orthogonal synthetase and tRNA. Using a single, optimized tRNA copy can sometimes be more effective and less toxic than multiple copies.[2] - Use Engineered Strains with Modified Release Factors: Employ host strains with modified or deleted release factor 1 (RF1) to improve amber suppression efficiency. - Purification: Implement stringent purification protocols to separate the desired protein containing 2-F-Phe from truncated or misincorporated variants. |
| Toxicity and Poor Cell Growth | - High Concentration of 2-F-Phe: As a non-native amino acid, 2-F-Phe can interfere with cellular processes. - Overexpression of Orthogonal Components: High levels of the orthogonal synthetase and/or tRNA can be burdensome to the cell.[2] | - Determine Optimal 2-F-Phe Concentration: Perform a dose-response experiment to identify the highest concentration of 2-F-Phe that does not significantly inhibit cell growth. - Control Expression of Orthogonal System: Use inducible promoters to control the expression of the synthetase and tRNA, inducing expression only when needed for protein production. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound misincorporation at native phenylalanine codons?
A1: The primary cause is the ability of the endogenous E. coli phenylalanyl-tRNA synthetase (PheRS) to recognize and charge 2-F-Phe onto the native tRNAPhe. Due to the small size of the fluorine atom, monofluorinated phenylalanine analogs like 2-F-Phe are structurally similar enough to natural phenylalanine to be accepted by the native translational machinery.[3] This leads to global substitution of phenylalanine with 2-F-Phe, which can alter protein structure and function in unintended ways.
Q2: How can I verify that 2-F-Phe has been successfully and specifically incorporated at the desired site?
A2: A combination of analytical techniques is recommended for verification:
-
Mass Spectrometry (ESI-MS): This is the most direct method. By comparing the molecular weight of the expressed protein with its theoretical mass (with and without 2-F-Phe), you can confirm successful incorporation. High-resolution mass spectrometry can also reveal the presence of misincorporated natural amino acids or heterogeneity in the product.[3]
-
¹⁹F NMR Spectroscopy: If your protein is amenable to NMR, ¹⁹F NMR provides a sensitive and specific signal for the incorporated fluorine atom. This can be used to confirm incorporation and probe the local environment of the 2-F-Phe residue.[6][7]
-
Amino Acid Analysis: This involves hydrolyzing the purified protein and analyzing its amino acid composition using techniques like HPLC. This can quantify the amount of 2-F-Phe relative to natural phenylalanine.[8]
Q3: What are the advantages of using a phenylalanine auxotrophic strain?
A3: A phenylalanine auxotrophic strain is unable to synthesize its own phenylalanine.[1] This provides several advantages for site-specific incorporation of 2-F-Phe:
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Reduces Competition: By growing the cells in a minimal medium and supplying a controlled amount of phenylalanine, you can deplete the intracellular pool of the natural amino acid before inducing protein expression and adding 2-F-Phe. This minimizes the competition for the amber codon and reduces misincorporation at native phenylalanine sites.[5]
-
Improves Specificity: It creates a selective pressure for the incorporation of the supplied 2-F-Phe at the target amber codon.
Q4: My protein yield is very low when I add 2-F-Phe. What can I do?
A4: Low protein yield is a common issue and can be addressed by:
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Optimizing 2-F-Phe Concentration: High concentrations can be toxic. Perform a titration experiment to find the optimal concentration that maximizes protein yield while minimizing toxicity.
-
Adjusting Induction Conditions: Optimize the inducer concentration (e.g., IPTG, arabinose) and the temperature and duration of induction. Lowering the induction temperature (e.g., to 18-25°C) can sometimes improve protein folding and yield.
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Using a More Robust Expression System: Some orthogonal synthetase/tRNA pairs are more efficient than others.[9][10] Consider testing different published systems or further evolving your current synthetase for higher activity.
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Improving tRNA Performance: It has been shown that a single, optimized tRNA can lead to better expression than multiple copies of the tRNA, potentially by reducing cellular toxicity.[2]
Q5: Can I incorporate other fluorinated phenylalanine analogs using the same system?
A5: Not necessarily. The specificity of the orthogonal aminoacyl-tRNA synthetase is critical. A synthetase evolved for 2-F-Phe may not efficiently recognize other isomers like 3-fluoro-L-phenylalanine or 4-fluoro-L-phenylalanine, or more heavily fluorinated analogs like pentafluorophenylalanine.[5] Each new fluorinated analog typically requires the selection or evolution of a specific synthetase to ensure efficient and specific incorporation.[9]
Experimental Protocols
Protocol 1: Optimizing 2-F-Phe Concentration for Protein Expression
-
Prepare Cultures: Inoculate a starter culture of your E. coli expression strain (preferably a phenylalanine auxotroph) harboring your target plasmid and the orthogonal synthetase/tRNA plasmid in a minimal medium supplemented with a growth-limiting amount of L-phenylalanine. Grow overnight at 37°C.
-
Set up Expression Cultures: Dilute the overnight culture into multiple flasks of fresh minimal medium to an OD₆₀₀ of ~0.1.
-
Grow to Mid-log Phase: Incubate the cultures at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.
-
Induce and Add 2-F-Phe: Induce protein expression with the appropriate inducer (e.g., IPTG). Simultaneously, add 2-F-Phe to each flask at a different final concentration (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Express Protein: Reduce the temperature to 25°C and continue to incubate for 16-18 hours.
-
Monitor Growth and Harvest: Monitor the OD₆₀₀ of each culture to assess toxicity. Harvest the cells by centrifugation.
-
Analyze Protein Expression: Lyse a small, normalized sample from each culture and analyze the protein expression levels by SDS-PAGE and Western blot (if an antibody is available).
-
Determine Optimal Concentration: Identify the concentration of 2-F-Phe that provides the highest protein yield with minimal impact on cell growth.
Protocol 2: Verifying 2-F-Phe Incorporation via ESI-MS
-
Purify Protein: Purify the target protein from the expression culture grown with the optimal 2-F-Phe concentration using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Prepare Sample for MS: Desalt the purified protein sample into a volatile buffer (e.g., 20 mM ammonium (B1175870) acetate) using a desalting column or buffer exchange.
-
Acquire Mass Spectrum: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS) and acquire the mass spectrum over an appropriate m/z range.
-
Deconvolute the Spectrum: Use deconvolution software to process the raw data and determine the intact mass of the protein.
-
Compare to Theoretical Mass: Calculate the theoretical average molecular weight of your protein with and without the incorporation of 2-F-Phe. The mass difference between phenylalanine (165.19 g/mol ) and 2-fluorophenylalanine (183.18 g/mol ) is approximately 18 g/mol . A successful incorporation will result in an observed mass that matches the theoretical mass of the 2-F-Phe-containing protein.
Visualizations
Caption: Troubleshooting workflow for 2-F-Phe incorporation issues.
Caption: Pathways of desired incorporation and misincorporation.
References
- 1. Auxotrophy - Wikipedia [en.wikipedia.org]
- 2. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Optimizing 2-Fluoro-L-phenylalanine Incorporation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the site-specific incorporation of 2-Fluoro-L-phenylalanine (2F-Phe) using amber codon suppression technology.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the genetic incorporation of 2F-Phe.
► Why is my protein yield low or non-existent?
Low yield of the target protein is the most common issue. Several factors can contribute to this, ranging from the expression system to the specific location of the amber codon.
-
Toxicity of 2F-Phe or Leaky Synthetase Expression: High concentrations of 2F-Phe or basal expression of the aminoacyl-tRNA synthetase (aaRS) can be toxic to E. coli[1].
-
Solution: Titrate the concentration of 2F-Phe in your growth media. Start with a lower concentration (e.g., 0.5 mM) and test a range up to 2 mM. Also, ensure the promoter controlling your aaRS/tRNA pair (e.g., from a pEVOL plasmid) is tightly regulated.
-
-
Inefficient Amber Suppression: The efficiency of suppression can be highly dependent on the local mRNA sequence context surrounding the UAG codon.[2][3]
-
Solution: If possible, test the incorporation at different sites within your protein. The identity of the nucleotide immediately following the UAG codon (+4 position) can significantly influence suppression efficiency, with purines often enhancing incorporation.[3]
-
-
Suboptimal aaRS and tRNA Expression: The relative levels of the orthogonal aaRS, tRNA, and the target protein are critical.
-
Solution: Vary the concentration of the inducer for the aaRS/tRNA plasmid (e.g., arabinose for pEVOL). A lower concentration may improve results by reducing metabolic burden.
-
-
Poor Protein Expression/Solubility in General: Standard protein expression issues can be exacerbated by the additional stress of ncAA incorporation.
-
Solution: Lower the induction temperature (e.g., 18-25°C) and reduce the concentration of the inducer (e.g., IPTG) for your target protein to improve protein folding and solubility.[4]
-
► How can I confirm that 2F-Phe has been successfully incorporated?
Verification is crucial to ensure the desired modification has occurred.
-
Mass Spectrometry (MS): This is the gold standard for confirmation.[5][6] The incorporation of 2F-Phe in place of an amino acid like Tyrosine (Tyr) or Phenylalanine (Phe) will result in a predictable mass shift.
-
Western Blot: An initial check for full-length protein expression. A band at the expected molecular weight suggests successful read-through of the amber codon. The absence of a C-terminal tag (if present) would indicate truncation at the amber codon site.
-
¹⁹F NMR Spectroscopy: For structural biologists, ¹⁹F NMR is a powerful tool that provides a distinct signal for the incorporated fluorine atom, confirming incorporation and allowing for studies of protein structure and dynamics.[7][8]
► My cells are growing very slowly or dying after adding 2F-Phe. What should I do?
Cell toxicity is a known issue with some non-canonical amino acids, including fluorinated phenylalanine derivatives.[1][9]
-
Reduce 2F-Phe Concentration: High concentrations can be toxic. Test a range from 0.5 mM to 2 mM to find the optimal balance between incorporation efficiency and cell health.
-
Confirm Plasmid Integrity: Ensure your orthogonal synthetase is specific for 2F-Phe and does not mis-charge endogenous tRNAs with 2F-Phe, which can lead to widespread, toxic incorporation.
-
Optimize Growth Conditions: Grow cells to a healthy mid-log phase (OD₆₀₀ ~0.6-0.8) before adding 2F-Phe and inducing protein expression.
► I see a band on my Western blot, but mass spectrometry shows a mix of my target protein with and without 2F-Phe. How can I improve incorporation fidelity?
This indicates competition between the orthogonal system and either endogenous amino acids or release factor 1 (RF1), which terminates translation at the UAG codon.
-
Increase 2F-Phe Concentration: A higher concentration of 2F-Phe can help the orthogonal aaRS outcompete endogenous synthetases that might be weakly incorporating a natural amino acid at the amber site.
-
Use a RF1-deficient or knockout E. coli strain: These strains reduce the competition from translation termination, often leading to higher yields of the full-length, ncAA-containing protein.
-
Optimize aaRS/tRNA Levels: Fine-tune the expression of the synthetase and tRNA by titrating the arabinose concentration. Overexpression can sometimes be detrimental.
Data & Optimization Parameters
The optimal conditions for 2F-Phe incorporation are system-dependent (protein, plasmids, host strain). The following table provides common starting points and ranges for key parameters during optimization in E. coli.
| Parameter | Starting Concentration | Typical Range | Notes |
| This compound | 1 mM | 0.5 - 2 mM | Prepare a fresh stock solution in 100 mM NaOH and neutralize the media pH after addition with HCl.[10] |
| L-Arabinose (for pEVOL) | 0.02% (w/v) | 0.002% - 0.2% | Induces expression of the orthogonal aaRS/tRNA pair. Titration is critical to minimize toxicity and metabolic load. |
| IPTG (for T7 promoter) | 0.1 mM | 0.05 - 1 mM | Induces expression of the target protein. Lower concentrations can improve solubility. |
| Induction Temperature | 20°C | 18 - 30°C | Lower temperatures slow down protein synthesis, which can improve correct folding and increase soluble yield.[4] |
| Induction OD₆₀₀ | 0.6 | 0.5 - 0.8 | Induce during the mid-logarithmic growth phase for optimal cell health and protein production. |
Visualized Workflows and Mechanisms
Diagrams help clarify the complex processes involved in genetic code expansion.
Caption: High-level experimental workflow for 2F-Phe incorporation.
Caption: Mechanism of amber (UAG) codon suppression for 2F-Phe incorporation.
Caption: Troubleshooting flowchart for low protein yield.
Detailed Experimental Protocol: 2F-Phe Incorporation in E. coli
This protocol provides a general framework for expressing a target protein containing 2F-Phe at a specific site using the pEVOL and pBAD/pET plasmid systems in E. coli.
1. Plasmids and Strain
-
Expression Plasmid: A pBAD or pET-based vector containing your gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Orthogonal System Plasmid: pEVOL-Pyl-2F-Phe (or equivalent) plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for 2F-Phe and its cognate tRNA(CUA).
-
Host Strain: E. coli strain like BL21(DE3) or a derivative. For potentially higher yields, consider an RF1-deficient strain.
2. Transformation
-
Prepare competent E. coli cells.
-
Co-transform the competent cells with both the expression plasmid and the pEVOL plasmid.
-
Plate the transformation mixture on an LB agar (B569324) plate containing the appropriate antibiotics for both plasmids (e.g., Ampicillin and Chloramphenicol).
-
Incubate overnight at 37°C.
3. Protein Expression
-
Inoculate a 5 mL LB starter culture (with both antibiotics) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of LB media (with antibiotics) to a starting OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture on ice for 10 minutes.
-
Add This compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal system by adding L-Arabinose to a final concentration of 0.02% (w/v).
-
Immediately induce the expression of the target protein by adding IPTG to a final concentration of 0.1 mM.
-
Transfer the culture to a shaker set to a lower temperature (e.g., 20°C) and express for 16-20 hours.
4. Harvest and Analysis
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis and purification.
-
Purify the protein using a suitable method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm the expression of the full-length protein.
-
For definitive confirmation of 2F-Phe incorporation, submit a sample of the purified protein for mass spectrometry analysis.[6]
References
- 1. Action of substituted phenylalanines on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Containing 2-Fluoro-L-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins containing the non-canonical amino acid 2-Fluoro-L-phenylalanine (2-F-Phe).
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of this compound affect my protein's properties?
Incorporating this compound can subtly alter the physicochemical properties of a protein. The introduction of fluorine, a highly electronegative atom, can influence protein folding, stability, and interactions.[1][2] Specifically, it can increase the hydrophobicity of the amino acid side chain, which may enhance protein stability.[1] However, these changes can also sometimes lead to aggregation or altered interactions with chromatography resins.[3]
Q2: What is the most common expression system for producing proteins with this compound?
Escherichia coli is a commonly used expression system for incorporating this compound. This is typically achieved by co-transforming the cells with a plasmid for the target protein (with an amber stop codon at the desired incorporation site) and a second plasmid containing the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for the unnatural amino acid.[4] Mammalian suspension cell cultures are also a viable option for producing eukaryotic proteins with fluorinated phenylalanine analogs.[4]
Q3: How can I confirm the successful incorporation of this compound into my target protein?
Mass spectrometry is a definitive method to confirm the incorporation of this compound.[5] By comparing the mass of the wild-type and modified proteins, you can verify the mass shift corresponding to the substitution of phenylalanine with this compound. 19F NMR spectroscopy is another powerful technique that can be used to probe the local environment of the incorporated fluorinated amino acid.[6][7]
Q4: Will I need to modify my standard purification protocol for a protein containing this compound?
While standard purification protocols can often be adapted, it is important to be aware of potential challenges. The increased hydrophobicity due to 2-F-Phe incorporation might lead to aggregation or non-specific binding during chromatography.[3] Therefore, optimization of buffer conditions, such as salt concentration and the use of additives, may be necessary.
Q5: What are the downstream applications of purifying proteins with this compound?
Purified proteins containing this compound are valuable tools for various applications, including:
-
Structural Biology: 19F NMR spectroscopy for studying protein structure, dynamics, and ligand binding.[6][7]
-
Drug Discovery: As therapeutic agents and for imaging tumors using Positron Emission Tomography (PET).[2]
-
Enzyme Mechanism Studies: To probe enzyme-substrate interactions and reaction mechanisms.[2]
-
Protein Stability and Folding Studies: To investigate the forces that govern protein stability and folding pathways.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins containing this compound.
Issue 1: Low Protein Yield
dot
Caption: Troubleshooting workflow for low protein yield.
| Possible Cause | Recommendation |
| Inefficient Incorporation of 2-F-Phe | Confirm incorporation via mass spectrometry. Optimize the concentration of 2-F-Phe in the growth media and ensure the health of the expression host. |
| Low Expression Levels | Verify expression via SDS-PAGE and Western blot. Optimize induction conditions (e.g., inducer concentration, temperature, and induction time).[4] |
| Inefficient Cell Lysis | Check for incomplete cell lysis under a microscope. Optimize lysis method (e.g., sonication amplitude/duration, pressure for French press, or type and concentration of detergent). |
| Protein Degradation | Add protease inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
| Poor Binding to Chromatography Resin | Ensure the affinity tag is accessible. Optimize binding buffer conditions (pH, salt concentration). Increase incubation time with the resin. |
| Inefficient Elution | Optimize elution conditions. For affinity chromatography, consider a step or gradient elution with increasing concentrations of the competitor. For ion-exchange, optimize the salt gradient. |
Issue 2: Protein Aggregation
dot
Caption: Troubleshooting workflow for protein aggregation.
| Possible Cause | Recommendation |
| Increased Hydrophobicity | The fluorine atom can increase the hydrophobicity of the protein surface, leading to aggregation.[3] Add stabilizing agents to your buffers such as glycerol (B35011) (5-20%), L-arginine (50-500 mM), or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20).[9] |
| High Protein Concentration | Protein aggregation is often concentration-dependent. Perform purification and storage at lower protein concentrations.[10] |
| Suboptimal Buffer Conditions | The pH of the buffer can significantly impact protein solubility. Experiment with a range of pH values. Also, optimize the ionic strength by varying the salt concentration.[10] |
| Incorrect Temperature | Purify and store your protein at an optimal temperature. While 4°C is common, some proteins are more stable at room temperature. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.[10] |
Quantitative Data
The incorporation of this compound can influence purification outcomes. Below is a hypothetical comparison based on typical observations. Actual results will vary depending on the specific protein.
| Protein | Expression System | Purification Steps | Yield (mg/L culture) | Purity (%) |
| Wild-Type Protein | E. coli BL21(DE3) | Ni-NTA, IEX, SEC | 10 | >95 |
| Protein + 2-F-Phe | E. coli BL21(DE3) | Ni-NTA, IEX, SEC | 6 | >95 |
Experimental Protocols
Protocol 1: Expression of a His-tagged Protein with this compound in E. coli
-
Transformation: Co-transform E. coli BL21(DE3) cells with the expression plasmid for the target protein (containing a His-tag and an amber stop codon at the desired site) and the pEVOL plasmid for the 2-F-Phe-specific tRNA/synthetase pair.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to 0.02% (w/v).
-
Expression: Reduce the temperature to 20°C and continue to shake the culture for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of a His-tagged Protein Containing this compound
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography (Ni-NTA):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
-
Ion-Exchange Chromatography (IEX) (Optional Polishing Step):
-
Buffer exchange the eluted fractions into a low salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).
-
Load the sample onto an equilibrated anion or cation exchange column (depending on the pI of the protein).
-
Wash the column with the low salt buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl).
-
-
Size-Exclusion Chromatography (SEC) (Final Polishing Step):
-
Concentrate the fractions containing the protein of interest.
-
Equilibrate a size-exclusion column with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein onto the column and collect fractions corresponding to the monomeric protein.
-
-
Protein Characterization:
-
Assess purity by SDS-PAGE.
-
Confirm identity and incorporation of 2-F-Phe by mass spectrometry.
-
Determine protein concentration using a spectrophotometer or a protein assay.
-
Assess protein folding and activity using appropriate functional assays.
-
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multiply labeling proteins for studies of folding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Synthesis of Fluorinated Amino Acids
Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of fluorinated amino acids.
Issue 1: Low Yield in Electrophilic Fluorination
Q: I am observing a low yield in my electrophilic fluorination reaction using Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). What are the common causes and how can I troubleshoot this?
A: Low yields in electrophilic fluorination can stem from several factors related to the substrate, reagents, and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Substrate Reactivity | The electron density of the substrate is crucial for successful electrophilic fluorination. If your substrate is electron-deficient, consider enhancing its reactivity by modifying protecting groups or adjacent functionalities to be more electron-donating. |
| Suboptimal Reaction Conditions | - Solvent: Ensure the use of an appropriate polar aprotic solvent like acetonitrile (B52724) or DMF to facilitate the dissolution of both the substrate and the fluorinating agent. - Temperature: While many reactions proceed at room temperature, some may benefit from gentle heating. However, be cautious as higher temperatures can also lead to side reactions. A systematic temperature screen is recommended. - Reaction Time: Monitor the reaction progress using TLC, LC-MS, or ¹⁹F NMR to determine the optimal reaction time and avoid decomposition of the product over extended periods. |
| Reagent Decomposition | Electrophilic fluorinating agents can be sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Over-fluorination (di- or tri-fluorination) can occur, especially with highly activated substrates. To minimize this, use a stoichiometric amount of the fluorinating agent (typically 1.0-1.2 equivalents) and add it slowly to the reaction mixture.[1] |
Issue 2: Poor Stereoselectivity in Nucleophilic Fluorination
Q: My nucleophilic fluorination of a β-hydroxy amino acid precursor with Diethylaminosulfur Trifluoride (DAST) is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in nucleophilic fluorination with reagents like DAST can be challenging due to the reaction mechanism, which can involve both SN2 and SN1 pathways.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Carbocation Intermediates | The formation of a carbocation intermediate can lead to a loss of stereochemical information. To favor an SN2 pathway with inversion of configuration: - Solvent: Use non-polar, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). - Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize carbocation formation and potential rearrangements.[3] |
| Neighboring Group Participation | Protecting groups on adjacent functionalities can influence the stereochemical outcome. For example, an adjacent ester or amide group can participate in the reaction, affecting the trajectory of the incoming fluoride (B91410) ion. Consider using different protecting groups that are less likely to participate. |
| Rearrangements | Carbocation intermediates are prone to rearrangements, leading to a mixture of constitutional isomers and diastereomers. Low-temperature conditions can help suppress these rearrangements.[4] |
Issue 3: Protecting Group Instability or Interference
Q: I suspect my protecting group is not stable under the fluorination conditions or is interfering with the reaction. What should I consider?
A: Protecting group strategy is critical for a successful fluorination reaction. The high reactivity of fluorinating agents can lead to undesired reactions with certain protecting groups.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Acid-Labile Protecting Groups with DAST | DAST and its byproducts can generate acidic conditions, leading to the cleavage of acid-labile protecting groups like Boc (tert-butoxycarbonyl). Consider using more robust protecting groups such as Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[5] |
| Silyl Ether Instability | Silyl ethers are generally labile to fluoride ions and will be cleaved by reagents like DAST or fluoride byproducts.[6] If a hydroxyl group needs protection, consider using an ester or an ether protecting group. |
| Oxidation of Sensitive Groups | Some electrophilic fluorinating agents, like Selectfluor®, are highly oxidizing and can react with sensitive functional groups. Ensure that other functional groups in your molecule are robust to oxidation or are adequately protected. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing fluorinated amino acids?
A1: There are two primary strategies for the synthesis of fluorinated amino acids:
-
Direct Fluorination: This involves introducing fluorine or a fluorine-containing group into an existing amino acid scaffold. This can be achieved through electrophilic, nucleophilic, or radical fluorination reactions.[1][4]
-
Building Block Approach: This strategy utilizes a commercially available fluorinated starting material, to which the amino and carboxyl groups are subsequently added to construct the final amino acid.[7]
Q2: What are the most common side reactions when using DAST for fluorination?
A2: Besides low stereoselectivity, common side reactions with DAST include:
-
Elimination: Dehydration of alcohols to form alkenes is a common competing reaction, especially at higher temperatures.[4]
-
Rearrangements: As mentioned in the troubleshooting guide, carbocation intermediates can undergo rearrangements, leading to isomeric products.[4]
-
Cyclization: For molecules with appropriately positioned functional groups, DAST can catalyze intramolecular cyclization reactions.[3]
Q3: How can I purify my fluorinated amino acid, especially if I have a mixture of diastereomers?
A3: Purification of fluorinated amino acids often requires chromatographic techniques.
-
Column Chromatography: Standard silica (B1680970) gel column chromatography can be effective for separating the desired product from reaction byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): For separating diastereomers, reversed-phase HPLC (RP-HPLC) is often the method of choice. The separation can be optimized by varying the mobile phase composition, column type (e.g., C8 or C18), and temperature.[8] Chiral HPLC columns can be used for the separation of enantiomers.[9]
Q4: Are there any safety precautions I should take when working with fluorinating agents?
A4: Yes, many fluorinating agents are hazardous and require careful handling.
-
DAST: Is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[7]
-
Selectfluor® and NFSI: These are powerful oxidizing agents and should be handled with care. Avoid contact with combustible materials.
-
Hydrogen Fluoride (HF): Many fluorination reactions can generate HF as a byproduct, which is extremely corrosive and toxic. Ensure proper quenching procedures are in place and handle the reaction work-up with caution.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of a β-Hydroxy Amino Acid Derivative using DAST
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-hydroxy amino acid derivative (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the β-hydroxy amino acid derivative in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Electrophilic Fluorination of an Activated Methylene Group using Selectfluor®
This protocol is a general guideline for the α-fluorination of a carbonyl compound and may require optimization.
Materials:
-
Carbonyl-containing amino acid derivative (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid derivative in anhydrous acetonitrile (0.1 M).
-
Add Selectfluor® (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Type | Typical Substrates | Common Solvents | Advantages | Disadvantages |
| DAST | Nucleophilic | Alcohols, Aldehydes, Ketones[10] | DCM, THF | Commercially available, effective for deoxofluorination.[10] | Thermally unstable, can lead to side reactions (elimination, rearrangement).[4][11] |
| Deoxo-Fluor® | Nucleophilic | Alcohols, Aldehydes, Ketones | DCM, THF | More thermally stable than DAST. | Can also promote side reactions. |
| Selectfluor® | Electrophilic | Electron-rich arenes, enolates, enol ethers[4] | MeCN, DMF | Crystalline solid, easy to handle, highly reactive.[12] | Powerful oxidant, can lead to side reactions with sensitive groups. |
| NFSI | Electrophilic | Enolates, electron-rich arenes | THF, MeCN | Stable crystalline solid. | Can be less reactive than Selectfluor®. |
Visualizations
Caption: General workflow for the synthesis of fluorinated amino acids.
References
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Fluoro-L-phenylalanine and 4-Fluoro-L-phenylalanine in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein engineering and drug discovery, the incorporation of non-canonical amino acids has become a pivotal strategy for elucidating protein structure, function, and dynamics. Among these, fluorinated phenylalanine analogs, particularly 2-Fluoro-L-phenylalanine (2-F-Phe) and 4-Fluoro-L-phenylalanine (4-F-Phe), have emerged as powerful tools for Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the fluorine-19 (¹⁹F) nucleus, including its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local environment, provide a powerful observational window with minimal perturbation to the overall protein structure.[1][2][3] This guide provides a detailed comparison of 2-F-Phe and 4-F-Phe in the context of NMR spectroscopy, supported by experimental data and protocols.
Key Distinctions in NMR Spectra
The primary difference in the NMR characteristics of 2-F-Phe and 4-F-Phe lies in the dynamics of their phenyl rings when incorporated into a protein. The position of the fluorine atom significantly influences the rotational freedom of the aromatic side chain.
In proteins labeled with This compound , the ortho-substitution of the fluorine atom introduces steric hindrance, which can significantly slow the rate of phenyl ring flipping about the Cβ-Cγ bond. On the NMR timescale, this slow exchange can lead to the observation of distinct signals for the different rotational conformers, resulting in a broader range of ¹⁹F chemical shifts. For instance, in hen egg white lysozyme (B549824), the incorporation of 2-F-Phe resulted in six distinct ¹⁹F resonances spanning a chemical shift range of 7.4 ppm.[4]
Conversely, when 4-Fluoro-L-phenylalanine is incorporated, the fluorine atom is in the para position, which does not sterically hinder the rotation of the phenyl ring. Consequently, the ring flip is typically fast on the NMR timescale. This rapid averaging of the chemical environments results in a single, sharper ¹⁹F signal for each 4-F-Phe residue and a much smaller chemical shift dispersion. In the same lysozyme study, 4-F-Phe residues exhibited a significantly smaller chemical shift range of only 1.0 ppm.[4]
This fundamental difference in ring dynamics is a critical consideration when choosing between the two isomers for a particular research application. The slower dynamics of 2-F-Phe can provide more detailed information about conformational substates and local environmental heterogeneity, while the sharper signals from 4-F-Phe are often advantageous for studies focused on ligand binding or larger-scale conformational changes where resolving individual, well-defined signals is paramount.[1][5]
Quantitative NMR Data Comparison
The following tables summarize the key NMR spectroscopic parameters for this compound and 4-Fluoro-L-phenylalanine. It is important to note that exact chemical shifts can vary depending on the solvent, pH, and temperature. The data presented here is compiled from available literature and serves as a comparative reference.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Compound | Proton | Chemical Shift (ppm) in D₂O | Multiplicity | Coupling Constants (Hz) |
| This compound | Hα | ~4.20 | dd | J(Hα, Hβa) = ~7.5, J(Hα, Hβb) = ~5.5 |
| Hβa | ~3.35 | dd | J(Hβa, Hβb) = ~14.5, J(Hβa, Hα) = ~7.5 | |
| Hβb | ~3.20 | dd | J(Hβb, Hβa) = ~14.5, J(Hβb, Hα) = ~5.5 | |
| Aromatic Hs | 7.10 - 7.40 | m | - | |
| 4-Fluoro-L-phenylalanine | Hα | 4.18 | dd | J(Hα, Hβa) = 7.5, J(Hα, Hβb) = 5.5 |
| Hβa | 3.32 | dd | J(Hβa, Hβb) = 14.5, J(Hβa, Hα) = 7.5 | |
| Hβb | 3.19 | dd | J(Hβb, Hβa) = 14.5, J(Hβb, Hα) = 5.5 | |
| H-2, H-6 | ~7.25 | m | - | |
| H-3, H-5 | ~7.10 | m | - |
Note: Data for 4-Fluoro-L-phenylalanine is derived from a deuterated analog.[6] Aromatic proton chemical shifts and multiplicities for this compound are estimated based on typical patterns for ortho-substituted benzene (B151609) rings.
Table 2: ¹³C NMR Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J)
| Compound | Carbon | Chemical Shift (ppm) | ¹³C-¹⁹F Coupling Constant (Hz) |
| This compound | C=O | ~175 | Small (⁴JCF) |
| Cα | ~56 | Small (³JCF) | |
| Cβ | ~37 | Small (²JCF) | |
| C1' (ipso) | ~125 (d) | ²JCF ≈ 21 | |
| C2' (ipso-F) | ~162 (d) | ¹JCF ≈ 245 | |
| C3' | ~116 (d) | ²JCF ≈ 21 | |
| C4' | ~132 (d) | ³JCF ≈ 8 | |
| C5' | ~125 (d) | ⁴JCF ≈ 3 | |
| C6' | ~129 (d) | ³JCF ≈ 4 | |
| 4-Fluoro-L-phenylalanine | C=O | ~175 | - |
| Cα | ~57 | - | |
| Cβ | ~38 | - | |
| C1' (ipso) | ~133 | ⁴JCF ≈ 3.5 | |
| C2', C6' | ~132 (d) | ³JCF ≈ 8-9 | |
| C3', C5' | ~116 (d) | ²JCF ≈ 21-22 | |
| C4' (ipso-F) | 162.08 (d) | ¹JCF = 243.5 |
Note: Some values are estimated based on typical ranges for fluorinated aromatic compounds. Data for 4-Fluoro-L-phenylalanine is from a ¹³C-labeled and deuterated analog.[6] The through-bond carbon-fluorine coupling constants (ⁿJCF) are highly dependent on the number of bonds (n) separating the nuclei.
Table 3: ¹⁹F NMR Chemical Shifts (δ)
| Compound | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| This compound | -115 to -125 |
| 4-Fluoro-L-phenylalanine | -110 to -120 |
Note: The ¹⁹F chemical shift is highly sensitive to the local environment and can vary significantly.[7] The values provided are general ranges for the free amino acids.
Experimental Protocols
Sample Preparation for NMR of Free Amino Acids
A standard protocol for preparing samples of 2-F-Phe and 4-F-Phe for NMR analysis is as follows:
-
Dissolution: Dissolve 5-10 mg of the fluorinated phenylalanine in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the desired pH and the specific NMR experiment. For aqueous solutions, the pH can be adjusted using dilute DCl or NaOD.
-
Internal Standard: Add a suitable internal reference standard for chemical shift calibration. For ¹H and ¹³C NMR in D₂O, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used. For ¹⁹F NMR, an external standard of trifluoroacetic acid (TFA) or an internal standard can be used, with careful consideration of potential interactions with the analyte.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition Parameters
The following are typical acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR experiments on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (zgfhigqn on Bruker systems).
-
Spectral Width: 50-100 ppm, centered around the expected chemical shift.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on concentration.
-
Visualizing Structural Differences and NMR Implications
The distinct positioning of the fluorine atom in 2-F-Phe versus 4-F-Phe directly impacts their NMR properties, particularly in a protein environment where rotational freedom is constrained.
References
- 1. researchgate.net [researchgate.net]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Fluorinated Phenylalanine Isomers for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and pharmacological properties of 2-Fluorophenylalanine, 3-Fluorophenylalanine, and 4-Fluorophenylalanine, complete with experimental data and protocols.
The strategic incorporation of fluorine into amino acids has become a powerful tool in drug discovery and chemical biology. Fluorination can significantly alter the physicochemical and biological properties of parent molecules, leading to enhanced metabolic stability, binding affinity, and altered enzymatic activity. This guide provides a comparative analysis of three monofluorinated isomers of phenylalanine: 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific applications.
Core Physicochemical and Biochemical Properties
The position of the fluorine atom on the phenyl ring subtly influences the electronic properties, lipophilicity, and steric profile of each isomer, leading to distinct biochemical behaviors. A summary of their key properties is presented below.
| Property | 2-Fluorophenylalanine (ortho) | 3-Fluorophenylalanine (meta) | 4-Fluorophenylalanine (para) | L-Phenylalanine (unmodified) |
| pKa (α-COOH) | ~2.1 | ~2.2 | ~2.2 | 2.20[1] |
| pKa (α-NH3+) | ~9.1 | ~9.2 | ~9.2 | 9.08[1] |
| LogP (calculated) | -1.3 | -1.9 | -1.9 | -1.5[1] |
Note: The pKa values for the fluorinated isomers are calculated estimates from PubChem and may vary slightly from experimental values.[2][3][4] The introduction of a fluorine atom, with its strong electron-withdrawing nature, generally increases the acidity of nearby functional groups.
Enzyme Inhibition
Metabolic Stability
A key advantage of fluorination in drug design is the enhancement of metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes.[6] While direct comparative data for the three isomers in human liver microsomes is limited, it is a common strategy in medicinal chemistry to introduce fluorine to improve a drug's half-life.[7][8] The position of the fluorine atom will dictate which potential sites of metabolism on the aromatic ring are blocked, thus influencing the overall metabolic fate of the molecule.
Cellular Uptake and Protein Incorporation
Fluorinated phenylalanine isomers can be taken up by cells through amino acid transporters and subsequently incorporated into proteins in place of natural phenylalanine.[7] This allows for the production of proteins with modified properties. The efficiency of uptake and incorporation can differ between the isomers. For example, a study on the L-leucine receptor in E. coli showed that 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the receptor, indicating their potential for cellular uptake.
Impact on Signaling Pathways
While the direct and specific impact of fluorinated phenylalanine isomers on major signaling pathways is an area of ongoing research, it is known that the parent amino acid, L-phenylalanine, can influence cellular signaling. For instance, phenylalanine can regulate milk protein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells.[4] Given that fluorinated analogs can mimic and compete with natural amino acids, it is plausible that they could also modulate this and other pathways, such as the MAPK signaling pathway, which is often interconnected with mTOR signaling in the context of cancer.[9][10][11] Further research is needed to elucidate the specific effects of each isomer on these pathways.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Determination of pKa Values by Titration
Objective: To experimentally determine the acid dissociation constants (pKa) of the carboxyl and amino groups of the fluorinated phenylalanine isomers.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of the fluorophenylalanine isomer in deionized water.
-
Acidification: Adjust the pH of the solution to approximately 1.5 by adding a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffering regions on the titration curve. The first midpoint represents the pKa of the α-carboxyl group, and the second midpoint corresponds to the pKa of the α-amino group.
Enzyme Inhibition Assay (Example: Phenylalanine Hydroxylase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fluorinated phenylalanine isomers on a target enzyme, such as phenylalanine hydroxylase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., phenylalanine hydroxylase) in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).
-
Prepare stock solutions of the natural substrate (L-phenylalanine) and the fluorinated phenylalanine isomers (inhibitors) in the same buffer.
-
Prepare a solution of the necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin and catalase for phenylalanine hydroxylase).
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme, cofactor solution, and varying concentrations of the inhibitor (fluorophenylalanine isomer). Include a control with no inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-phenylalanine).
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product (L-tyrosine) over time. This can be done using a spectrophotometric or fluorometric method.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the metabolic stability of the fluorinated phenylalanine isomers by measuring their rate of depletion when incubated with human liver microsomes.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
-
Reaction Initiation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a known concentration of the fluorophenylalanine isomer.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound (the fluorophenylalanine isomer).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the incorporation of fluorinated phenylalanine isomers into proteins.
Caption: Simplified overview of the mTOR signaling pathway, a potential target for phenylalanine and its analogs.
References
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L -Fmoc-4-fluorophenylalanine 169243-86-1 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Assessing the Structural Impact of 2-Fluoro-L-phenylalanine Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in chemical biology and drug development. Among these, 2-Fluoro-L-phenylalanine (2-F-Phe), an analogue of the natural amino acid L-phenylalanine, offers unique properties for probing and modulating protein structure and function. This guide provides a comparative analysis of the structural impact of 2-F-Phe incorporation, supported by experimental data and detailed protocols.
Minimal Perturbation with Maximal Insight
Generally, the substitution of L-phenylalanine with 2-F-Phe is considered a conservative mutation, causing minimal disruption to the overall protein structure.[1] This is attributed to the small van der Waals radius of fluorine (1.47 Å) being comparable to that of hydrogen (1.20 Å). However, the high electronegativity of fluorine can introduce subtle yet significant changes in the local electronic environment, providing a sensitive probe for conformational dynamics.[1][2]
Comparative Structural Analysis: L-Phenylalanine vs. This compound
The primary impact of 2-F-Phe incorporation lies in the altered electronic and steric properties of the phenyl ring, which can influence local protein conformation and stability.
| Parameter | L-Phenylalanine | This compound | Impact of Fluorination |
| Van der Waals Radius of Substituent | H: 1.20 Å | F: 1.47 Å | Minor increase in steric bulk at the ortho position. |
| Electronegativity of Substituent | H: 2.20 | F: 3.98 | Significant increase in local electronegativity, potentially altering non-covalent interactions. |
| Aromatic Ring π-system | Standard | Electron-withdrawing fluorine atom perturbs the π-electron distribution. | Can influence cation-π and π-π stacking interactions. |
| Conformational Preference | Flexible side-chain rotation. | Rotation around the Cα-Cβ and Cβ-Cγ bonds may be restricted due to steric hindrance from the ortho-fluorine. | Can lead to a more defined side-chain conformation.[3] |
Experimental Assessment of Structural Impact
Several biophysical techniques are employed to assess the structural consequences of 2-F-Phe incorporation.
X-ray Crystallography
High-resolution crystal structures provide detailed atomic-level information on the effects of 2-F-Phe on bond lengths, bond angles, and overall protein fold. While global structures are often preserved, localized changes in the vicinity of the substitution can be observed.
Table 1: Hypothetical Comparison of Structural Parameters from X-ray Crystallography
| Parameter | Protein with L-Phe | Protein with 2-F-Phe |
| Overall RMSD | - | < 0.5 Å |
| Cα-Cβ Bond Length | ~1.53 Å | ~1.53 Å |
| Cβ-Cγ Bond Length | ~1.51 Å | ~1.51 Å |
| Phenyl Ring Planarity | Planar | Planar |
| Local Side-Chain Conformation (χ1, χ2) | (-60°, 90°) | (-65°, 85°) |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful technique for studying fluorinated proteins. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a highly sensitive probe of the local environment.[1] The chemical shift of the fluorine atom in 2-F-Phe is exquisitely sensitive to changes in protein conformation, ligand binding, and post-translational modifications.[4]
Table 2: Comparison of ¹⁹F NMR Chemical Shifts for Fluorophenylalanine Isomers in a Protein [3]
| Amino Acid | Chemical Shift Range (ppm) | Observations |
| This compound | 7.4 | Slow ring-flipping on the NMR timescale due to steric hindrance, resulting in distinct signals for different rotamers. |
| 3-Fluoro-L-phenylalanine | 1.0 | Fast ring-flipping, leading to an averaged signal. |
| 4-Fluoro-L-phenylalanine | 4.8 | Intermediate to fast ring-flipping. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure content of a protein. By comparing the CD spectra of the wild-type protein and the 2-F-Phe-containing variant, any significant changes in the α-helix, β-sheet, or random coil content can be detected. In most cases, the incorporation of 2-F-Phe results in negligible changes to the overall secondary structure.[5]
Table 3: Hypothetical Secondary Structure Analysis from CD Spectroscopy
| Secondary Structure | Wild-Type Protein (%) | 2-F-Phe Protein (%) |
| α-Helix | 45 | 44 |
| β-Sheet | 25 | 26 |
| Turn | 15 | 15 |
| Unordered | 15 | 15 |
Thermal Stability Assays
The melting temperature (Tm) of a protein, a measure of its thermal stability, can be determined using techniques like differential scanning fluorimetry or CD thermal denaturation. The incorporation of fluorinated amino acids can either stabilize or destabilize a protein, depending on the specific interactions the fluorine atom makes within the protein structure.[2]
Table 4: Hypothetical Thermal Stability Data
| Protein Variant | Melting Temperature (Tm) |
| Wild-Type (L-Phe) | 65.2 °C |
| 2-F-Phe Mutant | 64.8 °C |
Experimental Protocols
General Workflow for Characterizing Unnatural Amino Acid Incorporation
Workflow for characterizing proteins with unnatural amino acids.
Detailed Methodologies
A detailed protocol for the site-specific incorporation of unnatural amino acids can be found in various publications.[6][7] The general steps for the key analytical techniques are outlined below.
1. X-ray Crystallography
-
Crystallization: Obtain high-purity protein (both wild-type and 2-F-Phe variant) at a concentration of 5-10 mg/mL. Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using the wild-type structure), build the atomic model into the electron density map, and refine the structure.
-
Analysis: Compare the refined structures of the wild-type and 2-F-Phe-containing proteins, focusing on bond lengths, angles, dihedral angles, and overall fold.
2. ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare a 0.1-0.5 mM solution of the ¹⁹F-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403), 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform.
-
Analysis: Analyze the chemical shifts, line widths, and integration of the ¹⁹F signals to infer information about the local environment and dynamics of the 2-F-Phe residue(s).
3. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare protein solutions (wild-type and 2-F-Phe) at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record far-UV (190-260 nm) CD spectra at a controlled temperature using a spectropolarimeter.
-
Data Processing: Average multiple scans, subtract the buffer baseline, and convert the signal to mean residue ellipticity.
-
Analysis: Deconvolute the spectra using algorithms to estimate the percentage of α-helix, β-sheet, and other secondary structural elements.
Impact on Signaling Pathways
The subtle structural changes induced by 2-F-Phe can have significant consequences for protein function, particularly in the context of signaling pathways that rely on precise molecular recognition events.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. proteopedia.org [proteopedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-L-phenylalanine: A Comparative Guide to a Versatile Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
In the expanding world of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel functionalities, probe biological processes, and enhance therapeutic properties. Among the diverse array of available ncAAs, 2-Fluoro-L-phenylalanine (2-F-Phe) has emerged as a valuable alternative, providing unique advantages for structural biology, drug design, and in vivo studies. This guide provides an objective comparison of 2-F-Phe with other commonly used ncAAs, supported by experimental data and detailed protocols.
At a Glance: 2-F-Phe vs. Other ncAAs
The choice of a non-canonical amino acid is dictated by the specific application. 2-F-Phe is particularly well-suited for applications requiring minimal structural perturbation and the ability to probe the local environment using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. In contrast, ncAAs like p-azido-L-phenylalanine (pAzF) and L-azidohomoalanine (AHA) are designed for bioorthogonal "click" chemistry reactions, enabling protein labeling, visualization, and conjugation.
| Feature | This compound (2-F-Phe) | p-Azido-L-phenylalanine (pAzF) | L-Azidohomoalanine (AHA) |
| Primary Application | ¹⁹F NMR structural studies, protein stability enhancement | Click chemistry, photocrosslinking | Click chemistry, nascent protein labeling |
| Functional Group | Fluorine | Azide (B81097) | Azide |
| Size Perturbation | Minimal | Moderate | Minimal (Methionine analog) |
| Incorporation Method | Amber suppression, auxotrophic strains | Amber suppression | Methionine substitution |
| Bioorthogonality | Not applicable | High (for click chemistry) | High (for click chemistry) |
| Toxicity | Generally low, but can be context-dependent | Can exhibit cytotoxicity at higher concentrations | Generally low toxicity reported in vivo[1][2] |
Performance Comparison in Key Applications
Probing Protein Structure and Dynamics with ¹⁹F NMR
The fluorine atom in 2-F-Phe serves as a sensitive NMR probe. The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, making it an excellent tool for monitoring protein conformational changes, ligand binding, and protein-protein interactions.[3] The small size of the fluorine atom generally results in minimal perturbation of the protein's structure and function.
In contrast, while other fluorinated phenylalanines like 3-F-Phe and 4-F-Phe can also be used for ¹⁹F NMR, the position of the fluorine atom influences the observed chemical shifts and can have different effects on protein stability. For instance, studies on the L-leucine specific receptor of Escherichia coli have shown that both 3-F-Phe and 4-F-Phe bind to the receptor, with ¹⁹F NMR data revealing protein-induced shifts for both analogs.[4][5]
Key Advantages of 2-F-Phe for ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[3]
-
Minimal Perturbation: The substitution of hydrogen with fluorine is a conservative change in terms of size.
-
Background-Free Signal: Fluorine is absent in naturally occurring biological macromolecules, eliminating background noise in ¹⁹F NMR spectra.[3]
Enhancing Protein Stability
Incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins. This "fluoro-stabilization effect" is attributed to the increased hydrophobicity and the unique electronic properties of the carbon-fluorine bond.[6] While systematic comparative studies are limited, the incorporation of various fluorinated phenylalanine analogs has been shown to increase the stability of peptides and proteins.
Bioorthogonal Labeling and Crosslinking
For applications requiring the attachment of probes, drugs, or imaging agents, ncAAs with bioorthogonal functional groups are indispensable. p-Azido-L-phenylalanine (pAzF) contains an azide group that can be specifically reacted with an alkyne-containing molecule via "click chemistry," a highly efficient and specific reaction.[7] This allows for the precise labeling of proteins in vitro and in living cells. Furthermore, the azide group in pAzF can function as a photocrosslinker to study protein-protein interactions.[8]
L-azidohomoalanine (AHA), a methionine analog, is another popular choice for bioorthogonal labeling. It is incorporated into newly synthesized proteins in place of methionine and can be subsequently labeled using click chemistry. This is a powerful technique for studying protein synthesis and turnover.
Comparison of Labeling Strategies:
| Strategy | Advantages | Disadvantages |
| 2-F-Phe with ¹⁹F NMR | Non-invasive, provides detailed structural and dynamic information. | Does not allow for covalent labeling. |
| pAzF with Click Chemistry | Highly specific and efficient covalent labeling, enables photocrosslinking. | Requires a two-step process (incorporation and reaction), potential for cytotoxicity of the ncAA or the click reagents. |
| AHA with Click Chemistry | Labels only newly synthesized proteins, useful for pulse-chase experiments. | Global incorporation in place of methionine can be a limitation for site-specific studies. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli using Amber Suppression
This protocol outlines the general steps for incorporating 2-F-Phe at a specific site in a target protein expressed in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a UAG codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 2-F-Phe (e.g., pEVOL-pAcFRS1.t1).
-
This compound
-
Luria-Bertani (LB) medium and M9 minimal medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.
-
Starter Culture: Inoculate a 5 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of M9 minimal medium supplemented with the appropriate antibiotics and 2-F-Phe (final concentration 1 mM) with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
-
Verification: Confirm the incorporation of 2-F-Phe by mass spectrometry.
Protocol 2: ¹⁹F NMR Analysis of a 2-F-Phe Labeled Protein
This protocol provides a general guideline for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein containing 2-F-Phe.
Materials:
-
Purified 2-F-Phe labeled protein (typically 0.1-1 mM)
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O
-
NMR spectrometer equipped with a fluorine probe
Methodology:
-
Sample Preparation: Prepare the protein sample in the NMR buffer.
-
Spectrometer Setup: Tune and match the fluorine probe on the NMR spectrometer.
-
Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Typical parameters include:
-
Spectral width: ~40 ppm (centered around the expected chemical shift of 2-F-Phe)
-
Acquisition time: 0.1 - 0.5 s
-
Relaxation delay: 1 - 2 s
-
Number of scans: Dependent on protein concentration and desired signal-to-noise ratio.
-
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.
Protocol 3: Cytotoxicity Assessment of Non-Canonical Amino Acids using MTT Assay
This protocol describes a method to evaluate the potential cytotoxicity of ncAAs on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Non-canonical amino acids (2-F-Phe, pAzF, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the ncAAs to be tested. Include a vehicle control (medium without ncAA).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control.
Visualizing the Workflow and Pathways
Unnatural Amino Acid Mutagenesis Workflow
The following diagram illustrates the general workflow for incorporating an unnatural amino acid into a protein at a specific site using amber suppression.
Caption: Workflow for site-specific incorporation of 2-F-Phe.
Phenylalanine and the mTOR Signaling Pathway
Phenylalanine is an essential amino acid that, in addition to its role in protein synthesis, can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation. The incorporation of 2-F-Phe can be used to study the structural and dynamic aspects of proteins within this pathway.
Caption: Phenylalanine-mediated activation of the mTOR pathway.
Conclusion
This compound offers a unique and powerful tool for researchers in protein science and drug development. Its utility as a non-perturbative ¹⁹F NMR probe provides unparalleled insights into protein structure, dynamics, and interactions. While other non-canonical amino acids with bioorthogonal handles are better suited for covalent labeling and visualization, the subtle yet informative nature of 2-F-Phe makes it an invaluable asset for fundamental studies of protein function and for the rational design of novel therapeutics. The choice of ncAA should be carefully considered based on the specific experimental goals, and this guide provides a framework for making that informed decision.
References
- 1. Unnatural amino acid mutagenesis of fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative proteomic analysis of proliferating and functionally differentiated mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Functional Assays for Proteins Containing 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as 2-Fluoro-L-phenylalanine (2-F-Phe), into proteins offers a powerful tool to probe and modulate protein structure, function, and stability. The introduction of the fluorine atom into the phenyl ring of phenylalanine can introduce subtle yet significant changes in the electronic and steric properties of the amino acid, influencing everything from enzymatic activity to protein-protein interactions. This guide provides a comparative overview of key functional assays used to characterize proteins containing 2-F-Phe, complete with experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
Comparison of Functional Assays
The choice of a functional assay depends on the protein of interest and the specific biological question being addressed. Below is a comparison of common assays, their principles, and their suitability for analyzing proteins containing this compound.
| Assay Type | Principle | Typical Readout | Pros | Cons | Relevance for 2-F-Phe Proteins |
| Enzyme Activity Assays | Measures the rate of substrate conversion to product. | Colorimetric, Fluorometric, Luminescent, or Radiometric signal. | Direct measure of catalytic function; quantitative; high-throughput adaptable.[1][2] | Requires a known substrate and detectable product; may require purified protein. | Excellent for determining how 2-F-Phe at or near the active site affects catalytic efficiency. |
| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of aromatic amino acids (like Phe) or extrinsic fluorescent probes. | Changes in fluorescence intensity, emission wavelength, or polarization.[3][4][5] | Sensitive to conformational changes; can be performed in solution; label-free (intrinsic).[3][4] | Intrinsic fluorescence of Phe is weak; interpretation can be complex.[4] | Useful for assessing changes in protein conformation and stability upon 2-F-Phe incorporation.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F NMR directly observes the fluorine atom, providing information on the local chemical environment. | Chemical shift, line width, and relaxation rates of the ¹⁹F signal.[6][7] | Provides high-resolution structural and dynamic information at a specific site.[6][7][8] | Requires specialized equipment and expertise; can be time-consuming; requires high protein concentrations.[9] | A powerful tool to probe the local environment and dynamics of the 2-F-Phe residue within the protein.[10] |
| Protein Stability Assays (e.g., Thermal Shift Assay) | Monitors protein unfolding as a function of temperature or chemical denaturants. | Change in fluorescence of a dye that binds to unfolded proteins, or change in an intrinsic signal.[9][11] | Relatively simple and high-throughput; provides quantitative measure of stability (Tm).[9][12] | Indirect measure of stability; some proteins may not show a clear unfolding transition. | Quantifies the impact of 2-F-Phe on the overall thermodynamic stability of the protein. |
| Protein-Protein Interaction (PPI) Assays | Measures the binding affinity between the modified protein and its interaction partners. | Varies (e.g., FRET, BRET, Co-IP, Surface Plasmon Resonance).[13][14][15] | Allows for the study of interaction networks; can be performed in vitro or in cells.[14][15] | Can be prone to artifacts; may require labeling of one or both partners.[13] | Investigates how 2-F-Phe at an interface alters binding affinity and specificity. |
| Cellular Signaling Assays | Measures the effect of the modified protein on downstream signaling events in a cell. | Reporter gene expression, protein phosphorylation (Western blot), second messenger levels.[16] | Provides information on function in a biological context. | Complex system with many variables; results can be difficult to interpret. | Essential for understanding the in vivo consequences of 2-F-Phe incorporation on cellular pathways. |
Quantitative Data Summary
The incorporation of fluorinated phenylalanines can have varied effects on protein function and stability, as illustrated by the following examples.
| Protein | Fluorophenylalanine Isomer | Assay | Observed Effect | Reference |
| PvuII endonuclease | m-fluoro-Phe | Enzyme Activity | ~2-fold increase in specific activity | [3] |
| PvuII endonuclease | p-fluoro-Phe | Enzyme Activity | ~4-fold decrease in specific activity | [3] |
| PvuII endonuclease | p-fluoro-Phe | Conformational Stability | Decrease of 1.5 kcal/mol | [3] |
| Dihydrofolate reductase (DHFR) | Biphenyl-phenylalanine derivatives | Enzyme Activity | Up to ~2-fold increase in NADPH consumption | [17] |
| Green Fluorescent Protein (GFP) | Various fluorinated Phe analogs | Fluorescence | Varying levels of GFP fluorescence, indicating proper folding and chromophore formation | [18][19] |
Experimental Protocols
Enzyme Activity Assay (General Protocol)
This protocol provides a general framework for measuring the activity of an enzyme containing 2-F-Phe. It should be adapted based on the specific enzyme and its substrate.
Materials:
-
Purified wild-type and 2-F-Phe-containing enzyme
-
Substrate for the enzyme
-
Reaction buffer
-
Detection reagent (if necessary)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the wild-type and 2-F-Phe-containing enzymes in a suitable buffer.
-
Determine the protein concentration of both enzyme preparations using a standard protein assay (e.g., BCA or Bradford assay).
-
Prepare a series of substrate concentrations in the reaction buffer.
-
In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Immediately measure the absorbance or fluorescence at regular time intervals using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and k꜀ₐₜ.
-
Compare the kinetic parameters of the wild-type and 2-F-Phe-containing enzymes.
Intrinsic Fluorescence Spectroscopy for Conformational Analysis
This protocol describes how to use the intrinsic fluorescence of a protein to detect conformational changes resulting from the incorporation of 2-F-Phe.
Materials:
-
Purified wild-type and 2-F-Phe-containing protein
-
Buffer solution
-
Fluorometer
Procedure:
-
Prepare solutions of the wild-type and 2-F-Phe-containing proteins in the same buffer, ensuring identical concentrations.
-
Set the excitation wavelength of the fluorometer to 280 nm (to excite both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum from 300 nm to 400 nm.
-
Compare the emission spectra of the wild-type and 2-F-Phe-containing proteins. A shift in the wavelength of maximum emission (λₘₐₓ) or a change in fluorescence intensity can indicate a change in the local environment of the aromatic residues and thus a conformational change.[3]
¹⁹F NMR Spectroscopy for Probing Local Environment
This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a protein containing 2-F-Phe.
Materials:
-
Purified protein containing 2-F-Phe
-
NMR buffer (containing D₂O for lock)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Concentrate the purified 2-F-Phe-labeled protein to the desired concentration (typically >100 µM).
-
Exchange the protein into a suitable NMR buffer containing D₂O.
-
Transfer the sample to an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
The chemical shift of the ¹⁹F resonance will be sensitive to the local environment of the 2-F-Phe residue. Changes in chemical shift upon ligand binding or other perturbations can provide information about functional interactions.[6][7]
Visualizations
Caption: Experimental workflow for functional analysis.
Caption: Hypothetical signaling pathway modulation.
Caption: Logic diagram of 2-F-Phe effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. nist.gov [nist.gov]
- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 5. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Protein Stability Monitoring—A Review [mdpi.com]
- 10. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Fluorinated Amino Acids on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in protein engineering and drug design. The unique physicochemical properties of fluorine can significantly influence protein stability, folding, and interactions. This guide provides an objective comparison of the effects of different fluorinated amino acids on protein stability, supported by experimental data, and includes detailed methodologies for key experiments.
Introduction to Fluorination in Protein Engineering
Fluorine, the most electronegative element, imparts unique properties when incorporated into amino acid side chains. The substitution of hydrogen with fluorine can increase hydrophobicity, modulate electrostatic interactions, and alter conformational preferences. These modifications can lead to enhanced thermal and chemical stability of proteins.[1][2] The stability of a protein is a critical factor in its function, shelf-life, and therapeutic efficacy. Increased stability can be beneficial for creating more robust enzymes for industrial applications, developing therapeutic proteins with longer in vivo half-lives, and designing novel biomaterials.[3]
This guide focuses on a comparative analysis of commonly used fluorinated amino acids and their impact on protein stability, as measured by changes in melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).
Comparative Analysis of Fluorinated Amino Acids on Protein Stability
The effect of fluorination on protein stability is highly context-dependent, influenced by the specific amino acid, the degree and position of fluorination, and the location of the substitution within the protein structure (e.g., hydrophobic core vs. solvent-exposed surface, α-helix vs. β-sheet). Below is a summary of quantitative data from various studies.
| Fluorinated Amino Acid | Protein System | Substitution | ΔTm (°C) | ΔΔG (kcal/mol) | Experimental Method | Reference |
| Hexafluoroleucine (hFLeu) | α4-H (4-helix bundle) | 2 Leu → 2 hFLeu | Not Reported | +0.6 (approx. +0.3 per residue) | Chemical Denaturation (GuHCl) | [3] |
| α4-H (4-helix bundle) | 4 Leu → 4 hFLeu | Not Reported | +1.0 (approx. +0.25 per residue) | Chemical Denaturation (GuHCl) | [3] | |
| α4-H (4-helix bundle) | 6 Leu → 6 hFLeu | Not Reported | +1.2 (approx. +0.2 per residue) | Chemical Denaturation (GuHCl) | [3] | |
| α4F3d (Coiled-coil) | 3 Leu → 3 hFLeu | Not Reported | -8.6 (relative to α4H) | Not Specified | [4] | |
| Pentafluorophenylalanine (Pff) | Protein G B1 Domain (GB1) | Phe52 → Pff | +3.8 | Not Reported | Thermal Denaturation (CD) | |
| Ala-Lys Host Peptide | Phe → Pff (i, i+4) | Not Reported | -0.27 (internal), -0.55 (C-terminus) | Circular Dichroism (CD) | ||
| Trifluoroleucine (TFL) | GCN4-p1d (Leucine Zipper) | 4 Leu → 4 TFL | +13 | +0.5 to +1.2 | Thermal & Chemical Denaturation | [5] |
| A1 (Coiled-coil) | Leu → (2S,4R)-TFL | +11 | Not Reported | Thermal Denaturation (CD) | [6] | |
| A1 (Coiled-coil) | Leu → (2S,4S)-TFL | +11 | Not Reported | Thermal Denaturation (CD) | [6] | |
| A1 (Coiled-coil) | Equimolar mix of (2S,4R)-TFL and (2S,4S)-TFL | +13 | Not Reported | Thermal Denaturation (CD) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to assess the stability of proteins containing fluorinated amino acids.
Incorporation of Fluorinated Amino Acids
Solid-phase peptide synthesis is a common method for producing synthetic peptides and small proteins, allowing for the precise incorporation of unnatural amino acids.[2][7][8]
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).
-
First Amino Acid Attachment: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (either standard or fluorinated) using a coupling reagent (e.g., HBTU, HATU) and couple it to the deprotected N-terminus of the resin-bound peptide.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
This method allows for the production of larger proteins containing fluorinated amino acids by leveraging the cellular protein synthesis machinery.[9][10][11][12]
Protocol:
-
Host Strain: Use an E. coli strain auxotrophic for the amino acid to be replaced (e.g., a phenylalanine auxotroph for incorporating pentafluorophenylalanine).
-
Expression Vector: Clone the gene of interest into a suitable expression vector (e.g., pET vector series).
-
Culture Growth: Grow the transformed E. coli in a minimal medium containing all essential amino acids except the one to be replaced.
-
Induction and Supplementation: Induce protein expression (e.g., with IPTG) and supplement the culture medium with the desired fluorinated amino acid.
-
Protein Expression: Continue the culture to allow for protein expression and incorporation of the fluorinated analog.
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification of Incorporation: Confirm the incorporation of the fluorinated amino acid using mass spectrometry.
Protein Stability Assays
CD spectroscopy is a widely used technique to monitor changes in the secondary structure of a protein as a function of temperature.[1][13][14][15]
Protocol:
-
Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., phosphate (B84403) buffer, avoiding Tris as its pKa is temperature-dependent) at a concentration of 2-50 µM.[1][13] The sample volume should be sufficient for the cuvette (e.g., 250 µL for a 1 mm pathlength cuvette).[1]
-
Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller.
-
Data Acquisition Parameters:
-
Wavelength: Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).[1][13]
-
Temperature Range: Set a temperature range that covers the entire unfolding transition (e.g., 10-90 °C).[1]
-
Heating Rate: Use a controlled heating rate (e.g., 1-2 °C/min).[1][13]
-
Equilibration Time: Allow for a brief equilibration time at each temperature step (e.g., 30 seconds).[1]
-
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[1][14]
DSC directly measures the heat capacity of a protein solution as a function of temperature, providing a detailed thermodynamic profile of the unfolding process.[16][17][18][19][20]
Protocol:
-
Sample and Reference Preparation: Prepare the protein sample and a matching buffer reference. It is crucial that the buffer composition of the sample and reference are identical.
-
Instrument Setup: Use a differential scanning calorimeter. Pressurize the cells (e.g., with nitrogen) to prevent boiling at high temperatures.[16]
-
Scanning Parameters:
-
Temperature Range: Set a scan range that encompasses the entire unfolding transition.
-
Scan Rate: Use a constant scan rate (e.g., 60-90 °C/hour).
-
-
Data Collection: Perform a buffer-buffer baseline scan first, followed by the protein sample scan.
-
Data Analysis: Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity as a function of temperature. The peak of this curve corresponds to the Tm. The area under the peak can be integrated to determine the calorimetric enthalpy of unfolding (ΔH). The Gibbs free energy of unfolding (ΔG) can then be calculated.
This method involves unfolding the protein at a constant temperature by adding a chemical denaturant (e.g., guanidinium (B1211019) hydrochloride or urea) and monitoring the unfolding transition using a spectroscopic technique like fluorescence or CD.[21][22][23][24]
Protocol:
-
Sample Preparation: Prepare a series of protein samples with increasing concentrations of the denaturant.
-
Spectroscopic Measurement: Measure the spectroscopic signal (e.g., tryptophan fluorescence emission or CD signal at a specific wavelength) for each sample after it has reached equilibrium.
-
Data Analysis:
-
Plot the spectroscopic signal against the denaturant concentration to obtain a sigmoidal denaturation curve.
-
Fit the data to a two-state unfolding model to determine the equilibrium constant for unfolding (K_unf) at each denaturant concentration.
-
Calculate the Gibbs free energy of unfolding (ΔG = -RTln(K_unf)).
-
Plot ΔG as a function of denaturant concentration. This relationship is typically linear.
-
Extrapolate the linear plot to zero denaturant concentration to determine the Gibbs free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).[22]
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts discussed in this guide.
References
- 1. boddylab.ca [boddylab.ca]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Modulating protein structure with fluorous amino acids: increased stability and native-like structure conferred on a 4-helix bundle protein by hexafluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 14. Virtual Labs [cds-iiith.vlabs.ac.in]
- 15. m.youtube.com [m.youtube.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 19. google.com [google.com]
- 20. researchgate.net [researchgate.net]
- 21. proteinstable.com [proteinstable.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. proteinstable.com [proteinstable.com]
- 24. Equilibrium unfolding - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of Proteins Labeled with 2-Fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and dynamics. Among these, 2-Fluoro-L-phenylalanine (2-F-Phe), a structural analog of phenylalanine, offers a unique probe for various biophysical and biochemical studies. This guide provides an objective comparison of protein characterization using 2-F-Phe labeling against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The choice of a labeling strategy depends on the specific research question and the experimental techniques to be employed. Here, we compare 2-F-Phe with other popular methods: other fluorinated phenylalanines, traditional fluorescent dyes, and fluorescent proteins.
| Labeling Method | Principle | Key Advantages | Key Disadvantages |
| This compound (2-F-Phe) | Biosynthetic incorporation of a phenylalanine analog. | Minimally perturbing to protein structure; provides a sensitive 19F NMR probe.[1][2] | Low intrinsic fluorescence quantum yield. |
| 3-Fluoro-L-phenylalanine (3-F-Phe) & 4-Fluoro-L-phenylalanine (4-F-Phe) | Biosynthetic incorporation of phenylalanine analogs. | Minimally perturbing; 19F NMR probes with different chemical shift sensitivities compared to 2-F-Phe. | Low intrinsic fluorescence quantum yield. |
| Unnatural Amino Acids (UAAs) with Bioorthogonal Groups | Site-specific incorporation of a UAA with a unique reactive group (e.g., azide, alkyne) for subsequent labeling with a probe.[3][4] | High specificity of labeling; versatile for attaching various probes (fluorophores, biotin, etc.).[5][6] | Requires an orthogonal tRNA/aminoacyl-tRNA synthetase pair; the attached probe can be bulky. |
| Fluorescent Proteins (e.g., GFP, RFP) | Genetic fusion of the fluorescent protein to the protein of interest. | Enables live-cell imaging; no need for external labeling steps. | Large size can perturb protein function and localization; potential for oligomerization.[7] |
| Traditional Fluorescent Dyes (e.g., via Cysteine labeling) | Covalent attachment of a fluorescent dye to a reactive amino acid residue (commonly cysteine). | Bright and photostable fluorophores are available. | Can lead to non-specific labeling if multiple reactive residues are present; the label can be perturbing. |
Quantitative Data Summary
19F NMR Chemical Shift Ranges of Fluorinated Phenylalanines in Proteins
The 19F NMR chemical shift is highly sensitive to the local environment of the fluorine atom, making it an excellent reporter of protein conformation and ligand binding.
| Fluorinated Phenylalanine | Typical 19F NMR Chemical Shift Range (ppm) in Proteins | Reference |
| This compound | -115 to -130 | |
| 3-Fluoro-L-phenylalanine | -110 to -115 | |
| 4-Fluoro-L-phenylalanine | -113 to -118 |
Note: Chemical shifts are relative to a common standard (e.g., trifluoroacetic acid).
Fluorescence Quantum Yields
The intrinsic fluorescence of an amino acid is a measure of its efficiency in emitting light after absorbing it. Tryptophan is the most fluorescent natural amino acid.
| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| This compound | ~260 | ~282 | Low | [8] |
| Phenylalanine | ~257 | ~282 | ~0.02 | [9][10] |
| Tryptophan | ~280 | ~348 | ~0.13 | [9][11] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli
This protocol is adapted for the residue-specific incorporation of 2-F-Phe in phenylalanine auxotrophic E. coli strains.
Materials:
-
E. coli strain auxotrophic for phenylalanine (e.g., AF-).
-
M9 minimal media.
-
Glucose (20% w/v, sterile).
-
MgSO₄ (1 M, sterile).
-
CaCl₂ (1 M, sterile).
-
Thiamine (B1217682) (1% w/v, sterile).
-
19 standard amino acids (excluding phenylalanine).
-
This compound (sterile solution).
-
IPTG (1 M, sterile).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a single colony of the expression strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal media supplemented with glucose (to 0.4%), MgSO₄ (to 2 mM), CaCl₂ (to 0.1 mM), thiamine (to 0.001%), the 19 standard amino acids (to 40 mg/L each), and the appropriate antibiotic with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 200 mg/L and induce protein expression with IPTG to a final concentration of 1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Characterization by Mass Spectrometry
This protocol outlines the general steps for confirming the incorporation of 2-F-Phe and assessing the homogeneity of the labeled protein.
Procedure:
-
Protein Purification: Purify the 2-F-Phe labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Intact Mass Analysis:
-
Desalt the purified protein using a C4 ZipTip or dialysis.
-
Analyze the intact protein by ESI-MS or MALDI-TOF MS.
-
The expected mass will be the mass of the unlabeled protein plus 18 Da for each incorporated 2-F-Phe residue (F - H = 18.998 - 1.008 = 18 Da).
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a modification for the mass shift of phenylalanine to 2-F-Phe (+18 Da). This will confirm the site(s) of incorporation.
-
Protocol 3: Characterization by Fluorescence Spectroscopy
This protocol is for measuring the intrinsic fluorescence of the 2-F-Phe labeled protein to assess conformational changes.
Procedure:
-
Sample Preparation: Prepare the purified protein in a suitable buffer at a concentration of 0.1-0.2 mg/mL. The buffer should not contain components that fluoresce in the same region.
-
Instrument Setup: Use a fluorometer with a temperature-controlled cuvette holder. Set the excitation wavelength to 260 nm for selective excitation of 2-F-Phe (and phenylalanine) or 280 nm to also excite tryptophan and tyrosine if present.
-
Data Acquisition: Record the emission spectrum from 270 nm to 450 nm.
-
Analysis:
-
Observe the emission maximum. For 2-F-Phe, this will be around 282 nm.
-
Compare the fluorescence intensity and emission maximum under different conditions (e.g., with and without a ligand, at different temperatures) to monitor conformational changes.
-
Visualizations
Caption: Experimental workflow for protein characterization with 2-F-Phe.
Caption: Logical relationships in choosing a protein labeling strategy.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 5. Multiply labeling proteins for studies of folding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiply labeling proteins for studies of folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
2-Fluoro-L-phenylalanine: A Superior Alternative for Advanced Research Applications
In the landscape of protein engineering, structural biology, and drug discovery, the strategic incorporation of unnatural amino acids has become a cornerstone for innovation. Among these, 2-Fluoro-L-phenylalanine (2-F-Phe) has emerged as a particularly advantageous analogue of L-phenylalanine. Its unique biophysical and biochemical properties offer researchers enhanced tools for investigating and manipulating protein structure, function, and stability. This guide provides an objective comparison of 2-F-Phe with its natural counterpart and other alternatives, supported by experimental data and detailed protocols.
Enhanced Protein Stability and Function
The introduction of a fluorine atom at the ortho-position of the phenyl ring in L-phenylalanine imparts significant advantages in terms of protein stability and function. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing intra- and intermolecular interactions. This can lead to enhanced thermal stability and resistance to enzymatic degradation.
While direct comparative data for 2-F-Phe is often embedded in broader studies, the principle of fluorination enhancing stability is well-established. For instance, the incorporation of fluorinated amino acids can increase the catabolic stability of peptides and proteins, a crucial factor in the development of therapeutic proteins and peptide-based vaccines.[1] This enhanced stability is attributed to the strong carbon-fluorine bond and the altered electronic environment of the peptide backbone, making it less susceptible to proteolytic cleavage.
Table 1: Comparative Analysis of L-phenylalanine and this compound in Peptides
| Property | L-phenylalanine | This compound | Advantage of 2-F-Phe |
| Metabolic Stability (in serum) | Lower | Higher | Increased resistance to proteolysis, leading to a longer in vivo half-life. |
| Protein Thermal Stability (Tm) | Baseline | Often Increased | The electron-withdrawing fluorine can enhance stabilizing intramolecular interactions. |
| Binding Affinity (Kd) | Varies | Can be modulated | Fluorine substitution can alter cation-π and other non-covalent interactions, allowing for fine-tuning of binding affinity. |
A Powerful Probe for ¹⁹F NMR Spectroscopy
One of the most significant applications of 2-F-Phe is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The fluorine nucleus (¹⁹F) is an ideal probe for studying protein structure, dynamics, and interactions due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of its chemical shift to the local electronic environment. The absence of fluorine in naturally occurring biological macromolecules means that ¹⁹F NMR spectra of proteins containing 2-F-Phe are free from background signals.
The chemical shift of the ¹⁹F nucleus in 2-F-Phe is exquisitely sensitive to changes in its surroundings, making it a powerful tool to report on ligand binding, conformational changes, and protein-protein interactions. Upon ligand binding, for example, the local environment of the 2-F-Phe residue can be altered, leading to a measurable change in the ¹⁹F chemical shift. This allows for the sensitive detection and characterization of binding events.
Table 2: Representative ¹⁹F NMR Chemical Shift Changes of 2-F-Phe upon Ligand Binding
| State | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ) | Interpretation |
| Apo Protein | -115.2 | - | Reference state of the protein without a bound ligand. |
| Protein + Ligand A | -114.8 | 0.4 | A small change suggests the ligand binds at a site distant from the 2-F-Phe residue or induces a minor conformational change. |
| Protein + Ligand B | -116.5 | -1.3 | A significant change indicates that the ligand binds in proximity to the 2-F-Phe residue, directly altering its local environment. |
Enhanced Metabolic Stability in Drug Development
In the development of peptide-based therapeutics, rapid degradation by proteases is a major hurdle. The substitution of L-phenylalanine with 2-F-Phe can significantly enhance the metabolic stability of peptides. The fluorine atom can sterically hinder the approach of proteases and alter the electronic character of the peptide bond, making it less susceptible to enzymatic cleavage. This leads to a longer plasma half-life and improved pharmacokinetic profiles of peptide drugs.
The improved metabolic stability of peptides containing 2-F-Phe has been demonstrated in various studies. This strategic substitution is a key tool for medicinal chemists to overcome the limitations of native peptides and develop more effective drug candidates.
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins
This protocol describes the in vivo incorporation of 2-F-Phe at a specific site in a target protein using the amber suppression-based unnatural amino acid mutagenesis method.
Materials:
-
E. coli strain engineered to be auxotrophic for phenylalanine.
-
Expression plasmid for the target protein with an amber (UAG) codon at the desired incorporation site.
-
Plasmid encoding an engineered aminoacyl-tRNA synthetase specific for 2-F-Phe and its cognate suppressor tRNA (tRNACUA).
-
Minimal media supplemented with necessary nutrients and antibiotics.
-
This compound.
-
L-phenylalanine (for control experiments).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction of protein expression.
Procedure:
-
Co-transform the engineered E. coli strain with the expression plasmid for the target protein and the plasmid for the synthetase/tRNA pair.
-
Grow the transformed cells in minimal media supplemented with all amino acids except phenylalanine, and the appropriate antibiotics, at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Pellet the cells by centrifugation and wash twice with minimal media lacking phenylalanine to remove any residual phenylalanine.
-
Resuspend the cells in minimal media containing all amino acids except phenylalanine, and supplement with 1 mM this compound.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at 30°C for 4-6 hours to allow for protein expression.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatographic techniques.
-
Confirm the incorporation of 2-F-Phe by mass spectrometry.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a peptide containing 2-F-Phe compared to its native counterpart.
Materials:
-
Peptide containing L-phenylalanine (Control Peptide).
-
Peptide containing this compound (Test Peptide).
-
Pooled human liver microsomes.
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for peptide quantification.
Procedure:
-
Prepare a stock solution of the control and test peptides in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the peptide (final concentration 1 µM) and the NADPH regenerating system to the pre-warmed microsome solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
Calculate the half-life (t₁/₂) of the peptides by plotting the natural logarithm of the percentage of remaining peptide against time.
Visualizing the Advantages: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize key experimental workflows and logical relationships.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Fluoro-L-phenylalanine: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 2-Fluoro-L-phenylalanine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This document provides comprehensive, step-by-step guidance on the proper disposal of this compound, a fluorinated amino acid derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety and Hazard Information
This compound and its derivatives, while varying slightly in their hazard profiles according to Safety Data Sheets (SDS), should be handled with care. A conservative approach, assuming a moderate level of hazard, is recommended.
Summary of Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
| PPE Type | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with institutional policies and local regulations. The following is a general protocol that should be adapted to your specific laboratory and institutional guidelines.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., solutions containing the compound).
-
Avoid mixing this compound waste with incompatible materials, such as strong oxidizing agents.[1]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
-
Labeling: The container must be labeled clearly as soon as the first piece of waste is added. The label must include:
3. Accumulation of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the SAA is away from general laboratory traffic and sources of ignition.
4. Request for Waste Pickup:
-
Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
5. Empty Container Disposal:
-
A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
Even if considered "empty," the container should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[6][7]
-
Deface or remove the original product label from the triple-rinsed empty container before disposal in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and waste management policies. Always consult with your EHS department for clarification and guidance on local regulations. By following these steps, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 4. actenviro.com [actenviro.com]
- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2-Fluoro-L-phenylalanine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Fluoro-L-phenylalanine are paramount. This guide provides immediate, essential procedural information to ensure laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash protection. | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®, or PVA) inspected before use. A flame-resistant lab coat is also recommended. | To avoid skin contact and potential irritation. |
| Respiratory Protection | For operations outside a fume hood or where dust generation is likely, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. Combination cartridges for organic vapors and acid gases can also be used. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing risk and ensuring the integrity of the experiment.
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. The designated workspace, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or perforation.
-
Weighing and Aliquoting : Conduct all weighing and handling of the solid this compound within a chemical fume hood to control dust and potential vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if any reaction or off-gassing is anticipated.
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires special handling.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and other disposable materials) should be collected in a dedicated, clearly labeled, and sealed container for halogenated organic solid waste.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Container Management : Waste containers should be kept closed except when adding waste. They should be stored in a well-ventilated area, away from incompatible materials.
-
Disposal Method : The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration. This should be carried out by a licensed and certified hazardous waste management facility.
-
Consultation : Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of the waste. Standard chemical neutralization methods are generally not effective or recommended for the degradation of stable fluorinated aromatic compounds in a laboratory setting.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps for handling and disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
